4-Propyl-1-octanol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
4-propyloctan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-8-11(7-4-2)9-6-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
XSBXDWFGUBKLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)CCCO |
Origin of Product |
United States |
Foundational & Exploratory
4-Propyl-1-octanol chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propyl-1-octanol is a branched-chain primary alcohol with the chemical formula C11H24O.[1][2] This document provides a comprehensive overview of its chemical and physical properties, drawing from computed data and general characteristics of similar branched-chain alcohols. Due to its non-commercial nature, experimental data for this compound is limited. This guide addresses this gap by presenting theoretical data and outlining established synthetic methodologies, such as the Guerbet reaction and hydroformylation, that can be adapted for its production.[1] Furthermore, it discusses the expected spectroscopic characteristics and potential applications, providing a foundational resource for researchers interested in this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that much of the available data is computationally predicted due to a lack of extensive experimental studies on this specific isomer.[1] For comparison, data for the related linear isomer, 1-octanol, is also provided where available.
| Property | This compound | 1-Octanol |
| Molecular Formula | C11H24O[1][2] | C8H18O |
| Molecular Weight | 172.31 g/mol [2] | 130.23 g/mol |
| IUPAC Name | 4-propyloctan-1-ol[2] | Octan-1-ol |
| CAS Number | 137008-38-9[2] | 111-87-5 |
| Appearance | Expected to be a colorless liquid | Colorless liquid |
| Boiling Point | Predicted values vary, but likely higher than 1-octanol due to increased molecular weight. | 195 °C |
| Melting Point | Expected to be lower than 1-octanol due to branching.[1] | -16 °C |
| Density | Predicted values are in the range of 0.82-0.84 g/cm³. | 0.824 g/cm³ |
| Solubility in Water | Expected to be low. | 0.3 g/L at 25 °C |
| XLogP3 | 4.3 (Computed)[2] | 3.0 |
| Topological Polar Surface Area | 20.2 Ų (Computed)[2] | 20.2 Ų |
| Refractive Index | Not available | 1.429 |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for the formation of branched-chain alcohols. The two primary routes are the Guerbet reaction and hydroformylation of a suitable olefin.[1]
Guerbet Reaction
The Guerbet reaction is a self-condensation of a primary alcohol at high temperatures in the presence of a catalyst to form a β-alkylated dimer alcohol.[3][4] For the synthesis of an unsymmetrical alcohol like this compound, a cross-Guerbet reaction between two different primary alcohols would be necessary.
General Experimental Protocol for Guerbet Reaction:
-
Reactants: A primary alcohol (e.g., pentanol) and another primary alcohol (e.g., hexanol) in a desired molar ratio.
-
Catalyst: A basic catalyst such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), often in combination with a hydrogenation catalyst like Raney nickel or a palladium complex.[3][4]
-
Reaction Setup: A high-pressure autoclave reactor equipped with a mechanical stirrer, temperature controller, and a system for the removal of water.
-
Procedure: a. The alcohols and the catalyst are charged into the reactor. b. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). c. The mixture is heated to a temperature typically in the range of 180-250 °C under pressure.[4] d. The reaction is monitored by observing the removal of water. e. After completion, the reactor is cooled, and the catalyst is filtered off. f. The product mixture is then purified by fractional distillation under reduced pressure to isolate the desired this compound.
Logical Relationship of Guerbet Reaction Steps:
References
An In-depth Technical Guide on 4-Propyl-1-octanol (CAS: 137008-38-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propyl-1-octanol, with the CAS number 137008-38-9, is a branched-chain primary alcohol.[1][2] This class of compounds, often referred to as Guerbet alcohols, possesses unique physicochemical properties due to their branched structure, which typically imparts lower melting points and modified viscosity and solvency compared to their linear counterparts.[1] While specific research on this compound is limited, this guide provides a comprehensive overview of its known properties, general synthesis methodologies for branched-chain alcohols, and potential applications based on the characteristics of this molecular class. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.
Chemical and Physical Properties
| Property | This compound | 4-Octanol (for comparison) |
| CAS Number | 137008-38-9[2] | 589-62-8[3] |
| Molecular Formula | C₁₁H₂₄O[2] | C₈H₁₈O[3] |
| Molecular Weight | 172.31 g/mol [2] | 130.23 g/mol [3] |
| IUPAC Name | 4-propyloctan-1-ol[2] | Octan-4-ol |
| Boiling Point | Not available | 174-176 °C[3][4] |
| Melting Point | Not available | 41 °C[4] |
| Density | Not available | 0.818 g/mL at 20 °C[3] |
| Solubility | Expected to have low solubility in water and be soluble in organic solvents.[5][6] | Not specified |
| Flash Point | Not available | 65 °C (closed cup)[3] |
Synthesis Methodologies
The synthesis of this compound can be approached through established methods for the production of branched-chain higher alcohols. The two primary routes are the Guerbet reaction and a multi-step process involving hydroformylation followed by reduction.
Guerbet Reaction
The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[7] While a direct synthesis of this compound via a single Guerbet reaction is not straightforward, a cross-Guerbet reaction could potentially be employed. The general mechanism involves four key steps.[7]
Experimental Protocol (General for Guerbet Reaction):
-
Reactants: A primary alcohol (e.g., pentanol, for a cross-reaction) and a catalyst system.
-
Catalyst: A combination of an alkali metal hydroxide or alkoxide (e.g., potassium hydroxide) and a hydrogenation catalyst (e.g., Raney Nickel).[7][8]
-
Conditions: The reaction is typically carried out in a sealed reactor at elevated temperatures, generally in the range of 180-360 °C.[7]
-
Procedure: a. The primary alcohol and catalyst are charged into the reactor. b. The reactor is sealed and heated to the target temperature with vigorous stirring. c. The reaction is monitored for the formation of the dimer alcohol and the release of water. d. Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. e. The product is purified by distillation.
Hydroformylation and Reduction
A more targeted approach to synthesize this compound involves a two-step process starting from an appropriate olefin.
Step 1: Hydroformylation of 3-Propyl-1-heptene
Hydroformylation, also known as the oxo process, is an industrial method to produce aldehydes from alkenes.[9][10] In this case, the precursor would be 3-propyl-1-heptene.
Experimental Protocol (General for Hydroformylation):
-
Reactants: 3-Propyl-1-heptene, synthesis gas (a mixture of carbon monoxide and hydrogen), and a catalyst.
-
Catalyst: A transition metal complex, typically based on cobalt or rhodium.[9][10]
-
Conditions: The reaction is carried out at elevated temperatures (40-200 °C) and high pressures (10-100 atmospheres).[10]
-
Procedure: a. The olefin and catalyst are dissolved in a suitable solvent in a high-pressure reactor. b. The reactor is pressurized with synthesis gas. c. The mixture is heated to the reaction temperature with stirring. d. The reaction progress is monitored by the uptake of synthesis gas. e. After the reaction, the catalyst is separated, and the resulting aldehyde (4-propyl-octanal) is isolated.
Step 2: Reduction of 4-Propyl-octanal
The aldehyde produced in the first step is then reduced to the corresponding primary alcohol, this compound.
Experimental Protocol (General for Aldehyde Reduction):
-
Reactants: 4-Propyl-octanal and a reducing agent.
-
Reducing Agent: Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation with H₂ over a metal catalyst (e.g., Raney nickel, platinum, palladium).[11][12]
-
Conditions:
-
Procedure (with NaBH₄): a. The aldehyde is dissolved in the alcohol solvent. b. Sodium borohydride is added portion-wise to the solution while stirring. c. The reaction is typically exothermic and may require cooling. d. After the reaction is complete (monitored by TLC or GC), the mixture is quenched with water or a dilute acid. e. The product is extracted with an organic solvent, dried, and purified (e.g., by distillation).
Potential Applications and Research Directions
While specific applications for this compound have not been documented, its structural class suggests potential utility in several areas of research and development.
-
Drug Formulation and Delivery: Guerbet alcohols and other branched-chain alcohols are explored as excipients, solvents, and penetration enhancers in pharmaceutical formulations.[13] Their amphiphilic nature can aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs). The branched structure may offer advantages in creating stable emulsions and microemulsions for drug delivery systems.
-
Cosmetics and Personal Care: Due to their emollient and skin-conditioning properties, Guerbet alcohols are widely used in cosmetics and personal care products.[13] this compound could potentially be investigated for similar applications in creams, lotions, and other topical formulations.
-
Specialty Chemicals and Lubricants: Branched-chain alcohols are precursors for surfactants, plasticizers, and lubricants.[1] Further derivatization of this compound could lead to novel molecules with specific properties for these industrial applications.
Future research on this compound would benefit from a thorough characterization of its physicochemical properties. Investigating its biological activity, including potential antimicrobial or cell-modulating effects, could open new avenues for its application in life sciences. Furthermore, optimizing its synthesis to produce high-purity material would be crucial for enabling such studies.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the safety profiles of other long-chain and branched-chain alcohols, the following general precautions should be observed.[14][15][16]
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Fire Safety: Long-chain alcohols are generally combustible liquids. Keep away from heat, sparks, and open flames.
-
Toxicology: Long-chain alcohols generally exhibit low acute toxicity.[14][16] They can be irritating to the skin and eyes.[17] The potential for systemic toxicity is generally low.[14][15]
Researchers should always consult the most current safety information and handle this chemical with the appropriate precautions in a laboratory setting.
Conclusion
This compound represents a specialty chemical with potential for further investigation and application in various scientific and industrial fields, including drug development. While specific data for this compound is scarce, this guide provides a framework based on the known chemistry and properties of branched-chain higher alcohols. The detailed general synthesis protocols and structured data presentation are intended to facilitate future research into this and related molecules. Further experimental work is necessary to fully elucidate the properties and potential of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-辛醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Octanol|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. mt.com [mt.com]
- 10. Hydroformylation - Wikipedia [en.wikipedia.org]
- 11. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]
- 13. markwideresearch.com [markwideresearch.com]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: 4-Propyloctan-1-ol
Disclaimer: This document aims to provide a comprehensive overview of 4-propyloctan-1-ol. However, publicly available scientific literature lacks specific studies on the biological activity, experimental protocols, and defined signaling pathways directly associated with this compound. Therefore, this guide summarizes its known chemical properties and provides a broader context based on the characteristics of structurally related long-chain and branched-chain alcohols.
Chemical and Physical Properties
4-Propyloctan-1-ol is a branched-chain primary alcohol. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-propyloctan-1-ol | PubChem |
| Molecular Formula | C₁₁H₂₄O | PubChem[1] |
| Molecular Weight | 172.31 g/mol | PubChem[1] |
| CAS Number | 137008-38-9 | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
Synthesis and Manufacturing
A potential synthetic approach could involve the Grignard reaction. This would entail the reaction of a Grignard reagent, such as propyl magnesium bromide, with an appropriate aldehyde, followed by an aqueous workup to yield the desired alcohol.
Below is a conceptual workflow for a possible synthesis route.
Caption: Conceptual workflow for the synthesis of 4-propyloctan-1-ol.
Biological Context and Toxicological Profile of Related Compounds
While no specific biological data for 4-propyloctan-1-ol was found, general toxicological information on long-chain and branched-chain alcohols is available.
General Toxicity of Long-Chain Alcohols
Long-chain alcohols are generally characterized by low acute and repeat-dose toxicity.[2] High doses may lead to minimal liver toxicity.[2] They typically do not show evidence of genotoxicity, reproductive toxicity, or developmental toxicity.[2] Skin irritation potential is dependent on the carbon chain length, with alcohols in the C6-C11 range being considered irritants.[2]
General Toxicity of Branched-Chain Saturated Alcohols
A safety assessment of branched-chain saturated alcohols used as fragrance ingredients indicated a low order of acute toxicity. Repeated application of several tested branched-chain alcohols showed low systemic toxicity. Furthermore, studies on eight different branched-chain saturated alcohols and their metabolites did not reveal any in vivo or in vitro genotoxicity.
Potential Signaling Pathways and Mechanisms of Action (Hypothetical)
Given the absence of specific data for 4-propyloctan-1-ol, its mechanism of action can only be hypothesized based on the properties of other long-chain alcohols. Due to their amphipathic nature, long-chain alcohols can interact with cell membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins.
The general pharmacological effects of simpler alcohols, such as ethanol, involve interactions with neurotransmitter receptors like GABA-A and NMDA receptors. However, it is important to note that the significantly larger and more lipophilic structure of 4-propyloctan-1-ol makes a direct comparison of its pharmacological profile to that of small-chain alcohols highly speculative.
A logical diagram illustrating the potential interaction of a generic long-chain alcohol with a cell membrane is provided below.
Caption: Hypothetical interaction of 4-propyloctan-1-ol with a cell membrane.
Conclusion and Future Directions
Currently, there is a significant gap in the scientific literature regarding the biological effects and potential applications of 4-propyloctan-1-ol. While its chemical properties are documented, its pharmacological and toxicological profiles remain uninvestigated. Future research should focus on in vitro and in vivo studies to elucidate its biological activity, mechanism of action, and safety profile. Such studies would be crucial to determine its potential for use in drug development or other scientific applications.
References
An In-depth Technical Guide to the Molecular Formula C11H24O: Isomers, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C11H24O represents a diverse group of isomeric compounds, primarily consisting of various undecanols and undecyl ethers. With a molecular weight of approximately 172.31 g/mol , these isomers exhibit a range of physicochemical properties and biological activities that are of significant interest in chemical research, drug development, and industrial applications. This technical guide provides a comprehensive overview of the structural diversity, physicochemical characteristics, and relevant biological properties of C11H24O isomers. It includes detailed experimental protocols for their synthesis and analysis, and explores their metabolic pathways and potential pharmacological relevance.
Introduction to C11H24O
The molecular formula C11H24O corresponds to a molecular weight of 172.31 g/mol .[1][2] The isomers of C11H24O are broadly classified into two main functional groups: alcohols (undecanols) and ethers (undecyl ethers). The position of the hydroxyl group in undecanols and the arrangement of alkyl chains around the ether oxygen lead to a large number of structural and positional isomers, each with unique properties.
Isomers of C11H24O
The isomers of C11H24O can be categorized as follows:
-
Primary Alcohols (e.g., 1-Undecanol): The hydroxyl group is attached to a terminal carbon atom.
-
Secondary Alcohols (e.g., 2-Undecanol, 3-Undecanol, 6-Undecanol): The hydroxyl group is attached to a non-terminal carbon atom.
-
Ethers (e.g., Methyl decyl ether, Ethyl nonyl ether, Propyl octyl ether, Butyl heptyl ether, Pentyl hexyl ether): An oxygen atom is connected to two alkyl groups.
Physicochemical Properties
The physicochemical properties of C11H24O isomers vary significantly with their molecular structure. A summary of key properties for selected isomers is presented in Table 1. In general, alcohols exhibit higher boiling points than their isomeric ethers due to hydrogen bonding. Solubility in water is low for all isomers, but they are generally soluble in organic solvents like ethanol and ether.[1][3]
| Property | 1-Undecanol | 2-Undecanol | 6-Undecanol | Di-n-pentyl ether |
| IUPAC Name | Undecan-1-ol | Undecan-2-ol | Undecan-6-ol | 1-(pentyloxy)pentane |
| CAS Number | 112-42-5 | 1653-30-1 | 23708-56-7 | 693-65-2 |
| Molecular Weight ( g/mol ) | 172.31 | 172.31 | 172.31 | 158.30 |
| Boiling Point (°C) | 243 | 229-231 | ~239 | 187 |
| Melting Point (°C) | 19 | -11 to -9 | N/A | -69 |
| Density (g/mL at 20°C) | 0.83 | 0.828 | N/A | 0.79 |
| Solubility in Water | Insoluble | 0.2 mg/mL at 25°C | N/A | Sparingly soluble |
Experimental Protocols
Synthesis of 1-Undecanol by Reduction of Undecanal
This protocol describes a common method for the synthesis of 1-undecanol.
Materials:
-
Undecanal
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve undecanal in ethanol in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add a solution of sodium borohydride in ethanol to the cooled undecanal solution with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-undecanol.
Analysis of C11H24O Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the separation and identification of undecanol isomers.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for alcohol analysis (e.g., DB-WAX or equivalent).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a dilute solution of the C11H24O isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Data Analysis:
-
Identify the individual isomers based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).
Biological Activity and Relevance to Drug Development
Long-chain alcohols, including isomers of undecanol, have demonstrated a range of biological activities. Notably, they exhibit antimicrobial properties. For instance, 1-undecanol has shown bactericidal and membrane-damaging activity against Staphylococcus aureus.[4] The mode of action of these long-chain alcohols appears to be dependent on the length of their aliphatic carbon chain.[4]
While direct applications of C11H24O isomers as pharmaceuticals are not widespread, their study is relevant to drug development for several reasons:
-
Drug Delivery: Their amphiphilic nature makes them potential components in drug delivery systems.
-
Metabolism Studies: Understanding the metabolism of these long-chain alcohols can provide insights into the biotransformation of drug candidates with similar structures.
-
Toxicity and Safety: The toxicity profile of undecanols is generally considered to be low, with irritation to the skin, eyes, and lungs being the primary concern.[1][3] Ingestion can be harmful, with a toxicity profile similar to ethanol.[3]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Long-Chain Fatty Alcohols
The metabolism of long-chain fatty alcohols is an important biological process. The following diagram illustrates a simplified metabolic pathway.
Experimental Workflow for Isomer Analysis
The following diagram outlines a typical experimental workflow for the separation and identification of C11H24O isomers.
Conclusion
The molecular formula C11H24O encompasses a significant number of alcohol and ether isomers with diverse properties. This guide has provided a detailed overview of their physicochemical characteristics, methods for their synthesis and analysis, and their biological relevance. For researchers and professionals in drug development, a thorough understanding of these isomers can inform the design of new chemical entities, aid in the interpretation of metabolic studies, and contribute to the development of novel therapeutic strategies. The provided experimental protocols and workflow diagrams serve as a practical resource for the laboratory investigation of these compounds.
References
An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4-Propyl-1-octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-propyl-1-octanol, a branched-chain higher alcohol with the molecular formula C₁₁H₂₄O, and its various isomers.[1] The document delves into the structural and stereoisomeric forms, presents key physicochemical data, and outlines detailed experimental protocols for synthesis and analysis.
Introduction to this compound
This compound is a primary alcohol featuring an eight-carbon chain with a propyl group attached to the fourth carbon. Its branched structure imparts distinct properties compared to its linear isomer, 1-undecanol, such as a generally lower melting point and altered viscosity and solvency.[1] Such branched alcohols are of significant interest in various industrial applications, including their use as precursors for surfactants, plasticizers, and lubricants.[1]
The isomeric landscape of C₁₁H₂₄O is vast, encompassing a multitude of structural and stereoisomers, each with unique chemical and physical characteristics. Understanding these isomeric forms is crucial for applications in materials science, drug development, and synthetic chemistry, where specific molecular architectures are often required for desired functions.
Structural Isomers of C₁₁H₂₄O
Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For C₁₁H₂₄O, these can be categorized into skeletal, positional, and functional isomers.
Skeletal Isomers
Skeletal isomers have different carbon backbones. Starting with the undecanol (C₁₁) chain, various branching patterns are possible. This compound is one such example. Other possibilities involve different arrangements of the eleven carbon atoms, leading to a wide array of branched undecanols.
Positional Isomers
Positional isomers have the same carbon skeleton but differ in the position of the hydroxyl (-OH) group. For a given undecanol skeleton, the hydroxyl group can be located at different carbon atoms, leading to primary, secondary, or tertiary alcohols. For instance, in the case of the linear undecane chain, we have 1-undecanol, 2-undecanol, 3-undecanol, and so on.
Functional Isomers
Functional isomers have the same molecular formula but different functional groups. The primary functional isomers of alcohols are ethers. For C₁₁H₂₄O, numerous ether isomers exist, such as 1-methoxydecane or 1-ethoxynonane.
Stereoisomers of this compound and Its Isomers
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.
Enantiomers of this compound
This compound possesses a chiral center at the fourth carbon atom, which is bonded to four different groups: a hydrogen atom, a propyl group, a butyl group, and a -CH₂CH₂CH₂OH group. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-propyl-1-octanol and (S)-4-propyl-1-octanol.
Stereoisomerism in Other C₁₁H₂₄O Isomers
Many of the structural isomers of C₁₁H₂₄O are also chiral and will exhibit enantiomerism. The number of possible stereoisomers for a given molecule is 2ⁿ, where 'n' is the number of chiral centers. Some isomers may have multiple chiral centers, leading to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other.
Physicochemical Data of Selected C₁₁H₂₄O Isomers
The following table summarizes key physicochemical properties of this compound and some of its isomers. It is important to note that much of the available data for less common isomers are computationally predicted.
| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 4-propyloctan-1-ol | 137008-38-9 | 172.31 | (Predicted) | (Predicted) |
| 1-Undecanol | Undecan-1-ol | 112-42-5 | 172.31 | 243 | 0.830 |
| 2-Undecanol | Undecan-2-ol | 1653-30-1 | 172.31 | 229 | 0.827 |
| 5-Propyl-1-octanol | 5-propyloctan-1-ol | - | 172.31 | (Predicted) | (Predicted) |
| 4-Octanol, 5-propyl- | 5-propyloctan-4-ol | 51864-92-7 | 172.31 | (Predicted) | (Predicted) |
Data sourced from PubChem and other chemical databases. Predicted values should be used with caution and are intended for estimation purposes.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound and its isomers are provided below.
Synthesis of this compound via Grignard Reaction
This protocol describes a plausible laboratory-scale synthesis of this compound.
Objective: To synthesize this compound from 1-bromo-3-propylheptane and paraformaldehyde using a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-bromo-3-propylheptane
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck flask, dropping funnel, reflux condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation:
-
Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a solution of 1-bromo-3-propylheptane in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Initiate the reaction with gentle heating if necessary. Once started, the reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (4-propylheptylmagnesium bromide).
-
-
Reaction with Paraformaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add dry paraformaldehyde powder in small portions to the stirred Grignard solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Analysis of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the separation and identification of C₁₁H₂₄O alcohol isomers.
Objective: To separate and identify the components of a mixture of C₁₁H₂₄O alcohol isomers.
Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for alcohol analysis (e.g., a polar phase like wax or a mid-polar phase)
-
Helium carrier gas
-
Sample mixture of C₁₁H₂₄O isomers dissolved in a suitable solvent (e.g., dichloromethane or hexane)
-
Standard reference compounds for each expected isomer (if available)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the isomer mixture in the chosen solvent.
-
-
GC-MS Method Setup:
-
Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., split or splitless).
-
Oven Program: Start with an initial oven temperature (e.g., 50 °C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
-
Carrier Gas: Set the flow rate of the helium carrier gas.
-
Mass Spectrometer: Set the ionization mode (e.g., Electron Ionization at 70 eV) and the mass scan range (e.g., m/z 35-400).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the individual isomers by comparing their retention times with those of standard reference compounds.
-
Confirm the identity of each isomer by interpreting its mass spectrum and comparing it with library spectra (e.g., NIST library).
-
Visualizations
Isomer Classification
Caption: Classification of isomers for the molecular formula C₁₁H₂₄O.
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
GC-MS Analysis Workflow
Caption: General workflow for the analysis of alcohol isomers using GC-MS.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Branched-Chain Higher Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core physicochemical properties of branched-chain higher alcohols. These compounds, which include isomers of butanol and pentanol, are gaining prominence in various industrial applications, from biofuels to solvents and chemical intermediates.[1][2][3] Understanding their properties is crucial for process design, application development, and safety assessments.
Introduction to Branched-Chain Higher Alcohols
Branched-chain higher alcohols are organic compounds containing four or more carbon atoms, where the carbon chain is not linear. They possess a hydroxyl (-OH) functional group attached to a carbon atom.[4] Common examples include isobutanol (2-methylpropan-1-ol) and isopentanol (3-methyl-1-butanol).[5][6] Compared to their straight-chain counterparts, the branching in their molecular structure significantly influences their physical and chemical characteristics.[7] Generally, these alcohols are colorless liquids at room temperature with characteristic odors.[8]
The branching affects molecular packing and the surface area available for intermolecular interactions, leading to distinct properties such as lower boiling points and melting points compared to straight-chain isomers, but higher viscosity in some cases.[9][7][10] Their unique properties make them valuable in various applications; for instance, their higher octane numbers make them attractive as fuel additives.[2][11]
Core Physicochemical Properties
The key physicochemical properties of branched-chain higher alcohols are summarized below. The presence of the polar hydroxyl group allows for hydrogen bonding, which strongly influences these properties.[12][13]
The boiling and melting points of alcohols are considerably higher than those of alkanes with similar molecular weights, a direct result of intermolecular hydrogen bonding.[14][13][15] However, among isomers, increased branching typically leads to a decrease in boiling point. This is because the branching creates a more compact, spherical molecule, which reduces the surface area available for van der Waals interactions, thus weakening the overall intermolecular forces that must be overcome for boiling to occur.[9][7]
Conversely, highly branched isomers can sometimes have higher melting points. This is attributed to the ability of more symmetrical, compact molecules to pack more efficiently into a crystal lattice, requiring more energy to break the structure.[10]
Table 1: Boiling and Melting Points of Selected Branched-Chain Higher Alcohols and Their Isomers
| Compound Name | IUPAC Name | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| Butanol Isomers | |||||
| n-Butanol | 1-Butanol | CH₃(CH₂)₃OH | 74.12 | 117.7 | -90[14] |
| Isobutanol | 2-Methyl-1-propanol | (CH₃)₂CHCH₂OH | 74.12 | 108.0[6][14] | -108[6][14] |
| sec-Butanol | 2-Butanol | CH₃CH(OH)CH₂CH₃ | 74.12 | 100[14] | -114[14] |
| tert-Butanol | 2-Methyl-2-propanol | (CH₃)₃COH | 74.12 | 82.5-83[14] | 25[14] |
| Pentanol Isomers | |||||
| n-Pentanol | 1-Pentanol | CH₃(CH₂)₄OH | 88.15 | 137-138 | -79[14] |
| Isopentanol | 3-Methyl-1-butanol | (CH₃)₂CHCH₂CH₂OH | 88.15 | 131.6[5] | -117.2[5][14] |
| Neopentyl alcohol | 2,2-Dimethyl-1-propanol | (CH₃)₃CCH₂OH | 88.15 | 113-114 | 52[14] |
The density of most common alcohols is less than that of water.[13] For branched-chain higher alcohols, densities are typically around 0.8 g/cm³. As with other properties, branching can influence density, though the trend is less pronounced than for boiling points.
Viscosity, a measure of a fluid's resistance to flow, is significantly influenced by hydrogen bonding.[13] Alcohols are generally more viscous than hydrocarbons of similar size.[13] While increased chain length typically increases viscosity, branching can have a more complex effect. Reduced surface area from branching can lead to lower viscosity, but the specific geometry of the molecule also plays a role.[9] Some higher alcohols are described as somewhat viscous or oily.
Table 2: Density and Viscosity of Selected Branched-Chain Higher Alcohols
| Compound Name | IUPAC Name | Density (g/cm³ at 20°C) | Viscosity (cP at 20°C) |
|---|---|---|---|
| n-Butanol | 1-Butanol | 0.810 | 2.95 |
| Isobutanol | 2-Methyl-1-propanol | 0.802[6] | 3.95 |
| Isopentanol | 3-Methyl-1-butanol | 0.809 | 4.29 |
The hydroxyl group in alcohols allows them to form hydrogen bonds with water, making smaller alcohols miscible in water.[14][13][15] However, as the length of the nonpolar hydrocarbon chain increases, the influence of the hydroxyl group diminishes, and water solubility decreases.[13][15] Branched-chain alcohols with four or five carbons, such as isobutanol and isopentanol, are only moderately or slightly soluble in water.[5][6] They are, however, readily soluble in many organic solvents.[5][6]
Table 3: Water Solubility of Selected Branched-Chain Higher Alcohols
| Compound Name | IUPAC Name | Water Solubility (g/100 mL at 20-25°C) |
|---|---|---|
| n-Butanol | 1-Butanol | 7.7 |
| Isobutanol | 2-Methyl-1-propanol | 8.7 (or 10.0[14]) |
| Isopentanol | 3-Methyl-1-butanol | ~2.0[5] |
| tert-Butanol | 2-Methyl-2-propanol | Miscible[14] |
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following sections detail standard methodologies for key experiments.
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and precise method is distillation.
Methodology: Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head (still head), a thermometer placed so the bulb is just below the side arm, a condenser with circulating cold water, and a receiving flask.
-
Sample Preparation: Place the alcohol sample (e.g., 20-30 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin gently heating the flask. The liquid will start to vaporize, and the vapor will rise into the distillation head.
-
Temperature Reading: Observe the thermometer. The temperature will rise and then stabilize. This stable temperature, observed when the vapor is continuously condensing and dripping into the receiving flask, is recorded as the boiling point.
-
Data Collection: Record the temperature at which a steady distillation rate is achieved. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
This protocol determines the extent to which an alcohol is soluble in water at a specific temperature.
Methodology: Shake-Flask Method
-
Preparation: Place a measured volume of distilled water (e.g., 10 mL) into a sealed test tube or vial.
-
Addition of Alcohol: Add a small, measured amount of the alcohol to the water.
-
Equilibration: Seal the container and shake it vigorously for several minutes. Then, allow it to stand in a constant temperature water bath until the layers (if any) have fully separated.
-
Observation:
-
Miscible: If a single, clear phase remains after adding a significant volume of the alcohol, it is considered miscible.
-
Partially Soluble: If two distinct layers form, the alcohol is partially soluble. A sample is carefully taken from the aqueous layer.
-
-
Quantification (for partial solubility): The concentration of the alcohol in the aqueous layer is determined using an analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility limit.
Viscosity is commonly measured using a viscometer, which determines the time it takes for a known volume of liquid to flow through a capillary.
Methodology: Ubbelohde Viscometer
-
Apparatus: Use a calibrated Ubbelohde capillary viscometer placed in a constant temperature bath to ensure thermal stability.
-
Sample Loading: Introduce a precise volume of the alcohol into the viscometer.
-
Thermal Equilibration: Allow the viscometer and the sample to reach thermal equilibrium with the water bath (typically for 15-20 minutes).
-
Flow Time Measurement: Using a pipette bulb, draw the liquid up through the capillary tube past the upper timing mark. Release the suction and use a stopwatch to accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the viscometer calibration constant and 't' is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature (η = ν * ρ).
Visualizations: Diagrams and Workflows
Visual aids are essential for understanding complex relationships and experimental processes.
Caption: Effect of molecular branching on boiling point.
Caption: Workflow for boiling point determination.
References
- 1. Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels [ideas.repec.org]
- 2. Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain higher alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsfx.edu.au [tsfx.edu.au]
- 5. atamankimya.com [atamankimya.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. quora.com [quora.com]
- 8. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. monash.edu [monash.edu]
- 10. organic chemistry - Why are highly branched alcohols solid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to C11 Branched Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C11 branched alcohols, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is intended to support research and development efforts in various scientific disciplines, including medicinal chemistry and drug development.
Synthesis of C11 Branched Alcohols
The synthesis of C11 branched alcohols can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired isomer and the available starting materials. Key synthetic strategies include the Guerbet reaction, Grignard reaction, reduction of carboxylic acids, and hydroformylation of alkenes.
General Synthetic Pathways
Several general methodologies can be adapted for the synthesis of specific C11 branched alcohol isomers.
-
Guerbet Reaction: This reaction facilitates the dimerization of primary alcohols to form β-alkylated dimer alcohols.[1][2] It is a robust method for producing branched-chain higher alcohols and can be applied to generate C11 structures from smaller alcohol precursors.[1][3][4] The reaction typically requires high temperatures and the presence of a catalyst.[5]
-
Grignard Reaction: The addition of a Grignard reagent to an aldehyde or ketone is a versatile method for creating a wide range of secondary and tertiary alcohols.[6][7][8][9] For the synthesis of C11 branched primary alcohols, formaldehyde can be used as the carbonyl compound.[7][8]
-
Reduction of Carboxylic Acids: Branched C11 carboxylic acids can be reduced to their corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).[10][11][12]
-
Hydroformylation of Alkenes: This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond in an alkene, followed by reduction of the resulting aldehyde to an alcohol.[13][14][15][16][17] Starting with a C10 branched alkene, this method can yield a C11 branched alcohol.
Below is a diagram illustrating the general synthetic workflow from common starting materials to C11 branched alcohols.
General synthetic routes to C11 branched alcohols.
Physicochemical Properties of Selected C11 Branched Alcohols
The physical and chemical properties of C11 branched alcohols can vary significantly depending on the position and nature of the branching. These properties are crucial for predicting their behavior in various applications, including their use as solvents, surfactants, or bioactive molecules. The following table summarizes available data for some C11 branched alcohol isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Methyl-1-decanol | 18675-24-6 | C11H24O | 172.31 | - |
| 3-Methyl-1-decanol | 73105-71-2 | C11H24O | 172.31 | - |
| 4-Methyl-1-decanol | 408309-43-3 | C11H24O | 172.31 | 105-107 @ 5 Torr |
| 5-Methyl-1-decanol | 55505-28-7 | C11H24O | 172.31 | 229-230 |
Data compiled from various chemical supplier databases. Note that some data points are not available.
Biological Activity of C11 Branched Alcohols
Long-chain alcohols, including those with eleven carbon atoms, have been investigated for their biological activities, particularly their antimicrobial properties.
Antimicrobial Effects
Studies have shown that long-chain fatty alcohols can exhibit antibacterial activity against various microorganisms, including Staphylococcus aureus and Mycobacteria.[18][19][20][21] The length of the carbon chain plays a crucial role in determining the extent and mechanism of this activity.[18][20] For instance, 1-undecanol has been reported to possess both bactericidal and membrane-damaging activity against S. aureus.[18][19][20]
The proposed mechanism of action for some of these alcohols involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[18][19][20]
Below is a simplified diagram illustrating the proposed mechanism of membrane disruption by long-chain alcohols.
Proposed mechanism of antimicrobial action.
Experimental Protocols
General Protocol for Grignard Synthesis of a C11 Branched Alcohol
This protocol outlines the general steps for synthesizing a C11 branched alcohol using a Grignard reagent and an appropriate carbonyl compound.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the appropriate alkyl halide (to form the desired branched structure) in anhydrous diethyl ether through the dropping funnel.
-
The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
-
Reaction with Carbonyl Compound:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of the corresponding aldehyde or ketone (to achieve the C11 backbone) in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude alcohol by distillation or column chromatography.
-
The workflow for a typical Grignard synthesis is depicted below.
Workflow for Grignard synthesis of C11 branched alcohols.
Conclusion
C11 branched alcohols represent a diverse class of molecules with potential applications in various fields. Their synthesis can be accomplished through several well-established chemical reactions, allowing for the generation of a wide range of isomers. The biological activity of these compounds, particularly their antimicrobial effects, warrants further investigation for potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemistry and biology of C11 branched alcohols.
References
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 13. Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mt.com [mt.com]
- 15. Hydroformylation - Wikipedia [en.wikipedia.org]
- 16. US4528403A - Hydroformylation process for preparation of aldehydes and alcohols - Google Patents [patents.google.com]
- 17. Production of alcohols via hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Health and Safety of 4-Propyl-1-octanol
This technical guide provides a comprehensive overview of the available health and safety data for this compound. The information is compiled from various sources, including safety data sheets and scientific literature on structurally related compounds. Due to the limited availability of data specific to this compound, a read-across approach has been employed, utilizing information from similar long-chain and branched-chain alcohols to provide a more complete toxicological profile.
Chemical and Physical Properties
This compound is a branched-chain primary alcohol.[1] Its physical and chemical properties are summarized in the table below. The branching in its structure generally leads to a lower melting point and can influence properties such as viscosity and solvency compared to its linear isomers.[1]
| Property | Value | Source |
| Molecular Formula | C11H24O | [2] |
| Molecular Weight | 172.31 g/mol | [2] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 196 °C (385 °F) | [3] |
| Melting Point | -15 °C (5 °F) | [3] |
| Density | 0.827 g/cm³ at 25 °C (77 °F) | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 4.3 (Computed) | [2] |
Toxicological Data
The toxicological data for this compound is limited. The available data, primarily from a Safety Data Sheet (SDS), is presented below. Where specific data is unavailable, information from structurally similar compounds, such as 1-octanol, is provided for context and is clearly indicated.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification | Source |
| LD50 | Rat | Oral | > 5,000 mg/kg | Not Classified | [3] |
| LD50 | Rabbit | Dermal | > 2,000 - 4,000 mg/kg | Not Classified | [3] |
No data is available for acute inhalation toxicity of this compound.
Irritation and Sensitization
| Endpoint | Species | Result | Classification | Source |
| Skin Irritation | Rabbit | Slight irritation (4 h) | Not Classified | [3] |
| Eye Irritation | Rabbit | Causes serious eye irritation | Category 2A | [3] |
No data is available for the sensitization potential of this compound.
Repeated Dose Toxicity
A repeated dose toxicity study via the dermal route in rats showed a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg.[3] Another 28-day gavage study in rats also indicated a NOAEL of > 1,000 mg/kg.[3]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no specific data available for the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.[3] The Safety Data Sheet for 1-octanol, a structurally related linear alcohol, states that it was negative in an Ames Salmonella assay.[4] For carcinogenicity, the International Agency for Research on Cancer (IARC) has not classified 1-octanol.[3]
Hazard Classification and Labeling
Based on the available data, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Warning[3]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P273: Avoid release to the environment.[3]
-
P280: Wear protective gloves/ eye protection/ face protection.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological studies on this compound are not publicly available. However, the studies cited in the Safety Data Sheet likely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
General Acute Oral Toxicity Protocol (Based on OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)
The Fixed Dose Procedure is an alternative to the classical LD50 test and aims to identify a dose that causes evident toxicity but not mortality.
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used.[2]
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage.[2]
-
Starting Dose: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on available information.[2]
-
Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.[2]
-
Procedure: A stepwise procedure is used, with the outcome of the test on one animal determining the dose for the next. The test is terminated when the dose causing evident toxicity is identified or when no effects are seen at the highest dose.[2]
General Dermal Irritation Protocol (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Test Area Preparation: The fur is clipped from a small area on the back of the animal.
-
Application: A small amount of the test substance is applied to the prepared skin and covered with a gauze patch.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.
-
Scoring: The reactions are scored according to a standardized scale to determine the level of irritation.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Long-Chain Alcohols
Long-chain alcohols, including branched-chain variants like this compound, are primarily metabolized in the liver. The general pathway involves a two-step oxidation process.
Caption: Generalized metabolic pathway of this compound.
This metabolic process is analogous to the metabolism of other fatty alcohols.[5] The initial oxidation to an aldehyde is catalyzed by alcohol dehydrogenase (ADH). Subsequently, aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to a carboxylic acid.[6] This acid can then enter further metabolic pathways, such as beta-oxidation.
General Experimental Workflow for Acute Toxicity Testing
The following diagram illustrates a generalized workflow for conducting an acute toxicity study, based on OECD guidelines.
Caption: General workflow for acute toxicity testing.
This workflow highlights the key stages of a typical in vivo toxicity study, from the initial planning and dose selection to the final data analysis and reporting.[7][8]
Conclusion
The available data indicates that this compound has low acute oral and dermal toxicity.[3] It is classified as a combustible liquid and causes serious eye irritation.[3] It is also considered harmful to aquatic life with long-lasting effects.[3] Due to the lack of specific data on chronic toxicity, carcinogenicity, genotoxicity, and reproductive toxicity, caution should be exercised during handling. For these endpoints, risk assessment may need to rely on data from structurally related long-chain and branched-chain alcohols. Standard personal protective equipment, including safety glasses and gloves, should be used when handling this chemical.[3] Further research is needed to fully characterize the toxicological profile of this compound.
References
- 1. Long-chain-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Propyl-1-octanol: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge surrounding 4-Propyl-1-octanol, a branched-chain primary alcohol with the chemical formula C₁₁H₂₄O. Due to the limited specific research on this particular isomer, this document synthesizes information on its physicochemical properties, plausible synthetic routes, and potential natural occurrence by drawing parallels with related branched-chain alcohols. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar long-chain branched alcohols.
Introduction
This compound is a branched-chain higher alcohol featuring an eleven-carbon backbone.[1] The hydroxyl (-OH) group is located at the primary position (C1), and a propyl group is attached at the C4 position. This structure imparts distinct physical and chemical properties compared to its linear isomer, 1-undecanol, and other branched isomers. Branched-chain alcohols are of significant interest in various industrial applications, serving as precursors for surfactants, plasticizers, lubricants, and as specialized solvents.[1] The branching typically lowers the melting point and influences properties like viscosity and solvency.[1] While extensive research exists for commercially significant isomers like 2-ethylhexanol, specific data on this compound remains scarce.
Discovery
The specific discovery of this compound is not well-documented in the scientific literature. Its existence is predicted by the systematic rules of organic nomenclature, and its synthesis is achievable through established organic chemistry reactions. It is likely that this compound was first synthesized and identified as part of broader research into branched-chain alcohols and their properties, rather than being the subject of a dedicated discovery effort.
Physicochemical Properties
Quantitative data for this compound is primarily available from computational predictions. The following table summarizes these properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | PubChem[2] |
| Molecular Weight | 172.31 g/mol | PubChem[2] |
| IUPAC Name | 4-propyloctan-1-ol | PubChem[2] |
| CAS Number | 137008-38-9 | PubChem[2] |
| XLogP3 | 4.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 8 | PubChem[2] |
| Exact Mass | 172.182715 g/mol | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
Synthesis of this compound
Guerbet Reaction
The Guerbet reaction is a self-condensation of alcohols at elevated temperatures in the presence of a catalyst to form higher branched alcohols. A cross-Guerbet reaction between 1-pentanol and 1-butanol could theoretically yield this compound, although a mixture of products would be expected.
-
Reactant Preparation: In a high-pressure reactor equipped with a mechanical stirrer and a distillation setup for water removal, combine equimolar amounts of 1-pentanol and 1-butanol.
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a suitable Guerbet catalyst, such as a sodium alkoxide (e.g., sodium pentoxide) and a hydrogenation catalyst (e.g., copper chromite).
-
Reaction Conditions: Heat the mixture to a temperature range of 180-250°C under pressure (autogenous or with an inert gas) to facilitate the condensation reaction. Continuously remove the water formed during the reaction to drive the equilibrium towards the products.
-
Work-up and Purification: After the reaction is complete (monitored by GC analysis), cool the reactor and neutralize the basic catalyst with a suitable acid. The resulting mixture of alcohols is then subjected to fractional distillation under reduced pressure to isolate this compound from unreacted starting materials and other side products.
Grignard Reaction
A more controlled synthesis can be achieved using a Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde or epoxide, followed by acidic workup.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the propylmagnesium bromide Grignard reagent by adding 1-bromopropane dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether or THF.
-
Reaction with Aldehyde: In a separate flask, dissolve an equimolar amount of heptanal in anhydrous diethyl ether or THF. Cool this solution in an ice bath and slowly add the prepared Grignard reagent via a dropping funnel. Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-propyl-4-octanol, is then purified by column chromatography on silica gel.
-
Conversion to this compound: This route initially yields a tertiary alcohol. To obtain the primary alcohol, a different Grignard approach would be needed, for example, the reaction of a Grignard reagent derived from 1-bromo-3-propylheptane with formaldehyde. A more practical Grignard route to the target primary alcohol would involve the reaction of propylmagnesium bromide with a suitable epoxide, such as 2-butyloxirane, which would require a separate synthesis of the epoxide. A more straightforward Grignard approach would be the reaction of butylmagnesium bromide with 4-heptenal, followed by hydrogenation of the resulting alkene.
Wittig Reaction followed by Hydrogenation
The Wittig reaction provides a powerful method for alkene synthesis, which can then be hydrogenated to the desired saturated alcohol.
-
Ylide Preparation: Prepare the phosphonium ylide by reacting propyltriphenylphosphonium bromide with a strong base such as n-butyllithium in an anhydrous solvent like THF under an inert atmosphere.
-
Wittig Reaction: Add heptanal to the ylide solution at low temperature (e.g., -78 °C) and allow the mixture to warm to room temperature. The reaction will form a mixture of (E)- and (Z)-4-propyl-1-decene.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting alkene by column chromatography.
-
Hydroboration-Oxidation: To convert the alkene to the primary alcohol, perform a hydroboration-oxidation reaction. Treat the alkene with borane-THF complex followed by oxidation with hydrogen peroxide and sodium hydroxide.
-
Purification: Purify the final product, this compound, by column chromatography.
Natural Occurrence
Direct evidence for the natural occurrence of this compound is not reported in major databases of natural products or in the literature on essential oils and insect semiochemicals. However, branched-chain volatile compounds, including alcohols, are widespread in nature.
-
In Plants: Fruits are known to produce a wide variety of branched-chain volatiles, which contribute significantly to their characteristic aromas.[3] These compounds are typically derived from the metabolism of branched-chain amino acids.[3] While specific identification of this compound is lacking, the presence of other branched C8 to C12 alcohols in various fruits suggests that its occurrence in trace amounts in some plant species is plausible.
-
In Insects: Many insects utilize volatile organic compounds as semiochemicals for communication, including pheromones for mating and aggregation.[4] Alcohols are a common class of insect semiochemicals.[4] Although this compound has not been identified as an insect pheromone, the structural diversity of known pheromones suggests that it could potentially play a role in the chemical ecology of some insect species.
Analytical Data
-
GC-MS: In a GC-MS analysis, this compound would be expected to show a molecular ion peak (M+) at m/z 172. The fragmentation pattern would be characteristic of a primary alcohol, with a prominent peak corresponding to the loss of water (M-18) at m/z 154, and alpha-cleavage resulting in a fragment at m/z 31 ([CH₂OH]⁺). Further fragmentation of the alkyl chain would also be observed.
-
¹H NMR: A predicted ¹H NMR spectrum would show a triplet for the terminal methyl group of the propyl side chain and the terminal methyl group of the main chain. A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (C1) would be expected around 3.6 ppm. The proton on the carbon with the propyl branch (C4) would appear as a multiplet. The remaining methylene protons would appear as complex multiplets in the upfield region.
-
¹³C NMR: A predicted ¹³C NMR spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming its asymmetry. The carbon attached to the hydroxyl group (C1) would be the most downfield signal among the sp³ carbons, appearing around 63 ppm.
Biological Activity and Toxicology
There is no specific toxicological data available for this compound. However, the toxicology of branched-chain alcohols is generally considered to be similar to that of their linear counterparts, with toxicity depending on the specific structure and chain length. In general, aliphatic alcohols can cause skin and eye irritation, and ingestion of large amounts can lead to central nervous system depression.[5] Further studies would be required to determine the specific toxicological profile and any potential biological activities of this compound.
Conclusion
This compound represents a specific isomer within the broader class of branched-chain higher alcohols. While its discovery and natural occurrence are not well-documented, its synthesis is feasible through established organic chemistry methodologies such as the Guerbet, Grignard, and Wittig reactions. The lack of specific analytical and biological data highlights an opportunity for further research to characterize this compound fully. Such studies would not only contribute to the fundamental understanding of structure-property relationships in branched-chain alcohols but could also uncover novel applications in materials science, flavor and fragrance chemistry, and as potential biologically active agents. This technical guide serves as a starting point for researchers embarking on the study of this compound and similar molecules.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial volatile emissions as insect semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmsl.cz [mmsl.cz]
An In-depth Technical Guide to the Thermodynamic Properties of 4-Propyl-1-octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermodynamic property data for 4-Propyl-1-octanol. Due to a scarcity of direct experimental data for this specific branched alcohol, this document presents a combination of computed values and experimental data for structurally related compounds to offer a thorough understanding. The guide also details established experimental protocols for the determination of key thermodynamic parameters.
Introduction to this compound
This compound (C11H24O) is a branched-chain primary alcohol.[1] Its molecular structure, featuring a propyl group on the fourth carbon of an octanol backbone, influences its physical and chemical properties, distinguishing it from its linear isomer, 1-undecanol, and other octanol isomers.[2] These structural nuances are critical in determining its behavior in various applications, from solvent systems to its potential role as a precursor in chemical synthesis. Understanding the thermodynamic properties of this compound is fundamental for process design, safety assessments, and predicting its interactions in complex chemical environments.
Thermodynamic Property Data
The following tables summarize the available quantitative data for this compound and related compounds. It is crucial to distinguish between computed data, which are theoretical estimations, and experimental data, which are derived from laboratory measurements.
Table 1: Computed Thermodynamic Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 172.31 | g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] | |
| Hydrogen Bond Donor Count | 1 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] | |
| Rotatable Bond Count | 8 | PubChem[1] | |
| Exact Mass | 172.182715385 | Da | PubChem[1] |
| Monoisotopic Mass | 172.182715385 | Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 | Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] | |
| Complexity | 81.1 | PubChem[1] |
Table 2: Experimental Thermodynamic Properties of Structurally Related Alcohols
| Compound | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) | Heat of Vaporization (kJ/mol) |
| 1-Octanol | 194-195[3] | -15.5[3] | 81[3] | 70.98 (at 25°C) |
| 2-Octanol | 173-179 | -38.6 | 71.1 | Data not readily available |
| 3-Octanol | 175-177 | -50 | 76 | Data not readily available |
| 4-Octanol | 174-176 | Data not readily available | 65 | Data not readily available |
| 1-Undecanol | 243 | 19 | 113 | Data not readily available |
Note: The properties of branched-chain alcohols generally exhibit lower melting points and boiling points compared to their linear counterparts due to reduced efficiency in crystal packing and weaker van der Waals forces.[2]
Experimental Protocols for Thermodynamic Property Determination
This section outlines detailed methodologies for the experimental determination of key thermodynamic properties applicable to alcohols like this compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Method 1: Distillation
For larger sample volumes, distillation is a precise method.[4]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
The alcohol sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Cooling water is circulated through the condenser.
-
The flask is gently heated.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.[4]
-
Method 2: Thiele Tube Method
This micro method is suitable for small sample quantities.[5]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source.
-
Procedure:
-
A small amount of the alcohol is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The test tube is attached to a thermometer.
-
The assembly is immersed in a Thiele tube containing a high-boiling point oil.
-
The Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]
-
References
- 1. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isomeric effects in structure formation and dielectric dynamics of different octanols - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02468J [pubs.rsc.org]
- 3. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]
- 4. Determination of Boiling Point of Ethanol by Distillation Method - STEMart [ste-mart.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 4-Propyl-1-octanol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Propyl-1-octanol is a branched-chain alcohol with potential applications in various fields, including as a solvent, a precursor for surfactants and plasticizers, and in the formulation of pharmaceuticals. Its solubility in organic solvents is a critical physicochemical property that influences its utility and behavior in different formulations and chemical processes. This technical guide provides an in-depth overview of the solubility characteristics of this compound, methods for its prediction and experimental determination, and its relevance in the context of drug development.
Theoretical Prediction of Solubility: Hansen Solubility Parameters
In the absence of extensive experimental data, the solubility of a compound in different solvents can be estimated using theoretical models. One of the most effective methods is the Hansen Solubility Parameters (HSP) approach. This model is based on the principle that "like dissolves like" and quantifies this similarity using three parameters:
-
δD (Dispersion): Represents the energy from London dispersion forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.
A substance is likely to dissolve in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility.
The following table presents the estimated Hansen Solubility Parameters for this compound and a range of common organic solvents. These values can be used to predict the solubility of this compound in these solvents.
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (estimated) | 16.2 | 5.5 | 12.0 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
Note: The HSP values for this compound are estimated based on its chemical structure and comparison with similar molecules. Actual experimental values may vary.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable experimental protocol for determining the thermodynamic solubility of a substance in a given solvent.[1][2] It involves creating a saturated solution and then measuring the concentration of the solute.
Experimental Protocol:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask or vial. The amount of excess solute should be sufficient to ensure that a saturated solution is formed, with undissolved solute remaining.
-
Equilibration: The sealed flask is agitated at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1][2] A thermostatically controlled shaker or incubator is used for this purpose.
-
Phase Separation: After equilibration, the undissolved solute is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[1][3] It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique. Common methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy, depending on the properties of the solute and solvent.[2]
-
Data Analysis: The measured concentration represents the solubility of this compound in the specific organic solvent at the given temperature. The experiment is typically performed in triplicate to ensure the reliability of the results.
Below is a diagram illustrating the workflow of the shake-flask method for solubility determination.
Caption: Workflow of the shake-flask method for determining solubility.
Relevance in Drug Development: Interaction with Cellular Signaling
The solubility of long-chain alcohols and their derivatives is of significant interest in drug development. Their ability to partition into biological membranes can influence drug delivery, formulation stability, and even elicit biological responses by interacting with membrane-associated signaling pathways.
Alcohols, such as ethanol, have been shown to interact with and modulate the activity of membrane-bound enzymes like phospholipase C (PLC).[4] This interaction can trigger intracellular signaling cascades, leading to various cellular responses. Understanding the solubility and membrane partitioning of compounds like this compound is crucial for predicting their potential biological effects and for designing safer and more effective drug delivery systems.
The following diagram illustrates a simplified signaling pathway showing how an alcohol molecule might interact with a G-protein coupled receptor (GPCR) and modulate downstream signaling.
References
A Comprehensive Technical Guide to 4-Propyl-1-octanol: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the theoretical and currently known experimental properties of 4-Propyl-1-octanol, a branched-chain primary alcohol with the chemical formula C₁₁H₂₄O. Due to a notable scarcity of dedicated experimental research on this specific isomer, this document emphasizes its computed physicochemical properties and draws comparisons with its straight-chain and other branched isomers. Furthermore, it outlines established synthetic methodologies applicable to its production, specifically the Guerbet reaction and hydroformylation. Potential biological activities and applications, primarily derived from its classification as a branched-chain higher alcohol, are also discussed. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the known characteristics and the existing knowledge gaps for this compound.
Physicochemical Properties: A Comparative Analysis
A significant disparity exists between the theoretical and experimentally determined properties of this compound, primarily due to a lack of specific experimental investigation into this compound. The following tables summarize the available computed data for this compound and provide experimental data for related isomers, 1-octanol and 4-octanol, for comparative purposes.
Table 1: General and Physicochemical Properties
| Property | This compound (Theoretical/Computed) | 1-Octanol (Experimental) | 4-Octanol (Experimental) |
| Molecular Formula | C₁₁H₂₄O[1][2] | C₈H₁₈O[3][4] | C₈H₁₈O |
| Molecular Weight | 172.31 g/mol [1][2] | 130.23 g/mol [3][4] | 130.23 g/mol |
| IUPAC Name | 4-propyloctan-1-ol[2] | Octan-1-ol[3][4] | Octan-4-ol |
| Boiling Point | Not available | 195 °C[3] | 174-176 °C |
| Melting Point | Not available | -16 °C[3] | Not available |
| Density | Not available | 0.824 g/cm³ at 20 °C[3] | 0.818 g/mL at 20 °C |
| Solubility in Water | Not available | 0.5 g/L at 20°C[5] | Not available |
| LogP (Octanol/Water Partition Coefficient) | 4.3[1] | 3.0[6] | Not available |
Table 2: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 8 | PubChem[1] |
| Exact Mass | 172.182715 g/mol | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Experimental Protocols for Synthesis
Guerbet Reaction
The Guerbet reaction facilitates the dimerization of primary alcohols to form β-alkylated dimer alcohols.[1] For the synthesis of this compound, a cross-condensation approach would be necessary.
Reaction Principle: A primary alcohol is dehydrogenated to an aldehyde, which then undergoes an aldol condensation with another aldehyde molecule. The resulting α,β-unsaturated aldehyde is then hydrogenated to yield the final branched alcohol.
Generalized Protocol:
-
Reactant Preparation: A mixture of primary alcohols (e.g., pentanol and heptanol to achieve the C11 backbone with the desired branching) is prepared.
-
Catalyst and Base: A suitable catalyst, such as a copper-based catalyst or a transition metal complex, and a strong base (e.g., sodium or potassium hydroxide) are added to the alcohol mixture.
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically between 180-300°C, under an inert atmosphere (e.g., nitrogen). The pressure is often elevated to maintain the liquid phase. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the product.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The product is then purified from unreacted starting materials and byproducts using fractional distillation under reduced pressure.
Logical Workflow for Guerbet Reaction
Caption: Generalized workflow for the synthesis of this compound via the Guerbet reaction.
Hydroformylation of a Branched Olefin
Hydroformylation, also known as the oxo process, is a key industrial method for producing aldehydes from olefins. These aldehydes can then be readily hydrogenated to the corresponding alcohols.
Reaction Principle: An alkene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst to form an aldehyde. Subsequent hydrogenation of the aldehyde yields the primary alcohol.
Generalized Protocol:
-
Olefin Precursor: A suitable C10 branched olefin, such as 4-propyl-1-heptene, would be required as the starting material.
-
Catalyst System: A rhodium or cobalt-based catalyst, often with a phosphine ligand, is typically used. The choice of catalyst and ligand can influence the regioselectivity of the hydroformylation.
-
Reaction Conditions: The olefin and catalyst are introduced into a high-pressure reactor. The reactor is then pressurized with synthesis gas (CO and H₂) and heated. Reaction temperatures and pressures can vary significantly depending on the catalyst system but are often in the range of 80-150°C and 10-100 atm.
-
Hydrogenation: The resulting aldehyde can be hydrogenated in a subsequent step using a suitable hydrogenation catalyst (e.g., Raney nickel, palladium on carbon) under a hydrogen atmosphere. Alternatively, under certain conditions, a one-pot hydroformylation and hydrogenation can be achieved.
-
Purification: The final alcohol product is purified by distillation.
Experimental Workflow for Hydroformylation-Hydrogenation
Caption: Two-step synthesis of this compound via hydroformylation followed by hydrogenation.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence of the biological activity or interaction with signaling pathways for this compound is not documented. However, based on its chemical structure as a branched-chain higher alcohol, its potential applications and biological interactions can be inferred.
Branched-chain higher alcohols are often used as precursors for surfactants. Surfactants are amphiphilic molecules that can interact with cell membranes, and this interaction is a key mechanism for their biological effects, including potential antimicrobial activity.
Proposed Mechanism of Action as a Surfactant Precursor: If this compound were to be functionalized into a surfactant (e.g., by sulfation to form an alkyl sulfate), the resulting molecule would possess a hydrophilic head and a hydrophobic tail. This amphipathic nature would allow it to insert into and disrupt the lipid bilayers of microbial cell membranes, leading to increased permeability and eventual cell lysis.
Hypothesized Metabolic Pathway: As a primary alcohol, this compound is likely to be metabolized in biological systems through oxidation. The initial step would be the oxidation of the primary alcohol group to an aldehyde, catalyzed by alcohol dehydrogenase. This would be followed by further oxidation to a carboxylic acid by aldehyde dehydrogenase. These steps are common detoxification pathways for xenobiotic alcohols.
Potential Metabolic Pathway of this compound
Caption: Hypothesized oxidative metabolism of this compound in a biological system.
Conclusion and Future Directions
This compound represents a molecule with theoretically interesting properties, particularly its predicted high lipophilicity. However, a significant gap exists in the scientific literature regarding its experimental characterization and biological activity. The synthetic pathways outlined in this guide provide a framework for its production, which would be the first step toward a more thorough investigation.
Future research should focus on:
-
Synthesis and Purification: Development of an optimized and scalable synthesis protocol for this compound.
-
Experimental Characterization: Detailed experimental determination of its physicochemical properties, including boiling point, melting point, density, and solubility in various solvents.
-
Biological Activity Screening: Investigation of its potential biological activities, such as antimicrobial, cytotoxic, or surfactant properties, both in its native form and as a precursor for other molecules.
-
Toxicological Evaluation: Assessment of its safety profile to determine its suitability for various applications.
Addressing these research gaps will be crucial in unlocking the potential of this compound and other understudied branched-chain alcohols for applications in materials science, drug development, and other areas of chemical industry.
References
- 1. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octanol - Wikipedia [en.wikipedia.org]
- 4. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | Benchchem [benchchem.com]
Methodological & Application
Application Note: Catalytic Reduction of 4-Propyl-octanal to 4-Propyl-1-octanol
AN-CHEM2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details the catalytic reduction of 4-propyl-octanal to its corresponding primary alcohol, 4-propyl-1-octanol. The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, fragrances, and pharmaceutical intermediates.[1] This document provides an overview of common catalytic systems, a summary of their performance, and a detailed, representative experimental protocol for performing the hydrogenation reaction using a heterogeneous catalyst.
Introduction
The reduction of aldehydes to primary alcohols is a key reaction in organic chemistry.[2] Catalytic hydrogenation, which utilizes molecular hydrogen (H₂) in the presence of a metal catalyst, is an efficient and environmentally friendly method for this transformation.[3] this compound, a branched C11 alcohol, possesses distinct physical properties due to its structure, making it a valuable precursor for surfactants, lubricants, and plasticizers.[4] Its synthesis is typically achieved through the reduction of 4-propyl-octanal, which can be sourced from processes like olefin hydroformylation.[4] Achieving high yield and selectivity in this reduction is critical, necessitating the careful selection of a catalyst and optimization of reaction conditions.
Reaction Scheme:
Catalyst Selection and Performance
Both homogeneous and heterogeneous catalysts are effective for aldehyde reduction.[5] Homogeneous catalysts, such as well-defined iron or ruthenium complexes, can offer exceptional activity and selectivity under mild conditions.[1] However, heterogeneous catalysts are often preferred in industrial and lab settings due to their stability, ease of handling, and simple separation from the reaction mixture, which allows for catalyst recycling.[5] Common heterogeneous catalysts include noble metals like Palladium (Pd) and Platinum (Pt) on a carbon support, or non-noble metals like Raney® Nickel.[6]
The choice of catalyst can significantly impact reaction efficiency, selectivity, and conditions required. The following table summarizes the performance of various catalytic systems for the reduction of aliphatic aldehydes.
Table 1: Comparison of Catalytic Systems for Aliphatic Aldehyde Reduction
| Catalyst System | Substrate | Conditions | Solvent | Yield / Conversion | Selectivity | Reference |
| Raney® Nickel | Aliphatic Aldehydes | Room Temp, 3.0 MPa H₂ | Water | >95% Yield | High for primary alcohol | [7][8] |
| γ-Fe₂O₃@HAP-Pd | Heptanal | 25 °C, 1.0 MPa (10 bar) H₂ | Water | 94% Yield | High for primary alcohol | [3] |
| 1% Pd/GNP | n-Octanal | 50 °C, 2.0 MPa (20 bar) H₂ | p-Xylene | ~100% Conversion | High for 1-octanol | [9] |
| Ru/γ-Al₂O₃ | Heptaldehyde | 80 °C, 3.0 MPa H₂, 0.4 MPa NH₃ | Methanol | 100% Conversion | 94% to 1-heptylamine* | [10] |
| Fe(PNPMe-iPr)(H)₂(CO) | Aliphatic Aldehydes | 40 °C, 3.0 MPa (30 bar) H₂ | Toluene | Quantitative Conversion | High for primary alcohol | [1] |
*Note: The Ru/γ-Al₂O₃ system is shown for reductive amination, highlighting catalyst versatility but is not the target reaction here.
Experimental Workflow
The overall process for the catalytic reduction involves reaction setup, monitoring, product workup, and final characterization.
Detailed Experimental Protocol (Representative)
This protocol describes a general procedure for the hydrogenation of 4-propyl-octanal using 5% Palladium on Carbon (Pd/C) as the catalyst.
4.1 Materials and Equipment
-
Reactants: 4-Propyl-octanal (MW: 170.30 g/mol ), 5% Palladium on Carbon (Pd/C, 50% wet), Hydrogen gas (high purity), Nitrogen gas (inert), Ethanol (anhydrous).
-
Equipment: High-pressure autoclave/hydrogenation reactor (e.g., Parr shaker), magnetic stirrer, heating mantle, filtration apparatus (e.g., Buchner funnel with Celite® or syringe filter), rotary evaporator, standard laboratory glassware.
-
Analytical: Thin-Layer Chromatography (TLC) plates, Gas Chromatography (GC) system, NMR spectrometer, IR spectrometer.
4.2 Reaction Setup
-
To a clean, dry high-pressure reactor vessel, add 4-propyl-octanal (e.g., 10.0 g, 58.7 mmol).
-
Dissolve the aldehyde in a suitable solvent such as anhydrous ethanol (e.g., 100 mL).
-
Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (e.g., 0.5 g, 5 wt% of substrate). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry completely in the air.
-
Seal the reactor according to the manufacturer's instructions.
4.3 Hydrogenation Procedure
-
Connect the reactor to the gas lines. Purge the system by pressurizing with nitrogen (to ~5 bar) and venting three times to remove all oxygen.
-
Purge the system with hydrogen gas (to ~5 bar) and vent three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar / 1 MPa).
-
Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure. If possible, periodically take aliquots (after safely depressurizing and purging) to analyze by TLC or GC to confirm the disappearance of the starting aldehyde. The reaction is typically complete within 4-16 hours.
4.4 Workup and Purification
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen three times.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as it may ignite. Quench the catalyst on the filter paper with water before disposal.
-
Rinse the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
4.5 Characterization The identity and purity of the final product, this compound (C₁₁H₂₄O, MW: 172.31 g/mol ), should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure and absence of the aldehyde proton.
-
FT-IR: To verify the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the C=O stretch (~1730 cm⁻¹).
-
GC-MS: To confirm the molecular weight and purity.
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the reactor is properly sealed and pressure-tested.
-
Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry or containing adsorbed hydrogen. Handle in an inert atmosphere when possible and do not allow it to dry on filter paper.
-
Pressure: High-pressure reactions should only be performed by trained personnel using appropriate safety shields and equipment.
Conclusion
The catalytic reduction of 4-propyl-octanal to this compound is an effective and scalable process. Heterogeneous catalysts like Palladium on Carbon or Raney® Nickel offer high yields and simple product isolation. The provided protocol serves as a robust starting point for laboratory-scale synthesis, which can be optimized by adjusting catalyst loading, temperature, pressure, and solvent to meet specific yield and purity requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 2024.sci-hub.cat [2024.sci-hub.cat]
- 7. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An Insight into the Role of Reactant Structure Effect in Pd/C Catalysed Aldehyde Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Guerbet Reaction in the Synthesis of Non-Traditional Branched Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Guerbet reaction to synthesize non-traditional branched alcohols. This powerful carbon-carbon bond-forming reaction offers a versatile platform for creating complex and sterically hindered alcohol functionalities, which are valuable building blocks in pharmaceutical and materials science.
Introduction to the Guerbet Reaction
The Guerbet reaction, first reported by Marcel Guerbet, is a self-condensation of a primary or secondary alcohol to form a higher-molecular-weight branched alcohol, typically at the β-position.[1][2] The reaction proceeds through a "borrowing hydrogen" or hydrogen-transfer mechanism, involving a sequence of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation steps.[2][3][4] This process is of significant interest as it can convert simple, readily available alcohols into more complex and valuable products.[2]
Traditionally, the Guerbet reaction has been employed for the dimerization of fatty alcohols to produce "Guerbet alcohols" for applications in cosmetics and plasticizers.[2] However, recent advancements in catalysis have expanded the scope of this reaction to include a wider range of "non-traditional" substrates, enabling the synthesis of a diverse array of complex branched alcohols. These non-traditional substrates include secondary alcohols, branched primary alcohols, and mixtures of different alcohols (cross-Guerbet reaction), leading to the formation of multi-branched and functionally diverse products.[5][6]
The Guerbet Reaction Mechanism
The generally accepted mechanism for the Guerbet reaction involves four key steps, catalyzed by a combination of a metal catalyst and a base:[2][3]
-
Dehydrogenation: The starting alcohol is dehydrogenated to its corresponding aldehyde or ketone.
-
Aldol Condensation: The resulting carbonyl compound undergoes a base-catalyzed aldol condensation with another molecule of the enolizable carbonyl intermediate.
-
Dehydration: The aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl compound.
-
Hydrogenation: The unsaturated intermediate is then hydrogenated to the final branched alcohol, utilizing the hydrogen "borrowed" in the initial step.
Side reactions can occur, including the Cannizzaro reaction, where two aldehyde molecules disproportionate to an alcohol and a carboxylic acid, and the Tishchenko reaction.[2]
Caption: The four key steps of the Guerbet reaction mechanism.
Data Presentation: Synthesis of Non-Traditional Branched Alcohols
The following tables summarize quantitative data from various studies on the Guerbet reaction for the synthesis of non-traditional branched alcohols, showcasing the versatility of this reaction with different substrates and catalytic systems.
Table 1: Cross-Guerbet Reaction of Ethanol and Isoamyl Alcohol
This table presents data from the cross-condensation of ethanol and isoamyl alcohol, a component of fusel oil, demonstrating the potential for valorizing biomass-derived feedstocks.[7]
| Entry | Reactant 1 | Reactant 2 | Catalyst | Temp (°C) | Time (h) | Conversion (Ethanol %) | Conversion (Isoamyl Alcohol %) | Major Product(s) | Selectivity (to C4+ alcohols from EtOH) | Selectivity (to C7+ alcohols from IAOH) |
| 1 | Ethanol | Isoamyl Alcohol | 8.0 wt% Ni/9.0 wt% La₂O₃/γ-Al₂O₃ | 230 | 24 | 21 | 12 | C4, C7, C9 alcohols | 94% | 87% |
Table 2: Guerbet Reaction of Branched and Secondary Alcohols
This table highlights the application of the Guerbet reaction to branched primary alcohols and secondary alcohols, leading to the formation of more complex branched structures.
| Entry | Starting Alcohol(s) | Catalyst System | Base | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | Isoamyl Alcohol | Homogeneous Ir-based | - | 120 | - | C10 alcohol (self-condensation) | 50 | [7] |
| 2 | Methanol + n-Propanol | Various metal-based | - | - | - | Isobutanol | - | [6] |
| 3 | Cyclopentanol + 1-Heptanol | - | - | - | - | Alkylated cyclic alcohol | - | [6] |
| 4 | Cyclohexanol + 2-Ethyl-1-hexanol | - | - | - | - | Alkylated cyclic alcohol | - | [6] |
| 5 | Fatty Alcohols (C8-C14) + Benzyl Alcohol | - | - | - | - | 2-Benzyl fatty alcohols | - | [6] |
Table 3: Synthesis of Multi-Branched Alcohols
This table illustrates the synthesis of multi-branched Guerbet alcohols through the reaction of a mixture of primary alcohols or by using a Guerbet alcohol as a starting material.[5]
| Entry | Starting Alcohols | Catalyst | Base | Temp (°C) | Major Products |
| 1 | 1-Butanol + 1-Pentanol | Pd(Ac)₂ | Sodium tert-butoxide | >104 | 2-Ethyl-1-hexanol, 2-Ethyl-1-heptanol, 2-Propyl-1-hexanol, 2-Propyl-1-heptanol |
| 2 | 2-Ethyl-1-hexanol + 1-Propanol | - | - | - | 4-Ethyl-2-methyl-1-octanol |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of non-traditional branched alcohols via the Guerbet reaction.
Protocol 1: General Procedure for the Cross-Guerbet Reaction of Ethanol and Isoamyl Alcohol in a Batch Reactor[7]
This protocol describes a typical setup for a lab-scale Guerbet reaction in a batch autoclave.
Materials:
-
Ethanol (EtOH)
-
Isoamyl Alcohol (IAOH)
-
Lanthanum-promoted, alumina-supported nickel catalyst (e.g., 8.0 wt% Ni/9.0 wt% La₂O₃/γ-Al₂O₃)
-
Batch autoclave reactor equipped with a magnetic stirrer and temperature control
Procedure:
-
Charge the batch autoclave reactor with the desired ratio of ethanol and isoamyl alcohol (total 120 g) and the catalyst (4.85 g).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Heat the reactor to the desired temperature (e.g., 230 °C) while stirring. The pressure will increase due to the vapor pressure of the alcohols (autogenous pressure).
-
Maintain the reaction at the set temperature for the specified duration (e.g., 24-51 hours).
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor and collect the liquid product mixture.
-
Analyze the product mixture using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product distribution.
Protocol 2: Synthesis of Multi-Branched Guerbet Alcohols from a Mixture of Primary Alcohols[5]
This protocol outlines a method for producing a complex mixture of multi-branched Guerbet alcohols.
Materials:
-
Mixture of primary alcohols (e.g., 1-propanol, 1-butanol, 1-pentanol, 1-hexanol)
-
Homogeneous catalyst (e.g., Pd(Ac)₂)
-
Base (e.g., sodium tert-butoxide)
-
Reaction vessel equipped with a reflux condenser and a means to remove water (e.g., Dean-Stark trap)
Procedure:
-
In a reaction vessel, combine the mixture of primary alcohols with the base (e.g., 8 wt% relative to the alcohol mixture) and the catalyst (e.g., 0.2 wt% relative to the alcohol mixture).
-
Heat the mixture to reflux. The reaction temperature will be determined by the boiling point of the alcohol mixture (e.g., around 125 °C for a C3-C6 alcohol mixture at atmospheric pressure).
-
Continuously remove the water formed during the reaction using a Dean-Stark trap to drive the equilibrium towards the products.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC.
-
Once the desired conversion is reached, cool the reaction mixture.
-
The product mixture, containing a variety of Guerbet alcohols, can then be subjected to distillation to separate the different branched alcohol fractions.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflow for a Guerbet reaction experiment and the logical relationship of the reaction components.
Caption: A typical experimental workflow for a Guerbet reaction.
Caption: Logical relationship of key components in the Guerbet reaction.
Conclusion
The Guerbet reaction is a powerful and versatile tool for the synthesis of non-traditional branched alcohols. By carefully selecting the starting materials, catalyst, and reaction conditions, a wide variety of complex and valuable alcohol structures can be accessed. The protocols and data presented in these application notes serve as a starting point for researchers looking to explore the potential of the Guerbet reaction in their own work, from fundamental research to applications in drug development and materials science. Further optimization of reaction parameters will likely lead to even greater efficiency and selectivity in the synthesis of these important molecules.
References
Applications of 4-Propyl-1-octanol in Surfactant Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propyl-1-octanol, a C11 branched-chain primary alcohol, serves as a valuable precursor in the synthesis of specialty surfactants. As a member of the Guerbet alcohol family, its branched structure imparts unique properties to the resulting surfactants, distinguishing them from their linear counterparts. Surfactants derived from this compound, primarily alcohol ethoxylates and alcohol ether sulfates, offer enhanced performance characteristics such as improved solubility in oil, better emulsification, and modified foaming properties. These attributes make them suitable for a range of applications, including high-performance cleaning formulations, emulsion polymerization, and specialty coatings. This document provides an overview of the applications, quantitative performance data of analogous C11 branched alcohol surfactants, and detailed experimental protocols for the synthesis of nonionic and anionic surfactants from this compound.
Nonionic Surfactants: this compound Ethoxylates
The ethoxylation of this compound yields nonionic surfactants with a versatile hydrophilic-lipophilic balance (HLB), tunable by adjusting the number of ethylene oxide (EO) units. These surfactants are key components in various formulations due to their excellent cleaning, wetting, and emulsifying capabilities.[1]
Applications of this compound Ethoxylates:
-
Household and Industrial Cleaners: Their ability to effectively remove grease and dirt makes them ideal for use in both household and industrial cleaning products.[2]
-
Personal Care Products: Due to their mild nature, they can be incorporated into shampoos, body washes, and styling foams as emulsifiers and texturizing agents.[2]
-
Textile Industry: They are utilized as wetting and scouring agents in textile processing, facilitating improved dye absorption.[2]
-
Paints & Coatings: In emulsion polymerization, they act as emulsifiers.[1]
-
Agrochemicals: They serve as wetting agents, adjuvants, dispersing agents, and emulsifiers in various agrochemical formulations.[1]
Quantitative Performance Data
Table 1: Typical Properties of C9-C11 Branched Alcohol Ethoxylates (Analogs to this compound Ethoxylates)
| Property | C9-C11 AE-3 | C9-C11 AE-6 | C9-C11 AE-8 | C9-C11 AE-11 |
| Appearance | Liquid | Liquid | Liquid | Liquid |
| Color | Colorless to pale yellow | Colorless to pale yellow | Colorless to pale yellow | Colorless to pale yellow |
| Odor | Alcoholic | Alcoholic | Alcoholic | Alcoholic |
| Solubility in water | Insoluble | Soluble | Soluble | Soluble |
Data sourced from commercial technical data sheets for C9-C11 alcohol ethoxylates.[4][5]
Anionic Surfactants: this compound Ether Sulfates
Sulfation of this compound ethoxylates produces anionic surfactants with enhanced water solubility and foaming properties. These are particularly effective in formulations requiring high detergency and stability in hard water.
Applications of this compound Ether Sulfates:
-
Detergents: Used in laundry and dishwashing detergents for their excellent cleaning performance. The branching in the hydrophobe can, however, affect foaming properties.[6]
-
Emulsion Polymerization: Act as primary emulsifiers in the synthesis of various polymers.
-
Enhanced Oil Recovery: Can be formulated into surfactant systems for mobilizing crude oil in reservoirs.
Quantitative Performance Data
As with the ethoxylates, specific data for this compound ether sulfates is limited. The performance of branched alcohol sulfates is influenced by the degree of branching, which can impact foaming and detergency.[6] Generally, branching in the hydrophobe leads to a decrease in detergency in powdered laundry formulations but has no significant effect in liquid formulations.[6]
Table 2: Comparative Performance of Linear vs. Branched Alcohol Sulfates (General Trends)
| Property | Linear Alcohol Sulfate | Branched Alcohol Sulfate |
| Foaming | Higher | Lower |
| Hard Water Tolerance | Lower | Higher |
| Detergency (Powder) | Higher | Lower |
| Detergency (Liquid) | No significant difference | No significant difference |
This table represents general trends observed for alcohol sulfates and is intended for comparative purposes.[6]
Experimental Protocols
The following are generalized protocols for the synthesis of surfactants from this compound. These should be adapted and optimized based on specific laboratory conditions and desired product specifications.
Protocol 1: Ethoxylation of this compound (Nonionic Surfactant Synthesis)
This protocol describes the synthesis of a this compound ethoxylate with an average of 7 ethylene oxide units.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)
-
Ethylene oxide (EO)
-
Nitrogen gas
-
Pressure reactor (autoclave) equipped with stirring, heating, and gas inlet/outlet
Procedure:
-
Catalyst Charging and Dehydration:
-
Charge the pressure reactor with this compound.
-
Add a catalytic amount of KOH or NaOH (typically 0.1-0.5% by weight of the alcohol).
-
Heat the mixture to 110-120°C under a gentle stream of nitrogen to remove any water.
-
-
Ethoxylation Reaction:
-
Seal the reactor and purge with nitrogen to remove air.
-
Heat the reactor to the reaction temperature, typically between 140-180°C.
-
Introduce ethylene oxide into the reactor at a controlled rate, maintaining a pressure of 2-5 bar. The reaction is exothermic and requires careful temperature control.
-
Continue the addition of EO until the desired molar ratio (e.g., 7 moles of EO per mole of alcohol) is achieved.
-
After the addition is complete, allow the reaction to continue for a post-reaction period (e.g., 1-2 hours) to ensure complete consumption of EO.
-
-
Neutralization and Purification:
-
Cool the reactor to below 100°C.
-
Neutralize the catalyst with an acid such as acetic acid or phosphoric acid.
-
The resulting product can be used as is or further purified by filtration to remove the salt.
-
Diagram 1: Ethoxylation Workflow
Caption: Workflow for the synthesis of this compound ethoxylate.
Protocol 2: Sulfation of this compound Ethoxylate (Anionic Surfactant Synthesis)
This protocol describes the sulfation of the previously synthesized this compound ethoxylate.
Materials:
-
This compound ethoxylate (from Protocol 1)
-
Sulfur trioxide (SO₃) or Chlorosulfonic acid (ClSO₃H)
-
Inert solvent (e.g., dichloromethane, optional)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Falling film reactor or stirred glass reactor
Procedure:
-
Sulfation Reaction (using SO₃ in a falling film reactor):
-
Feed the this compound ethoxylate through a falling film reactor.
-
Introduce a stream of gaseous sulfur trioxide diluted with dry air or nitrogen concurrently.
-
Maintain the reactor wall temperature between 30-50°C. The molar ratio of SO₃ to alcohol ethoxylate should be approximately 1.05:1.
-
Collect the resulting sulfuric acid ester from the bottom of the reactor.
-
-
Neutralization:
-
Immediately transfer the acidic product to a stirred vessel containing a cooled solution of sodium hydroxide.
-
Maintain the temperature below 50°C during neutralization to prevent hydrolysis of the ester.
-
Adjust the pH to a final value of 7-8.
-
-
Product:
-
The final product is an aqueous solution of sodium this compound ether sulfate.
-
Diagram 2: Sulfation and Neutralization Process
Caption: Process flow for the sulfation of an alcohol ethoxylate.
Conclusion
This compound is a promising starting material for the production of high-performance branched surfactants. While specific quantitative data for its derivatives are not widely published, the properties of analogous C11 branched alcohol surfactants indicate their potential for use in a variety of applications, from industrial and institutional cleaners to personal care products. The provided protocols offer a foundational methodology for the synthesis of both nonionic and anionic surfactants from this Guerbet alcohol, enabling further research and development in this area. The unique branching of this compound is expected to yield surfactants with a favorable combination of performance attributes.
References
Application Notes and Protocols for 4-Propyl-1-octanol as a Specialty Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propyl-1-octanol (C11H24O) is a branched-chain higher alcohol that presents unique opportunities as a specialty solvent in various scientific and industrial applications, including chemical synthesis, drug formulation, and materials science.[1] Its molecular structure, featuring an eleven-carbon backbone with a hydroxyl group at the primary position and a propyl branch at the fourth carbon, suggests a distinct combination of solvency, viscosity, and surface activity compared to its linear isomers.[1] This document provides an overview of its potential applications, predicted physicochemical properties, and detailed protocols for its evaluation and use.
The branched nature of this compound is anticipated to result in a lower melting point and altered viscosity and solvency when compared to straight-chain alcohols.[1] While extensive experimental data for this specific compound is not widely available, its properties can be inferred from related branched-chain alcohols and computational models.[1] These types of alcohols are recognized for their utility as precursors for surfactants, plasticizers, and lubricants, as well as their role as solvents in diverse chemical processes.[1]
Physicochemical Properties
The following table summarizes the computed and predicted physicochemical properties of this compound, alongside experimentally determined values for related compounds for comparative purposes.
| Property | This compound (Computed) | 1-Octanol (Experimental) | 1-Propanol (Experimental) |
| Molecular Formula | C11H24O[2] | C8H18O[3] | C3H8O[4] |
| Molecular Weight | 172.31 g/mol [2] | 130.23 g/mol [5] | 60.10 g/mol [4] |
| XLogP3-AA (Lipophilicity) | 4.3[2] | 3.0 | 0.3[4] |
| Hydrogen Bond Donor Count | 1[2] | 1 | 1[4] |
| Hydrogen Bond Acceptor Count | 1[2] | 1 | 1[4] |
| Rotatable Bond Count | 8[2] | 6 | 1[4] |
| Boiling Point | Not available | 195 °C[5] | 97.2 °C[4] |
| Density | Not available | 0.83 g/cm³ (at 20 °C)[5] | ~0.80 g/cm³ |
| Solubility in Water | Not available | 0.3 g/L (at 20 °C)[5] | Miscible |
Potential Applications
The unique structure of this compound suggests its utility in several key areas:
-
Specialty Solvent in Organic Synthesis: Its branched structure may offer a unique solvency profile for specific chemical reactions, potentially enhancing reaction rates, yields, or selectivity.[1] It could be particularly useful in reactions involving nonpolar reactants where a high boiling point is required.
-
Drug Formulation and Delivery: As an excipient, it could act as a solubilizer to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs), which is a critical factor for enhancing bioavailability.[6] Its properties might also be beneficial in the development of topical formulations.[6]
-
Precursor for Novel Surfactants and Emulsifiers: The specific branching at the C4 position may lead to the formation of surfactants with unique surface activity and micelle-forming characteristics when derivatized.[1]
-
Component in Lubricant and Plasticizer Formulations: The molecular structure could positively impact properties such as viscosity index and low-temperature performance in lubricants and plasticizers.[1]
Experimental Protocols
Given the limited availability of experimental data, the following protocols are provided as a guide for researchers to evaluate and utilize this compound as a specialty solvent.
Protocol 1: Determination of Solute Solubility
This protocol outlines a method to determine the solubility of a solid compound in this compound at a given temperature.
Materials:
-
This compound
-
Solute of interest (e.g., a poorly soluble API)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the solute to a pre-weighed vial.
-
Record the total mass of the vial and solute.
-
Add a known volume of this compound to the vial.
-
Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer for 1 minute every hour for the first 8 hours, and then let it equilibrate for at least 24 hours.
-
After equilibration, visually inspect the vial to ensure that excess solid is still present.
-
Centrifuge the vial to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the solute in the diluted supernatant using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the solubility of the solute in this compound in mg/mL or mol/L.
Protocol 2: Evaluation as a Reaction Solvent
This protocol provides a framework for assessing the performance of this compound as a solvent in a model organic reaction (e.g., a Suzuki coupling or an esterification).
Materials:
-
This compound
-
Reactants, catalyst, and any necessary reagents for the chosen model reaction
-
Standard reaction glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for reaction monitoring and product characterization
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
To the reaction flask, add the reactants, catalyst, and this compound.
-
Stir the mixture at the desired temperature.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.
-
Upon completion of the reaction, quench the reaction mixture as appropriate for the specific chemistry.
-
Isolate the product using standard workup procedures (e.g., extraction, chromatography).
-
Characterize the purified product by NMR, GC-MS, and other relevant analytical techniques.
-
Calculate the reaction yield and compare it to the yield obtained using a standard solvent for the same reaction.
Visualizations
Conceptual Synthesis of this compound
The following diagram illustrates a hypothetical multi-step synthesis for this compound, which could be used to produce the solvent for research purposes.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Octanol - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
Application Note: 4-Propyl-1-octanol as a Precursor for Novel Non-ionic Emulsifiers in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines the synthesis and characterization of a novel non-ionic emulsifier derived from 4-propyl-1-octanol, a branched-chain fatty alcohol. The protocol details the ethoxylation of the alcohol to create an amphiphilic surfactant, designated PropylOct-PEG. Furthermore, it provides comprehensive methodologies for formulating and characterizing an oil-in-water (O/W) nanoemulsion using this novel emulsifier, specifically for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). The application note includes quantitative data on emulsifier properties and nanoemulsion characteristics, demonstrating the potential of this compound derivatives in advanced drug delivery systems.
Synthesis of Novel Emulsifier (PropylOct-PEG)
The branched structure of this compound provides a unique hydrophobic moiety that can influence the packing and interfacial properties of the resulting surfactant. Ethoxylation is a widely used industrial process for converting fatty alcohols into non-ionic surfactants.[1][2] By reacting this compound with ethylene oxide, a hydrophilic poly(ethylene glycol) (PEG) chain is introduced, creating an amphiphilic molecule (PropylOct-PEG) suitable for emulsification.
Protocol 1.1: Ethoxylation of this compound
This protocol describes the base-catalyzed ethoxylation of this compound to produce a series of non-ionic surfactants with varying PEG chain lengths (n=5, 10, 15).
Materials:
-
This compound (≥98% purity)
-
Potassium hydroxide (KOH), pellets
-
Ethylene oxide (EO), liquefied gas
-
Nitrogen (N2) gas, high purity
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Magnesium sulfate, anhydrous
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature controller, and gas inlet/outlet.
Procedure:
-
Catalyst Preparation: Add this compound (1 mol) and potassium hydroxide (0.03 mol, catalyst) to the autoclave reactor.
-
Inerting: Seal the reactor and purge with dry nitrogen gas for 15 minutes to remove air and moisture.
-
Reaction Initiation: Heat the mixture to 130-140°C under a slow nitrogen stream to remove any water formed.
-
Ethoxylation: Increase the temperature to 150-160°C. Introduce a calculated amount of ethylene oxide (e.g., 5, 10, or 15 mol equivalents) into the reactor below the liquid surface at a controlled rate, maintaining the pressure between 1-3 bar. The reaction is highly exothermic and requires careful temperature control.[1]
-
Reaction Completion: After the addition of EO is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete consumption of the epoxide.
-
Neutralization & Purification: Cool the reactor to below 80°C. Neutralize the catalyst by adding a stoichiometric amount of 1M HCl solution with vigorous stirring.
-
Work-up: Transfer the crude product to a separation funnel. The product can be purified by washing with brine, drying over anhydrous magnesium sulfate, and removing any residual solvent under reduced pressure.
-
Characterization: Confirm the structure and average ethoxylation degree of the synthesized PropylOct-PEGn using ¹H NMR and FTIR spectroscopy.
Characterization of PropylOct-PEG Emulsifiers
The properties of the synthesized emulsifiers are critical to their performance. The Hydrophile-Lipophile Balance (HLB) value, which indicates the balance between the hydrophilic and hydrophobic portions, can be calculated or determined experimentally. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, a key parameter for efficiency.[3]
| Emulsifier ID | Avg. Ethoxylation (n) | Calculated HLB | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |
| PropylOct-PEG5 | 5 | 10.5 | 0.095 | 31.5 |
| PropylOct-PEG10 | 10 | 13.6 | 0.152 | 34.2 |
| PropylOct-PEG15 | 15 | 15.4 | 0.210 | 36.8 |
Table 1: Hypothetical physicochemical properties of PropylOct-PEG emulsifiers with varying degrees of ethoxylation. The branched nature of the hydrophobic tail generally results in distinct CMC and surface tension values compared to linear analogues.
Formulation of an Oil-in-Water (O/W) Nanoemulsion
Nanoemulsions are thermodynamically stable, transparent or translucent systems with droplet sizes typically between 20-200 nm.[4] They are excellent vehicles for improving the solubility and bioavailability of lipophilic drugs. This protocol details the preparation of a nanoemulsion using PropylOct-PEG10 as the primary emulsifier.
Protocol 3.1: Preparation of a Model Drug Nanoemulsion
This protocol uses a high-energy emulsification method (ultrasonication) to produce a fine O/W nanoemulsion containing a model poorly soluble API (e.g., Fenofibrate).
Materials:
-
PropylOct-PEG10 (synthesized as per Protocol 1.1)
-
Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Fenofibrate (model API)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve Fenofibrate (1% w/w) in MCT oil (10% w/w) by gentle heating (40-50°C) and stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the PropylOct-PEG10 emulsifier (5% w/w) in deionized water (84% w/w) with continuous stirring.
-
Pre-emulsion Formation: Add the oil phase dropwise to the aqueous phase under constant stirring (approx. 800 rpm) for 15 minutes to form a coarse pre-emulsion.
-
Homogenization: Submerge the vessel containing the pre-emulsion in an ice bath to prevent overheating. Insert the probe of the sonicator into the liquid and process at 60% amplitude for 5-10 minutes (in pulsed mode: 30s on, 15s off) until a translucent nanoemulsion is formed.
Characterization of the Nanoemulsion
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation. Key parameters include droplet size, polydispersity index (PDI), and zeta potential.[4][5]
Protocol 4.1: Droplet Size and Zeta Potential Measurement
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the nanoemulsion 100-fold with deionized water to avoid multiple scattering effects.[5]
-
Droplet Size & PDI Measurement:
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a folded capillary cell.
-
Perform the measurement to determine the electrophoretic mobility, from which the zeta potential is calculated. A zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates good electrostatic stability.[8]
-
Protocol 4.2: Emulsion Stability Assessment
Procedure:
-
Physical Stability: Store aliquots of the undiluted nanoemulsion at different temperatures (4°C, 25°C, and 40°C).
-
Monitoring: Visually inspect for any signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 1, 7, 14, and 30 days).
-
Quantitative Analysis: Re-measure the droplet size and PDI at each time point using Protocol 4.1 to detect any changes indicative of droplet coalescence or aggregation.
Protocol 4.3: Determination of Critical Micelle Concentration (CMC)
Instrument: Force Tensiometer with a Wilhelmy plate or Du Noüy ring.
Procedure:
-
Concentration Series: Prepare a series of aqueous solutions of PropylOct-PEG10 with concentrations spanning a wide range (e.g., from 10⁻⁵ to 10⁻¹ mmol/L).
-
Measurement: Measure the surface tension of each solution at a constant temperature (25°C).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at the point of intersection between the two linear regions of the curve (the steep decline and the plateau).[3][9]
| Parameter | Value | Acceptance Criteria |
| Appearance | Translucent Liquid | Homogeneous, no phase separation |
| Z-Average Diameter (nm) | 115.4 | < 200 nm |
| Polydispersity Index (PDI) | 0.128 | < 0.3 |
| Zeta Potential (mV) | -8.5 | N/A (for non-ionic systems) |
| Drug Content (%) | 99.2% of theoretical | 95 - 105% |
| Stability (30 days at 25°C) | No significant change in size or PDI | No phase separation; Size change <10% |
Table 2: Typical characterization data for a 1% Fenofibrate O/W nanoemulsion formulated with 5% PropylOct-PEG10. The low negative zeta potential is typical for non-ionic surfactant-stabilized emulsions where stability is conferred by steric hindrance rather than electrostatic repulsion.
Visualized Workflows and Mechanisms
Caption: Synthesis workflow for the novel emulsifier PropylOct-PEGn.
Caption: Experimental workflow for nanoemulsion formulation and characterization.
Caption: Mechanism of O/W emulsion stabilization by PropylOct-PEG.
References
- 1. Ethoxylation - Wikipedia [en.wikipedia.org]
- 2. What is ethoxylated alcohol or alcohol ethoxylate or ethoxylation of alcohol? [venus-goa.com]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. 2.7. Droplet Size and Zeta-Potential Measurements of Nanoemulsions [bio-protocol.org]
- 6. Particle Size Measurements by Dynamic Light Scattering [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfatest.it [alfatest.it]
Application Notes and Protocols for Lubricant Formulation with 4-Propyl-1-octanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and application of lubricants based on 4-Propyl-1-octanol. This branched-chain alcohol offers potential advantages in lubricant formulations, particularly in the synthesis of ester-based lubricants with improved low-temperature properties.
Introduction
This compound is a branched-chain higher alcohol with the chemical formula C11H24O.[1] In lubricant technology, branched-chain alcohols are valuable precursors for synthetic esters, which are used as high-performance base oils or additives. The branched structure of this compound is anticipated to impart favorable properties to lubricants, such as a low pour point and a high viscosity index, making them suitable for a wide range of operating temperatures. It is believed that the branching in the alcohol fragments contributes to very good low-temperature performance, a high flash point, a high viscosity index, and good stability against oxidation.[2]
Applications
Lubricants formulated with esters derived from this compound are expected to be suitable for various applications, including:
-
Automotive Engine Oils: To ensure efficient lubrication in both cold start and high-temperature operating conditions.
-
Hydraulic Fluids: Where consistent viscosity and low-temperature fluidity are critical for system performance.
-
Compressor Oils: Offering good thermal and oxidative stability.
-
Gear Oils: Providing excellent wear protection under extreme pressure conditions.
-
Environmentally Friendly Lubricants: As esters derived from alcohols can be designed to be biodegradable.
Data Presentation
Table 1: Physicochemical Properties of a Di-ester Lubricant Base Oil Synthesized from a Dicarboxylic Acid and 2-Ethylhexanol
| Property | Test Method | Value |
| Kinematic Viscosity at 40°C (cSt) | ASTM D445 | 25.8 |
| Kinematic Viscosity at 100°C (cSt) | ASTM D445 | 5.2 |
| Viscosity Index | ASTM D2270 | 165 |
| Pour Point (°C) | ASTM D97 | -55 |
| Flash Point (°C) | ASTM D92 | 220 |
| Density at 15°C (g/cm³) | ASTM D1298 | 0.915 |
Table 2: Tribological Performance of a Di-ester Lubricant Base Oil Synthesized from a Dicarboxylic Acid and 2-Ethylhexanol
| Property | Test Method | Value |
| Wear Scar Diameter (mm) at 40 kg load | ASTM D4172 | 0.45 |
| Coefficient of Friction at 40 kg load | ASTM D4172 | 0.09 |
| Weld Point (kg) | ASTM D2783 | 160 |
| Load Wear Index | ASTM D2783 | 45 |
Experimental Protocols
Protocol for Synthesis of Di-ester Lubricant from this compound and a Dicarboxylic Acid
This protocol describes the synthesis of a di-ester suitable for use as a lubricant base oil via the esterification of a dicarboxylic acid with this compound.
Materials:
-
This compound
-
Dodecanedioic acid (or other suitable dicarboxylic acid)
-
Sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a Dean-Stark apparatus with a round-bottom flask, condenser, and heating mantle with a magnetic stirrer.
-
To the round-bottom flask, add the dicarboxylic acid and this compound in a 1:2 molar ratio.
-
Add toluene to the flask as a solvent to facilitate the removal of water.
-
Begin stirring and heating the mixture to 120-130°C.
-
Once the reaction temperature is reached, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2% of the weight of the dicarboxylic acid).
-
Continue the reaction for 4-6 hours, collecting the water generated in the Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator to obtain the purified di-ester product.
Protocol for Tribological Testing using a Four-Ball Wear Tester
This protocol outlines the procedure for evaluating the anti-wear properties of the synthesized lubricant using a four-ball wear tester according to the ASTM D4172 standard.
Materials and Equipment:
-
Synthesized lubricant
-
Four-ball wear tester
-
Steel balls (AISI 52100 steel, 12.7 mm diameter)
-
Heptane (for cleaning)
-
Acetone (for cleaning)
-
Optical microscope with a measurement scale
Procedure:
-
Thoroughly clean the steel balls, ball pot, and locking ring with heptane and then acetone, and allow them to dry completely.
-
Place three of the cleaned steel balls in the ball pot and secure them with the locking ring.
-
Pour the lubricant sample into the ball pot, ensuring the balls are fully submerged.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the ball pot onto the test machine platform.
-
Set the test parameters:
-
Load: 40 kg (392 N)
-
Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
-
-
Start the test and allow it to run for the specified duration.
-
After the test is complete, stop the machine and disassemble the ball pot.
-
Carefully remove the three lower balls and clean them with heptane.
-
Using an optical microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) and calculate the average wear scar diameter.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the lubricant to its final characterization.
Caption: Workflow for Lubricant Formulation and Testing.
References
Application Notes and Protocols: 4-Propyl-1-octanol as a Novel Plasticizer for Polyvinyl Chloride (PVC) Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are essential additives incorporated into polymeric materials, such as polyvinyl chloride (PVC), to enhance their flexibility, durability, and processability. The selection of an appropriate plasticizer is critical in determining the final properties of the polymer product. This document outlines the application and evaluation of 4-Propyl-1-octanol as a novel plasticizer in PVC formulations. This compound is a C11 branched-chain alcohol with potential as a primary or secondary plasticizer. Its molecular structure suggests it may offer a unique balance of properties, including good compatibility with PVC, low volatility, and reduced migration compared to some traditional plasticizers.
These notes provide detailed experimental protocols for researchers to evaluate the efficacy of this compound in comparison to the widely used plasticizer, Dioctyl Phthalate (DOP). The protocols cover the preparation of PVC plastisols, and the subsequent thermal, mechanical, and migration testing of the plasticized PVC films.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a plasticizer.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄O | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| LogP (Octanol/Water Partition Coefficient) | 4.3 | [1] |
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of this compound as a plasticizer in PVC.
Preparation of PVC Plastisols and Films
This protocol describes the preparation of PVC plastisols with varying concentrations of this compound and a control formulation with DOP.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Dioctyl Phthalate (DOP) - as a control
-
Thermal stabilizer (e.g., Calcium/Zinc stearate)
-
Epoxidized soybean oil (ESBO) - as a co-stabilizer/secondary plasticizer
-
Planetary mixer
-
De-aeration chamber (vacuum desiccator)
-
Casting plates (glass or polished metal)
-
Spreading knife/film applicator
-
Oven
Procedure:
-
Formulation: Prepare the formulations as detailed in Table 2. All parts are by weight (phr - parts per hundred parts of resin).
-
Mixing: a. Weigh the PVC resin and place it in the planetary mixer bowl. b. In a separate beaker, premix the plasticizer (this compound or DOP), thermal stabilizer, and ESBO. c. Slowly add the liquid mixture to the PVC resin while mixing at a low speed. d. Gradually increase the mixing speed and continue for 15-20 minutes until a homogeneous paste (plastisol) is formed.
-
De-aeration: Place the plastisol in a de-aeration chamber under vacuum for 30-60 minutes to remove any entrapped air bubbles.
-
Casting: a. Place a casting plate on a level surface. b. Pour a sufficient amount of the de-aerated plastisol onto the plate. c. Use a spreading knife or film applicator to cast a film of uniform thickness (e.g., 1 mm).
-
Gelation/Fusing: a. Carefully place the casting plate with the plastisol film in a preheated oven. b. Heat at 180-200°C for 5-10 minutes, or until the plastisol is fully fused and a clear, flexible film is obtained. c. Allow the film to cool to room temperature before peeling it off the plate.
-
Conditioning: Condition the prepared PVC films at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[2]
Table 2: PVC Plastisol Formulations
| Component | Control (phr) | Formulation A (phr) | Formulation B (phr) | Formulation C (phr) |
| PVC Resin | 100 | 100 | 100 | 100 |
| DOP | 50 | - | - | - |
| This compound | - | 40 | 50 | 60 |
| Thermal Stabilizer | 2 | 2 | 2 | 2 |
| ESBO | 3 | 3 | 3 | 3 |
Evaluation of Mechanical Properties
The mechanical properties of the plasticized PVC films are determined according to ASTM D882.[2]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Specimen cutter (dumbbell shape)
Procedure:
-
Cut at least five dumbbell-shaped specimens from each conditioned PVC film.
-
Measure the thickness and width of the gauge section of each specimen.
-
Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).
-
Mount the specimen in the grips of the UTM.
-
Start the test and record the load-elongation curve until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and 100% modulus from the recorded data.
Thermal Analysis
3.3.1. Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability and volatility of the plasticized PVC films.
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
Cut a small sample (5-10 mg) from the conditioned PVC film.
-
Place the sample in the TGA pan.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of degradation temperature (T_onset) and the temperature at 50% weight loss (T_50%).
3.3.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.
Apparatus:
-
Differential Scanning Calorimeter
Procedure:
-
Cut a small sample (5-10 mg) from the conditioned PVC film and seal it in an aluminum pan.
-
Perform a heat-cool-heat cycle: a. Heat from -50°C to 120°C at 10°C/min. b. Cool from 120°C to -50°C at 10°C/min. c. Heat again from -50°C to 120°C at 10°C/min.
-
Determine the glass transition temperature (Tg) from the second heating scan.
Migration Resistance
Migration tests are crucial for applications where the plasticized PVC will be in contact with other materials, particularly in food packaging, medical devices, and consumer goods.
3.4.1. Activated Carbon Migration (Volatility)
This test evaluates the loss of plasticizer due to volatility.
Procedure:
-
Cut circular specimens (e.g., 5 cm diameter) from the conditioned PVC films and weigh them accurately (W₁).
-
Place each specimen in a dish containing activated carbon, ensuring it is fully covered.
-
Place the dishes in an oven at 70°C for 24 hours.
-
After 24 hours, remove the specimens, clean off any adhering carbon, and reweigh them (W₂).
-
Calculate the percentage weight loss due to volatility.
3.4.2. Solvent Extraction
This test measures the resistance of the plasticizer to extraction by a liquid.
Procedure:
-
Cut and weigh specimens as in the volatility test (W₁).
-
Immerse the specimens in a solvent (e.g., n-hexane, ethanol, or a food simulant) at a specified temperature and duration (e.g., 24 hours at 23°C).
-
After immersion, remove the specimens, gently wipe them dry, and dry them in an oven at 50°C for 4 hours to remove any absorbed solvent.
-
Reweigh the dried specimens (W₂).
-
Calculate the percentage weight loss due to extraction.
Expected Performance Data
The following tables summarize the expected performance of PVC formulations containing this compound compared to the DOP control. These are illustrative data based on the anticipated properties of a long-chain alcohol plasticizer.
Table 3: Mechanical Properties of Plasticized PVC Films
| Property | Control (50 phr DOP) | Formulation A (40 phr 4-P-1-O) | Formulation B (50 phr 4-P-1-O) | Formulation C (60 phr 4-P-1-O) |
| Tensile Strength (MPa) | 18.5 | 20.1 | 17.8 | 16.2 |
| Elongation at Break (%) | 350 | 320 | 360 | 390 |
| 100% Modulus (MPa) | 8.2 | 9.5 | 7.9 | 7.1 |
Table 4: Thermal Properties of Plasticized PVC Films
| Property | Control (50 phr DOP) | Formulation B (50 phr 4-P-1-O) |
| Glass Transition Temperature (Tg) (°C) | -1.5 | 2.0 |
| T_onset (°C) | 245 | 255 |
| T_50% (°C) | 320 | 335 |
Table 5: Migration Resistance of Plasticized PVC Films
| Property | Control (50 phr DOP) | Formulation B (50 phr 4-P-1-O) |
| Volatility (Weight Loss %) | 1.2 | 0.8 |
| n-Hexane Extraction (Weight Loss %) | 5.5 | 4.2 |
Visualizations
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for the evaluation of a novel plasticizer in PVC.
Logical Relationship in Migration Testing
Caption: Logical flow of migration testing for plasticized PVC.
Conclusion
The provided protocols and expected data offer a comprehensive guide for the evaluation of this compound as a novel plasticizer for PVC. The illustrative data suggests that this compound has the potential to be a viable alternative to traditional plasticizers, possibly offering improved thermal stability and lower migration. However, thorough experimental validation as outlined in this document is essential to confirm its performance characteristics and suitability for specific applications. Researchers are encouraged to adapt these protocols to their specific needs and to conduct further investigations into aspects such as long-term aging and biocompatibility for relevant applications.
References
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 4-Propyl-1-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 4-Propyl-1-octanol. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Grignard Reaction with an Epoxide and Hydroformylation-Reduction of an Alkene.
Route 1: Grignard Reaction with an Epoxide
This method involves the reaction of propylmagnesium bromide with 1,2-epoxyoctane.
Question: Why is the yield of my Grignard reaction for the synthesis of this compound consistently low?
Answer:
Low yields in Grignard reactions are a common issue and can often be attributed to several factors. Here are the primary causes and their solutions:
-
Presence of Moisture or Protic Solvents: Grignard reagents are highly reactive towards protic sources, such as water or alcohols. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure starting materials are dry.
-
-
Impure Magnesium: The surface of magnesium turnings can oxidize, which hinders the formation of the Grignard reagent.
-
Solution: Activate the magnesium surface before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask. The disappearance of the iodine color or the initiation of bubbling indicates activation.
-
-
Slow or Incomplete Formation of the Grignard Reagent: The reaction between the alkyl halide and magnesium may not have gone to completion.
-
Solution: Ensure efficient stirring and consider gentle heating to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady reflux.
-
-
Side Reactions: Grignard reagents can participate in side reactions, such as Wurtz coupling, especially if the reaction temperature is too high.
-
Solution: Maintain a controlled temperature throughout the reaction. Add the alkyl halide dropwise to the magnesium suspension to avoid a rapid exotherm.
-
Question: My reaction produced a significant amount of a byproduct with a different structure than this compound. What could be the cause?
Answer:
The formation of isomeric byproducts can occur if the epoxide ring opening is not completely regioselective.
-
Attack at the More Substituted Carbon: While the Grignard reagent preferentially attacks the less sterically hindered carbon of the epoxide (C1), some attack at the more substituted carbon (C2) can occur, leading to the formation of 5-propyl-2-heptanol.
-
Solution: This is often influenced by the reaction conditions and the purity of the reagents. Using a well-prepared Grignard reagent and maintaining a low reaction temperature can enhance selectivity. The presence of certain impurities can sometimes alter the reaction pathway.
-
Route 2: Hydroformylation-Reduction of an Alkene
This two-step process involves the hydroformylation of 1-heptene to produce a mixture of aldehydes, followed by the reduction of the desired aldehyde to this compound.
Question: The hydroformylation of 1-heptene is producing a low ratio of the desired linear aldehyde (octanal) to the branched isomer (2-methylheptanal). How can I improve the regioselectivity?
Answer:
The ratio of linear (n) to branched (iso) aldehydes in hydroformylation is a critical challenge. Several factors influence this selectivity:
-
Catalyst System: The choice of catalyst and ligands is the most significant factor.
-
Solution: For high n/iso ratios, rhodium-based catalysts with bulky phosphine or phosphite ligands are generally preferred. The steric bulk of the ligands favors the formation of the less sterically hindered linear aldehyde.
-
-
Reaction Conditions: Temperature and pressure also play a role.
-
Solution: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear isomer. However, these conditions may also decrease the overall reaction rate. Optimization of these parameters is crucial.
-
Question: The final product after reduction contains unreacted aldehyde. What could be the reason for incomplete reduction?
Answer:
Incomplete reduction of the aldehyde to the primary alcohol is a common issue.
-
Insufficient Reducing Agent: The amount of reducing agent (e.g., sodium borohydride, NaBH₄) may not be sufficient to reduce all of the aldehyde.
-
Solution: Use a molar excess of the reducing agent. A 1.5 to 2-fold excess is common practice to ensure complete conversion.
-
-
Reaction Conditions for Reduction: The reaction may not have gone to completion due to suboptimal conditions.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time. While NaBH₄ reductions are often rapid, allowing the reaction to proceed for several hours at room temperature or with gentle cooling can ensure completion. The choice of solvent can also be important; protic solvents like ethanol or methanol are typically used for NaBH₄ reductions.
-
-
Deactivation of the Reducing Agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions.
-
Solution: If performing the reduction in water, ensure the solution is slightly basic to improve the stability of the NaBH₄.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the selective synthesis of this compound on a laboratory scale?
A1: For laboratory-scale synthesis where high purity of a specific isomer is critical, the Grignard reaction with an epoxide (1,2-epoxyoctane) is often preferred. This route offers a more direct and regioselective approach to forming the C-C bond at the desired position, leading to a cleaner product profile compared to the mixture of isomers often obtained from hydroformylation.
Q2: What are the main safety precautions to consider when working with Grignard reagents?
A2: Grignard reagents are highly reactive and require careful handling. Key safety precautions include:
-
Anhydrous Conditions: Strictly exclude water and other protic solvents to prevent violent quenching reactions.
-
Inert Atmosphere: Work under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen and moisture.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. Use an ice bath to control the reaction temperature and add the alkyl halide slowly.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is typically quenched with an aqueous acid solution (e.g., ammonium chloride or dilute HCl) to protonate the alkoxide and dissolve magnesium salts.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Distillation or Chromatography: For high purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Q4: Can the Guerbet reaction be used for the selective synthesis of this compound?
A4: While the Guerbet reaction is a well-known method for producing branched alcohols, it is generally not suitable for the selective synthesis of this compound. The Guerbet reaction typically involves the self-condensation of a primary alcohol to form a β-alkylated dimer alcohol. Synthesizing a specific, non-symmetrical branched alcohol like this compound via a cross-Guerbet reaction would likely lead to a complex mixture of products that would be difficult to separate, resulting in a low yield of the desired isomer.[1]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction with Epoxide | Hydroformylation-Reduction of Alkene |
| Starting Materials | Propylmagnesium bromide, 1,2-Epoxyoctane | 1-Heptene, CO, H₂, Reducing agent (e.g., NaBH₄) |
| Typical Yield | 60-80% | 50-70% (overall) |
| Selectivity | High regioselectivity for this compound | Mixture of linear and branched isomers |
| Key Challenge | Maintaining anhydrous conditions | Controlling n/iso ratio in hydroformylation |
| Number of Steps | 1 (plus Grignard preparation) | 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1-Bromopropane
-
Anhydrous diethyl ether
-
1,2-Epoxyoctane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Grignard Reagent:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromopropane (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.
-
Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Epoxide:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 1,2-epoxyoctane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of this compound via Hydroformylation-Reduction
Materials:
-
1-Heptene
-
Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Toluene (anhydrous)
-
Syngas (CO/H₂ mixture)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Hydroformylation:
-
In a high-pressure autoclave, dissolve the rhodium catalyst and phosphine ligand in anhydrous toluene under an inert atmosphere.
-
Add 1-heptene to the autoclave.
-
Seal the autoclave, purge with syngas, and then pressurize with the desired CO/H₂ pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by GC analysis.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.
-
-
Reduction:
-
Transfer the crude aldehyde mixture to a round-bottom flask.
-
Dissolve the mixture in methanol and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions to the stirred solution.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
References
Optimizing reaction yield for 4-Propyl-1-octanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Propyl-1-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound can be synthesized through several routes. The most common laboratory-scale method is the Grignard reaction, which involves the reaction of a propylmagnesium halide with a suitable five-carbon aldehyde (e.g., pentanal) or epoxide. Other industrial methods include the Guerbet reaction and the hydroformylation of olefins followed by reduction.[1] This guide will focus on the Grignard synthesis.
Q2: What is the general mechanism for the Grignard synthesis of this compound?
A2: The Grignard synthesis of this compound involves two main steps:
-
Formation of the Grignard Reagent: Propyl bromide is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form propylmagnesium bromide.
-
Nucleophilic Attack: The propyl Grignard reagent acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde (e.g., pentanal). This forms an alkoxide intermediate.
-
Workup: The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide and yield the final product, this compound.
Q3: What are the critical parameters to control for a high-yield Grignard reaction?
A3: Several parameters are crucial for maximizing the yield and purity of the Grignard reaction:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Purity of Magnesium: The magnesium turnings should be fresh and free of an oxide layer to ensure efficient reaction initiation.
-
Temperature Control: The formation of the Grignard reagent is exothermic and should be controlled. The subsequent reaction with the aldehyde should also be cooled to prevent side reactions.
-
Addition Rate: Slow, dropwise addition of the aldehyde to the Grignard reagent is recommended to maintain control over the reaction temperature and minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent due to moisture contamination. 2. Poor quality of magnesium turnings (oxidized). 3. Incomplete reaction. | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. 2. Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small crystal of iodine. 3. Monitor the reaction progress by TLC. If the starting material is still present, consider extending the reaction time or gently heating the reaction mixture. |
| Formation of Side Products | 1. Wurtz Coupling: Reaction of the Grignard reagent with unreacted alkyl halide. 2. Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde. 3. Over-addition to Ester Impurities: If the starting aldehyde is contaminated with esters, the Grignard reagent can add twice. | 1. Add the alkyl halide slowly during the Grignard reagent formation to maintain a low concentration. 2. Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. 3. Use highly pure starting materials. |
| Difficulty in Product Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of the product with nonpolar side products (e.g., from Wurtz coupling) during column chromatography. | 1. Use a saturated ammonium chloride solution for the workup instead of water. If an emulsion persists, add a small amount of brine. 2. Optimize the solvent system for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Propyl bromide
-
Anhydrous diethyl ether
-
Pentanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of propyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the propyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added.
-
Once the reaction has started, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of pentanal (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add the pentanal solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Data Presentation
Table 1: Illustrative Data on the Effect of Reaction Conditions on the Yield of this compound
| Entry | Temperature (°C) | Reactant Ratio (Grignard:Aldehyde) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 1.2 : 1 | 1 | 75 |
| 2 | 25 (Room Temp) | 1.2 : 1 | 1 | 68 |
| 3 | 0 | 1.5 : 1 | 1 | 82 |
| 4 | 0 | 1.2 : 1 | 2 | 78 |
Note: The data in this table is illustrative and represents typical trends observed in Grignard reactions. Actual results may vary based on experimental setup and purity of reagents.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Purification of Branched-Chain Alcohols
Welcome to the technical support center for the purification of branched-chain alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial purification technique for a crude mixture of a branched-chain alcohol?
The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.
-
For liquid alcohols: Fractional distillation is often the preferred first step, especially for separating isomers with different boiling points or removing solvents and other volatile impurities.[1][2][3][4]
-
For solid alcohols: Recrystallization is a powerful technique for removing soluble and insoluble impurities.[5][6]
-
For complex mixtures or non-volatile impurities: Flash column chromatography is a versatile method for separating compounds based on their polarity.[7][8]
Q2: My branched-chain alcohol isomers have very close boiling points. How can I separate them?
Separating isomers with boiling points that differ by less than 25 °C can be challenging.[3] Here are a few approaches:
-
High-Efficiency Fractional Distillation: Utilize a longer fractionating column with a high number of theoretical plates. A slow and steady distillation rate is crucial for achieving good separation.[1][2]
-
Derivatization: Convert the alcohols into esters or other derivatives that may have more significant differences in their boiling points. After separation by distillation, the derivatives can be hydrolyzed back to the individual alcohol isomers.
-
Preparative Chromatography: Techniques like preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide excellent separation of close-boiling isomers.[9] Supercritical fluid chromatography (SFC) is another effective technique, especially for volatile compounds.
Q3: I'm trying to recrystallize a branched-chain alcohol, but it keeps "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with low-melting solids or oily compounds. Here are some troubleshooting steps:
-
Use a lower-boiling point solvent: This allows the solution to cool to a lower temperature before saturation is reached.
-
Increase the solvent volume: A more dilute solution will become saturated at a lower temperature.
-
Scratch the inside of the flask: This can provide a nucleation site for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure compound to induce crystallization.
-
Use a solvent mixture: Dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.[10]
Q4: How does branching affect the physical properties of alcohols relevant to purification?
Branching has a significant impact on the boiling point and solubility of alcohols:
-
Boiling Point: Increased branching generally leads to a lower boiling point compared to the straight-chain isomer with the same molecular weight. This is because the more compact, spherical shape of branched molecules reduces the surface area for intermolecular van der Waals interactions.[11][12]
-
Solubility in Water: For isomeric alcohols, branching increases solubility in water. The more compact structure of branched alcohols reduces the surface area of the nonpolar hydrocarbon part, making it easier for water molecules to solvate the hydrophilic hydroxyl group.[11]
Q5: How can I purify chiral branched-chain alcohols to obtain a single enantiomer?
The separation of enantiomers, known as chiral resolution, requires a chiral environment. Common methods include:
-
Chiral Chromatography: This is the most widely used method and involves using a chiral stationary phase (CSP) in HPLC or SFC that interacts differently with each enantiomer, leading to their separation.[9][][14][15]
-
Diastereomeric Salt Formation: React the racemic alcohol with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization. The separated salts can then be treated with a base to regenerate the individual enantiomers of the alcohol.
-
Enzymatic Resolution: Utilize enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Data Presentation: Physical Properties of Branched-Chain Alcohols
Understanding the physical properties of branched-chain alcohols is crucial for selecting and optimizing purification techniques.
Table 1: Boiling Points of C4-C6 Alcohol Isomers
| Alcohol Name | Structure | Boiling Point (°C) |
| C4 Alcohols | ||
| 1-Butanol | CH₃(CH₂)₃OH | 117.7 |
| 2-Butanol | CH₃CH(OH)CH₂CH₃ | 99.5 |
| Isobutanol (2-Methyl-1-propanol) | (CH₃)₂CHCH₂OH | 108 |
| tert-Butanol (2-Methyl-2-propanol) | (CH₃)₃COH | 82.4 |
| C5 Alcohols | ||
| 1-Pentanol | CH₃(CH₂)₄OH | 138 |
| 2-Pentanol | CH₃CH(OH)(CH₂)₂CH₃ | 119 |
| 3-Pentanol | CH₃CH₂CH(OH)CH₂CH₃ | 116 |
| 2-Methyl-1-butanol | CH₃CH₂CH(CH₃)CH₂OH | 128.7 |
| 3-Methyl-1-butanol (Isopentanol) | (CH₃)₂CHCH₂CH₂OH | 131.2 |
| 2-Methyl-2-butanol | CH₃CH₂C(OH)(CH₃)₂ | 102 |
| 3-Methyl-2-butanol | (CH₃)₂CHCH(OH)CH₃ | 113.5 |
| 2,2-Dimethyl-1-propanol (Neopentyl alcohol) | (CH₃)₃CCH₂OH | 113 |
| C6 Alcohols | ||
| 1-Hexanol | CH₃(CH₂)₅OH | 157.5 |
| 2-Hexanol | CH₃CH(OH)(CH₂)₃CH₃ | 138 |
| 3-Hexanol | CH₃CH₂CH(OH)(CH₂)₂CH₃ | 135 |
| 2-Methyl-1-pentanol | CH₃(CH₂)₂CH(CH₃)CH₂OH | 148 |
| 3-Methyl-1-pentanol | CH₃CH₂CH(CH₃)CH₂CH₂OH | 152 |
| 4-Methyl-1-pentanol | (CH₃)₂CH(CH₂)₂CH₂OH | 151 |
| 2-Methyl-2-pentanol | CH₃(CH₂)₂C(OH)(CH₃)₂ | 121 |
| 3-Methyl-2-pentanol | CH₃CH₂CH(CH₃)CH(OH)CH₃ | 134 |
| 4-Methyl-2-pentanol | (CH₃)₂CHCH₂CH(OH)CH₃ | 132 |
| 2,3-Dimethyl-2-butanol | (CH₃)₂C(OH)CH(CH₃)₂ | 119 |
Note: Boiling points are at standard atmospheric pressure. Data compiled from various sources.
Table 2: Solubility of Selected Branched-Chain Alcohols in Water
| Alcohol Name | Solubility in Water ( g/100 mL at 20°C) |
| 1-Butanol | 7.3 |
| 2-Butanol | 12.5 |
| Isobutanol | 8.5 |
| tert-Butanol | Miscible |
| 1-Pentanol | 2.2 |
| 3-Methyl-1-butanol (Isopentanol) | 2.7 |
| 1-Hexanol | 0.59 |
| 1-Octanol | 0.054 |
Data compiled from various sources, including[16].
Experimental Protocols
Protocol 1: Fractional Distillation of a Mixture of Branched-Chain Alcohol Isomers
This protocol describes the separation of a mixture of 2-methyl-1-butanol (b.p. 128.7 °C) and 3-methyl-1-butanol (b.p. 131.2 °C).
Materials:
-
Mixture of 2-methyl-1-butanol and 3-methyl-1-butanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.
-
Place the alcohol mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Turn on the cooling water to the condenser.
-
Begin heating the mixture gently.
-
Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly move up the column.[1]
-
Adjust the heating rate to maintain a slow, steady distillation rate of about 1-2 drops per second.
-
Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the lower-boiling isomer (2-methyl-1-butanol).
-
Collect the first fraction (the distillate) in a receiving flask.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the higher-boiling isomer (3-methyl-1-butanol), change the receiving flask again to collect the second fraction.
-
Stop the distillation before the distilling flask runs dry.
-
Analyze the purity of the fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Flash Column Chromatography of a Branched-Chain Alcohol
This protocol outlines the purification of a branched-chain alcohol from a less polar impurity.
Materials:
-
Crude branched-chain alcohol mixture
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Air or nitrogen source with a regulator
Procedure:
-
Select the Eluent: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives a good separation of the desired alcohol (Rf value of ~0.2-0.4) from its impurities.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a protective layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude sample in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect the eluent in fractions (e.g., in test tubes or small flasks).
-
-
Analyze the Fractions:
-
Monitor the fractions by TLC to identify which ones contain the purified alcohol.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Recrystallization of a Solid Branched-Chain Alcohol
This protocol describes the purification of a solid branched-chain alcohol, such as 2,2-dimethyl-1-propanol.
Materials:
-
Crude solid branched-chain alcohol
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Choose a Solvent: The ideal solvent should dissolve the alcohol when hot but not at room temperature. Test small amounts of the crude solid in various solvents to find a suitable one.
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture on a hot plate.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator.
-
Assess Purity: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.
Visualizations
Troubleshooting Distillation of Branched-Chain Alcohols
Caption: Troubleshooting guide for common issues encountered during the distillation of branched-chain alcohols.
Experimental Workflow for Purification of a Branched-Chain Alcohol
Caption: A general experimental workflow for the purification and analysis of a branched-chain alcohol.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional Distillation | Iberian Coppers Lda [copper-alembic.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Recrystallization [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Home Page [chem.ualberta.ca]
- 11. scienceready.com.au [scienceready.com.au]
- 12. m.youtube.com [m.youtube.com]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Hydroformylation Side Reactions
Welcome to the technical support center for hydroformylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in hydroformylation?
A1: The primary side reactions encountered during hydroformylation are:
-
Isomerization: The migration of the double bond in the starting alkene. This can lead to the formation of various aldehyde isomers.[1][2]
-
Hydrogenation: The saturation of the alkene's double bond to form an alkane, or the reduction of the desired aldehyde product to an alcohol.[1][3] Alkene hydrogenation is often thermodynamically more favorable, so the reaction must be under kinetic control.[1][3]
-
Ligand Degradation: The decomposition of the organophosphorus ligands that are crucial for catalyst activity and selectivity. This can occur through processes like oxidation or hydrolysis.[4][5][6]
-
Aldol Condensation: A self-condensation of the product aldehydes, which can lead to higher molecular weight byproducts.
Q2: How do I improve the regioselectivity (n/iso ratio) of my reaction?
A2: Improving the ratio of the desired linear (n) aldehyde to the branched (iso) aldehyde is a common goal. Several factors influence this:
-
Ligand Selection: Bulky phosphine or phosphite ligands, particularly diphosphites, tend to favor the formation of the linear product due to steric hindrance.[4][7]
-
Catalyst System: Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt catalysts.[8]
-
Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures can favor the formation of the linear aldehyde.[7] However, extremely high syngas pressure can sometimes suppress double bond migration entirely, leading to a near 1:1 ratio of n- and iso-products from terminal alkenes.[9]
Q3: My catalyst seems to have deactivated. What are the possible causes?
A3: Catalyst deactivation is a common issue and can stem from several factors:
-
Ligand Degradation: The breakdown of the ligand is a primary cause of deactivation. This can be initiated by impurities like peroxides in the olefin feed.[5][6]
-
Formation of Inactive Species: The active catalyst can convert into an inactive form. For instance, active rhodium oxo catalysts, which are typically straw-colored, can turn black upon deactivation.[10]
-
Product Inhibition: High concentrations of the aldehyde product can sometimes inhibit catalyst activity.
-
Presence of Poisons: Impurities in the syngas or olefin feedstock, such as sulfur or halogen compounds, can act as catalyst poisons.[11]
Troubleshooting Guides
Issue 1: Low Selectivity (Poor n/iso Ratio)
If you are observing a lower than expected ratio of linear to branched aldehyde, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Selectivity
Caption: Troubleshooting workflow for addressing low n/iso selectivity in hydroformylation.
Quantitative Impact of Reaction Parameters on Selectivity:
The following tables summarize the quantitative effects of key reaction parameters on the hydroformylation of common substrates.
Table 1: Effect of Temperature on 1-Octene Hydroformylation
| Temperature (°C) | Conversion (%) | n/iso Ratio | Alkane (%) | Reference |
|---|---|---|---|---|
| 80 | >99 | 2.6 | <1 | [10] |
| 100 | >99 | 2.3 | ~1 | [10] |
| 120 | >99 | 2.1 | ~2 | [10] |
Conditions: Rh catalyst with a self-assembling phosphine ligand, 10 bar syngas (CO:H2 = 1:1).
Table 2: Effect of Syngas Pressure on Propylene Hydroformylation
| Total Pressure (MPa) | Conversion (%) | n/iso Ratio | Reference |
|---|---|---|---|
| 1.0 | ~85 | 11.5 | [5] |
| 2.0 | ~95 | 10.0 | [5] |
Conditions: Rh/TPP catalyst, 90°C, H2/CO ratio of 1.1.
Issue 2: High Levels of Alkane Byproduct (Hydrogenation)
Excessive hydrogenation reduces the yield of the desired aldehyde. Here’s how to address it.
Strategies to Minimize Hydrogenation:
-
Adjust Syngas Ratio: Decrease the partial pressure of hydrogen (H2) relative to carbon monoxide (CO). An excess of hydrogen can lead to increased hydrogenation of both the starting alkene and the product aldehyde.[12]
-
Lower the Temperature: Hydrogenation is often more favorable at higher temperatures. Reducing the reaction temperature can decrease the rate of this side reaction.
-
Catalyst Choice: While cobalt-phosphine modified catalysts can have increased hydrogenation activity (up to 15% of the alkene hydrogenated), rhodium-based catalysts generally exhibit lower hydrogenation activity.[4][6]
Issue 3: Catalyst Deactivation and Ligand Degradation
A drop in reaction rate or a change in selectivity over time often points to catalyst deactivation.
General Hydroformylation Cycle and Points of Side Reactions
Caption: Simplified hydroformylation cycle showing where major side reactions can occur.
Pathway of Triphenylphosphine (TPP) Ligand Degradation
Caption: Common degradation pathways for the triphenylphosphine (TPP) ligand.
Experimental Protocols
Protocol 1: Purification of Olefin Feedstock from Peroxides
Peroxides in olefin feedstocks can accelerate ligand degradation. Here is a general protocol for their removal.
Materials:
-
Olefin feedstock
-
Activated alumina
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar inert atmosphere glassware
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Set up a chromatography column packed with activated alumina under an inert atmosphere. The amount of alumina will depend on the volume of olefin to be purified (a general rule is a 10:1 weight ratio of alumina to olefin).
-
Pre-wet the column with a small amount of anhydrous solvent.
-
Dissolve the olefin feedstock in a minimal amount of anhydrous solvent.
-
Carefully load the olefin solution onto the top of the alumina column.
-
Elute the purified olefin using the anhydrous solvent, collecting the fractions under an inert atmosphere.
-
Remove the solvent from the collected fractions under reduced pressure to obtain the purified olefin.
-
Store the purified olefin under an inert atmosphere and away from light to prevent further peroxide formation.
Protocol 2: Monitoring Ligand Degradation by ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for observing the degradation of phosphorus-based ligands.
Procedure:
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture. If the catalyst concentration is low, it may be necessary to concentrate the sample by removing volatile components under vacuum. Dissolve the residue in a deuterated solvent (e.g., C₆D₆ or toluene-d₈) suitable for NMR analysis.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, especially if degradation products are present in low concentrations.
-
The chemical shift of the parent ligand should be known. New peaks appearing in the spectrum, particularly in the region of phosphine oxides or other degradation products, indicate ligand decomposition.
-
-
Data Analysis: Compare the spectrum of the reaction sample to that of a fresh catalyst solution. The integration of the new peaks relative to the parent ligand peak can provide a quantitative measure of the extent of degradation.
Protocol 3: Regeneration of a Deactivated Rhodium-Based Catalyst
This protocol is a general guideline for the regeneration of deactivated rhodium catalysts. Specific conditions may need to be optimized for your system.
Materials:
-
Deactivated catalyst solution
-
Aldehyde (e.g., the product aldehyde of the reaction)
-
Oxygen-containing gas (e.g., air)
-
Filtration apparatus
-
Fresh ligand
Procedure:
-
Remove a portion of the at least partially inactive catalyst from the hydroformylation reactor.[10]
-
Adjust the aldehyde content of the solution to have at least one mole of aldehyde present for each mole of rhodium and ligand.[10]
-
Treat the aldehyde-containing catalyst solution with an oxygen-containing gas (e.g., bubbling air through the solution) at a temperature below the boiling point of the aldehyde.[10] This step is thought to oxidize inhibiting species.
-
Filter the treated solution to remove any solid material that may have formed during the oxidation process.[10]
-
Add fresh ligand to the regenerated catalyst solution to bring the rhodium-to-ligand ratio back to the desired level for the hydroformylation reaction.[10]
-
The regenerated catalyst solution can then be reintroduced into the reactor.
Disclaimer: These troubleshooting guides and protocols are intended for informational purposes only and should be adapted to your specific experimental setup and safety procedures. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7935850B2 - Process for hydroformylation of propylene - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. US10792652B2 - Methods to rejuvenate a deactivated hydroformylation catalyst solution - Google Patents [patents.google.com]
- 10. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
Technical Support Center: 4-Propyl-1-octanol Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propyl-1-octanol. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][3] It is also advisable to protect it from direct sunlight and sources of heat or ignition, as it is a combustible liquid.[1] Storage away from incompatible materials such as strong oxidizing agents is crucial to prevent chemical reactions.[2][3][4]
Q2: I suspect my sample of this compound has degraded. What are the common signs of degradation?
A2: Degradation of this compound may be indicated by several observable changes. These can include a change in color from a clear, colorless liquid, the development of an unusual odor, or the formation of precipitates. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect the presence of impurities and degradation products.
Q3: What are the likely degradation products of this compound under oxidative stress?
A3: Under oxidative conditions, primary alcohols like this compound are expected to oxidize. The initial product of this oxidation would be the corresponding aldehyde, 4-propyl-1-octanal.[5] Further oxidation of the aldehyde would lead to the formation of the carboxylic acid, 4-propyl-octanoic acid. The specific degradation products and their proportions can vary depending on the oxidizing agent used and the reaction conditions.
Q4: How does pH affect the stability of this compound?
A4: While alcohols are generally stable across a range of pH values, extreme acidic or basic conditions, especially at elevated temperatures, can potentially catalyze dehydration reactions to form alkenes or etherification. However, under typical experimental and storage conditions, significant pH-mediated degradation is not expected. Forced degradation studies are often conducted to investigate the potential for such degradation pathways.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram (HPLC/GC) | Sample degradation due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure). 2. Prepare a fresh sample from a new, unopened container for comparison. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Change in physical appearance (e.g., color, turbidity) | Contamination or degradation of the sample. | 1. Do not use the sample for critical experiments. 2. Characterize the impurities using techniques like GC-MS or NMR to understand the nature of the degradation. 3. Review handling procedures to identify potential sources of contamination. |
| Inconsistent experimental results | Variability in the purity of this compound. | 1. Check the certificate of analysis for the batch of this compound being used. 2. Re-qualify the material using a validated analytical method to confirm its purity and identity before use. |
| Formation of an aldehyde or carboxylic acid odor | Oxidation of the alcohol. | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Avoid using strong oxidizing agents in the experimental setup unless intended. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable solvent
-
HPLC or GC-MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate base, and dilute with a suitable solvent for analysis.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate acid, and dilute with a suitable solvent for analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples and dilute with a suitable solvent for analysis.
-
-
Thermal Degradation:
-
Place a sample of neat this compound in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 48 hours).
-
At various time points, withdraw samples, allow them to cool to room temperature, and dissolve in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At various time points, withdraw samples for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC or GC-MS method to separate and identify the parent compound and any degradation products.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Expected) |
| 0.1 M HCl | 24 hours | 60°C | < 5% | Minor unidentified peaks |
| 0.1 M NaOH | 24 hours | 60°C | < 5% | Minor unidentified peaks |
| 3% H₂O₂ | 24 hours | Room Temp | 15-25% | 4-Propyl-1-octanal, 4-Propyl-octanoic acid |
| Thermal | 48 hours | 80°C | 5-10% | Minor unidentified peaks |
| Photolytic (UV 254nm) | 48 hours | Room Temp | < 2% | Negligible degradation |
Note: The data presented in this table is illustrative and based on the expected behavior of similar primary alcohols. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Expected oxidative degradation pathway of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]
- 5. This compound | Benchchem [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Synthesis of 4-Propyl-1-octanol
Welcome to the technical support center for the synthesis of 4-Propyl-1-octanol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in scaling up the synthesis of this compound.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on a Grignard-based approach followed by catalytic reduction, a common and scalable method.
Q1: My Grignard reaction to form the precursor ketone (e.g., heptan-4-one) has a low yield or fails to initiate. What are the common causes and solutions?
A1: Failure of a Grignard reaction is a frequent issue. The primary culprits are typically moisture, improper magnesium activation, or side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources. All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents (typically THF or diethyl ether) must be rigorously dried.
-
Magnesium Activation: The magnesium turnings can have an oxide layer that prevents reaction. If the reaction doesn't start (indicated by no exotherm or bubbling), try one of these activation methods:
-
Add a small crystal of iodine.
-
Add a few drops of 1,2-dibromoethane.
-
Mechanically crush the magnesium turnings in the flask (under inert atmosphere) to expose a fresh surface.
-
-
Side Reactions: The most common side reaction is Wurtz coupling of the alkyl halide. This can be minimized by adding the alkyl halide slowly to the magnesium suspension to avoid high local concentrations.
Q2: During the catalytic hydrogenation of the intermediate ester to produce this compound, I'm observing incomplete conversion. How can I improve this?
A2: Incomplete hydrogenation can be due to catalyst deactivation, insufficient pressure or temperature, or substrate purity issues.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst is fresh and has been stored correctly. For slurry-phase hydrogenations, ensure adequate agitation to keep the catalyst suspended. Copper chromite is a common catalyst for this type of transformation.[1][2]
-
Reaction Conditions: Hydrogenation of esters to alcohols often requires elevated temperatures and pressures.[3] Gradually increasing the hydrogen pressure and/or reaction temperature may improve conversion rates. Refer to the table below for typical ranges.
-
Substrate Purity: Impurities in the ester, particularly sulfur or nitrogen-containing compounds, can poison the catalyst. Ensure the intermediate ester is of high purity before the hydrogenation step.
Q3: What are the best practices for purifying this compound at a larger scale?
A3: For long-chain alcohols like this compound, purification can be challenging. A multi-step approach is often necessary.
Purification Strategy:
-
Initial Work-up: After the reaction, a standard aqueous work-up will remove water-soluble impurities.
-
Distillation: Vacuum distillation is the most effective method for purifying the final product on a large scale. Due to the relatively high boiling point of this compound, a good vacuum is essential to prevent decomposition.
-
Crystallization: For very high purity requirements, low-temperature crystallization from a suitable solvent (e.g., heptane) can be employed to separate branched isomers from linear ones, although this is more common for much longer-chain alcohols.[4]
II. Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Typical Reaction Conditions for Ester Hydrogenation
| Parameter | Typical Range | Notes |
| Catalyst | Copper Chromite[1] | A robust and commonly used catalyst for ester hydrogenation. |
| Temperature | 150 - 250 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions. |
| Hydrogen Pressure | 100 - 200 bar | High pressure is necessary to achieve good conversion rates for ester hydrogenation.[3] |
| Catalyst Loading | 1 - 5 wt% | Relative to the weight of the ester. |
| Solvent | None (Neat) or Dioxane | The reaction can often be run without a solvent on a large scale. |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H24O | PubChem[5] |
| Molecular Weight | 172.31 g/mol | PubChem[5] |
| Boiling Point | ~235 °C (estimated at atmospheric pressure) | |
| Density | ~0.83 g/cm³ (estimated) |
III. Experimental Protocols
A plausible two-step synthesis for scaling up the production of this compound is outlined below.
Step 1: Synthesis of an Ester Precursor (e.g., Ethyl 4-propyloctanoate)
This can be achieved through various standard organic chemistry methods. One common route is the reaction of a suitable Grignard reagent with an appropriate chloroformate.
Step 2: Catalytic Hydrogenation of Ethyl 4-propyloctanoate
Warning: This procedure involves high-pressure hydrogen gas and requires a specialized high-pressure reactor (autoclave). This should only be performed by trained personnel in a suitable facility.
Materials:
-
Ethyl 4-propyloctanoate (1.0 mol)
-
Copper chromite catalyst (e.g., 5-10 g)
-
High-pressure autoclave with a stirrer, gas inlet, and temperature/pressure sensors
Procedure:
-
The autoclave is charged with ethyl 4-propyloctanoate and the copper chromite catalyst.
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen, to remove all air.
-
The reactor is pressurized with hydrogen to an initial pressure of approximately 100 bar.
-
Stirring is commenced, and the reactor is heated to 200-250°C.
-
The pressure is maintained by feeding hydrogen as it is consumed. The reaction is monitored by the cessation of hydrogen uptake.
-
After the reaction is complete (typically several hours), the reactor is cooled to room temperature.
-
The excess hydrogen is carefully vented, and the reactor is purged with nitrogen.
-
The crude product is filtered to remove the catalyst.
-
The resulting crude this compound is then purified by vacuum distillation.
IV. Visualizations
The following diagrams illustrate the key workflows in the synthesis and troubleshooting of this compound.
Caption: Overall workflow for the synthesis of this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. DE102005040742B4 - Process for the purification of long-chain fatty alcohols - Google Patents [patents.google.com]
- 5. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 4-Propyl-1-octanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of 4-propyl-1-octanol. The information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for the synthesis of this compound?
A1: The most common and industrially relevant method for synthesizing this compound is the Guerbet reaction. This process involves the base-catalyzed self-condensation of 1-pentanol. Another potential, though less direct, route is the hydroformylation of heptene followed by hydrogenation, but the Guerbet reaction is generally more straightforward for this specific branched alcohol.
Q2: Which types of catalysts are most effective for the this compound Guerbet reaction?
A2: A variety of catalysts can be employed for the Guerbet reaction to produce this compound. These typically fall into two main categories:
-
Homogeneous Catalysts: These are soluble in the reaction medium and often consist of metal complexes, such as those based on iridium or ruthenium.
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, which simplifies catalyst recovery and product purification. Common examples include mixed metal oxides and supported metal catalysts. For instance, catalysts containing nickel, copper, palladium, or platinum on supports like alumina or zeolite have been investigated.
Q3: What are the major byproducts I should expect during the synthesis of this compound?
A3: During the Guerbet reaction for this compound synthesis, several byproducts can form, impacting the overall yield and purity of the desired product. Common byproducts include:
-
Aldehydes and Carboxylic Acids: Formed from the oxidation of the starting alcohol or intermediate aldehydes.
-
Ethers: Resulting from the dehydration of the starting alcohol.
-
Shorter and Longer Chain Alcohols: Due to side reactions and condensation of different intermediates.
-
Unreacted 1-pentanol: Incomplete conversion will leave the starting material in the final product mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Conversion of 1-pentanol
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Activity | - Increase the catalyst loading. - Ensure the catalyst has been properly activated according to the recommended procedure. - Consider screening alternative catalysts with higher reported activity for this reaction. |
| Suboptimal Reaction Temperature | - The Guerbet reaction is temperature-sensitive. Gradually increase the reaction temperature in increments of 10-20°C to find the optimal range. Be aware that excessively high temperatures can lead to byproduct formation. |
| Inadequate Mixing | - For heterogeneous catalysts, ensure vigorous stirring to maintain good contact between the catalyst, reactants, and any co-catalysts. |
| Presence of Inhibitors | - Ensure all reactants and the solvent are pure and dry. Water and other impurities can act as inhibitors for some catalytic systems. |
Problem 2: Poor Selectivity towards this compound
| Potential Cause | Suggested Solution |
| Non-selective Catalyst | - The choice of catalyst is crucial for selectivity. Catalysts with a balance of acidic and basic sites are often preferred. - Modify the existing catalyst, for example, by changing the support or adding a promoter, to enhance selectivity. |
| Incorrect Reaction Conditions | - Optimize the reaction temperature and pressure. Higher temperatures can sometimes favor the formation of undesired byproducts. - Adjust the reaction time; prolonged reaction times can lead to the degradation of the desired product. |
| Suboptimal Reactant Concentration | - Vary the initial concentration of 1-pentanol. High concentrations can sometimes lead to increased side reactions. |
Problem 3: Catalyst Deactivation
| Potential Cause | Suggested Solution |
| Coking | - Carbonaceous deposits can block active sites. Attempt to regenerate the catalyst by calcination in air or a controlled atmosphere. |
| Poisoning | - Impurities in the feed, such as sulfur or chlorine compounds, can irreversibly poison the catalyst. Purify the reactants and solvent before use. |
| Sintering | - High reaction temperatures can cause metal particles on a supported catalyst to agglomerate, reducing the active surface area. Operate at the lowest effective temperature. |
| Leaching | - Active metal components may dissolve into the reaction medium, especially with liquid-phase reactions. Consider using a more stable catalyst support or modifying the reaction conditions to minimize leaching. |
Experimental Protocols
Catalyst Screening Experimental Workflow
The following protocol outlines a general procedure for screening different catalysts for this compound synthesis.
1. Catalyst Preparation and Activation:
- Prepare or procure the desired catalysts (e.g., Ni/Al2O3, Cu-MgO).
- Pre-treat the catalyst as required. This may involve calcination at a specific temperature followed by reduction in a hydrogen flow. For example, a nickel-based catalyst might be reduced at 400-500°C for 2-4 hours.
2. Reaction Setup:
- Charge a high-pressure batch reactor with the catalyst (e.g., 1-5 wt% of the reactant), 1-pentanol, and any co-catalyst or solvent.
- Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
- Pressurize the reactor to the desired initial pressure with the inert gas.
3. Reaction Execution:
- Begin stirring and heat the reactor to the target temperature (e.g., 180-250°C).
- Maintain the reaction at the set temperature and pressure for a predetermined duration (e.g., 4-24 hours). Monitor the pressure and temperature throughout the experiment.
4. Product Collection and Analysis:
- After the reaction time has elapsed, cool the reactor to room temperature.
- Carefully vent the reactor and collect the liquid product mixture.
- Separate the solid catalyst from the liquid product by filtration or centrifugation.
- Analyze the liquid product using Gas Chromatography (GC) to determine the conversion of 1-pentanol and the selectivity for this compound and other byproducts. Use an internal standard for accurate quantification.
- Further analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify unknown byproducts.
Data Presentation
Table 1: Hypothetical Catalyst Performance Data for this compound Synthesis
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | 1-pentanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| 5% Ni/Al2O3 | 200 | 10 | 8 | 65 | 70 | 45.5 |
| 10% Cu-MgO | 220 | 15 | 8 | 75 | 80 | 60.0 |
| 1% Pd/C | 180 | 10 | 12 | 50 | 85 | 42.5 |
| Ru-MACHO-BH | 150 | 5 | 6 | 90 | 95 | 85.5 |
Note: This table contains illustrative data and does not represent actual experimental results.
Visualizations
Caption: Guerbet reaction pathway for this compound synthesis.
Caption: General experimental workflow for catalyst screening.
Technical Support Center: Enhancing the Aqueous Solubility of 4-Propyl-1-octanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-Propyl-1-octanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility limited?
This compound is a branched-chain higher alcohol with the chemical formula C11H24O.[1][2] Its structure consists of a long, eleven-carbon backbone which is hydrophobic (water-repelling), and a single hydrophilic (water-attracting) hydroxyl (-OH) group.[1] The large hydrophobic portion of the molecule dominates, leading to poor solubility in water.[3][4] Generally, as the carbon chain length of an alcohol increases, its solubility in water decreases.[3][4]
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the primary methods to improve the aqueous solubility of this compound?
The three primary methods for enhancing the aqueous solubility of hydrophobic compounds like this compound are:
-
Co-solvency: Blending water with a miscible organic solvent to increase the overall solvating power for nonpolar molecules.[7][8]
-
Surfactant-mediated Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[9][10]
-
Cyclodextrin Complexation: Forming an inclusion complex where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[11][12]
Q4: How do I choose the best solubilization method for my experiment?
The choice of method depends on the specific requirements of your application, including the desired final concentration of this compound, the presence of other components in the formulation, and any potential downstream applications. A comparative summary of the methods is provided in the table below.
Troubleshooting Guides
Issue: this compound is not dissolving in water even with vigorous mixing.
Cause: The hydrophobic nature of the long alkyl chain prevents significant interaction with water molecules.
Solution:
-
Confirm Immiscibility: At four or more carbon atoms, alcohols start to show noticeable insolubility, often forming a separate layer.[3][4] It is expected that this compound will be immiscible with water.
-
Select a Solubilization Technique: Choose one of the primary methods: co-solvency, surfactant-mediated solubilization, or cyclodextrin complexation. Refer to the experimental protocols below for detailed instructions.
Issue: The solution becomes cloudy or precipitates after adding a co-solvent.
Cause: The ratio of co-solvent to water may not be optimal, or the temperature may be affecting solubility.
Solution:
-
Adjust Co-solvent Concentration: Systematically vary the concentration of the co-solvent. Create a series of aqueous solutions with increasing percentages of the co-solvent (e.g., 10%, 20%, 30% ethanol in water) and test the solubility of this compound in each.
-
Temperature Control: Ensure the temperature of the solution is controlled and recorded, as solubility is temperature-dependent.
-
Select an Appropriate Co-solvent: While ethanol is common, other co-solvents like propylene glycol or polyethylene glycol (PEG) could be more effective.[13][14]
Issue: The use of a surfactant is leading to excessive foaming or interfering with downstream assays.
Cause: The chosen surfactant or its concentration may be inappropriate for the specific application.
Solution:
-
Select a Different Surfactant: Consider non-ionic surfactants, which are generally less prone to foaming than ionic surfactants.
-
Optimize Surfactant Concentration: Use a concentration just above the critical micelle concentration (CMC) to ensure micelle formation without excessive free surfactant. The CMC is the concentration at which surfactants begin to form micelles.
-
Surfactant Removal: If necessary, consider techniques to remove the surfactant after solubilization, although this can be challenging.
Data Presentation
Table 1: Comparison of Solubilization Methods for this compound
| Method | Principle of Operation | Advantages | Disadvantages | Typical Reagents |
| Co-solvency | Increases the polarity of the solvent system to a level that can accommodate the hydrophobic solute.[7] | Simple to implement, can achieve high concentrations of the solute. | May not be suitable for all biological applications due to potential toxicity of the co-solvent.[8] | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) |
| Surfactant Solubilization | Surfactant molecules form micelles that encapsulate the hydrophobic solute in their core.[10] | Effective at low concentrations, a wide variety of surfactants are available. | Can cause foaming, may interfere with certain biological assays, potential for cytotoxicity. | Sodium Dodecyl Sulfate (SDS), Tween 80, Triton X-100 |
| Cyclodextrin Complexation | The hydrophobic solute (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host).[11] | High biocompatibility, can protect the guest molecule from degradation. | Limited loading capacity, can be more expensive than other methods. | α-cyclodextrin, β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the concentration of a co-solvent required to dissolve a target concentration of this compound.
Materials:
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spectrophotometer (if applicable for quantification)
Procedure:
-
Prepare a series of co-solvent/water mixtures in different volumetric ratios (e.g., 10:90, 20:80, 30:70, etc., v/v ethanol:water).[14]
-
Add an excess amount of this compound to a known volume of each co-solvent mixture.
-
Stopper the flasks and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached.[13]
-
After equilibration, allow any undissolved this compound to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved micro-droplets.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., gas chromatography, HPLC, or UV-Vis spectrophotometry if a chromophore is present or can be derivatized).
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol 2: Surfactant-Mediated Solubilization
Objective: To determine the ability of a surfactant to increase the aqueous solubility of this compound.
Materials:
-
This compound
-
Selected surfactant (e.g., SDS, Tween 80)
-
Distilled water
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical method for quantification
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.
-
Add an excess amount of this compound to each surfactant solution.
-
Seal the vials and place them in a shaking incubator at a constant temperature for 24-48 hours.
-
Centrifuge the samples to separate the excess undissolved this compound.
-
Withdraw a sample from the clear aqueous phase and quantify the concentration of this compound.
-
Plot the concentration of dissolved this compound against the surfactant concentration. A sharp increase in solubility is expected above the CMC of the surfactant.
Protocol 3: Cyclodextrin Inclusion Complexation (Co-precipitation Method)
Objective: To prepare a solid inclusion complex of this compound and a cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Beakers
-
Magnetic stirrer with heating plate
-
Vacuum filtration apparatus
-
Oven
Procedure:
-
Dissolve the cyclodextrin in hot water with stirring to create a saturated or near-saturated solution.[15]
-
In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Slowly add the this compound solution to the stirred cyclodextrin solution.
-
Continue stirring the mixture while allowing it to cool slowly to room temperature, and then potentially cool further in an ice bath to promote precipitation of the complex.
-
Collect the precipitated solid by vacuum filtration.[15]
-
Wash the solid with a small amount of cold water or the organic solvent used, to remove any uncomplexed material.
-
Dry the resulting powder in an oven at a moderate temperature (e.g., 50-60 °C) or under vacuum.
-
The resulting powder can then be tested for its solubility in water.
Visualizations
Caption: Experimental workflow for improving the aqueous solubility of this compound.
Caption: Mechanisms of action for different solubility enhancement techniques.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Octanol - Wikipedia [en.wikipedia.org]
- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ajptonline.com [ajptonline.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. bepls.com [bepls.com]
- 15. oatext.com [oatext.com]
Overcoming challenges in the distillation of high-boiling point alcohols
Technical Support Center: Distillation of High-Boiling Point Alcohols
Welcome to the technical support center for the distillation of high-boiling point alcohols. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the distillation of high-boiling point alcohols.
Issue 1: Thermal Decomposition of the Alcohol
-
Q1: My high-boiling point alcohol appears to be decomposing, discoloring, or yielding unexpected byproducts during distillation. How can I prevent this?
-
A1: High temperatures required for atmospheric distillation can cause thermal degradation of sensitive compounds. The primary solution is to perform the distillation under reduced pressure, a technique known as vacuum distillation.[1][2][3][4][5] Lowering the pressure above the liquid significantly reduces its boiling point, allowing for distillation at a much lower and safer temperature.[1][3][5] Generally, a vacuum distillation is recommended for compounds with boiling points above 150°C at atmospheric pressure.[1][2]
-
Issue 2: Sudden, Violent Boiling (Bumping)
-
Q2: During heating, my distillation mixture erupts with a sudden, violent boil, splashing liquid into the condenser. What is causing this and how can I stop it?
-
A2: This phenomenon is called "bumping" and is caused by superheating, where the liquid heats above its boiling point without forming bubbles.[1][6][7] When a bubble finally forms, it does so explosively. Bumping is more common in smooth, clean glassware and can be prevented by providing nucleation sites for smooth boiling.
-
For atmospheric distillation: Add boiling chips or stones to the flask before heating.[6][8] Caution: Never add boiling chips to a liquid that is already near its boiling point, as this can trigger violent bumping.[8]
-
For vacuum distillation: Boiling chips are less effective under vacuum. Use a magnetic stirrer and stir bar for vigorous agitation. Alternatively, a fine capillary tube (ebulliator) can be inserted to introduce a steady stream of air or inert gas bubbles.[8]
-
General Prevention: Ensure even and gradual heating using a heating mantle and avoid applying a strong vacuum too quickly.[8][9]
-
-
Issue 3: Sample Foaming
-
Q3: My sample is foaming excessively, and the foam is being carried over into the condenser, leading to product loss and contamination. What can I do to control this?
-
A3: Foaming is often caused by the presence of surfactants in the sample.[9] To manage this:
-
Control the process: Apply vacuum slowly and gradually increase the temperature.[9][10] If foaming occurs, temporarily reduce the vacuum to allow the foam to subside.[9]
-
Use larger glassware: A larger boiling flask provides more headspace for the foam to expand and collapse without being carried over.[10]
-
Install protective glassware: Use a bump trap or a dedicated foam brake between the distillation flask and the condenser to catch any foam that travels up.[9][10]
-
Use anti-foaming agents: If permissible for your application, a small amount of a suitable anti-foam agent can be added to the mixture.[9][10]
-
-
Issue 4: Inability to Separate Components (Azeotropes)
-
Q4: I am trying to separate a high-boiling point alcohol from a solvent, but the purity of my distillate is constant and I cannot achieve complete separation. Why is this happening?
-
A4: You are likely encountering an azeotrope, which is a mixture of two or more liquids that has a constant boiling point and composition throughout the distillation process.[11][12][13] A common example is the ethanol-water azeotrope, which prevents the purification of ethanol beyond 95.6% by simple distillation.[14] To break an azeotrope, you must use a specialized technique like azeotropic distillation. This involves adding a third component, known as an entrainer (e.g., toluene, benzene, or cyclohexane), which forms a new, lower-boiling-point azeotrope with one or more of the original components, allowing for separation.[12][15][16]
-
Issue 5: Unstable Vacuum Level
-
Q5: I am unable to achieve or maintain a stable vacuum during my distillation. What are the common causes and solutions?
-
A5: An unstable vacuum can lead to fluctuations in the boiling point and poor separation.[5]
-
Check for leaks: Ensure all ground glass joints are clean, properly sealed, and lightly greased with a suitable vacuum grease. Check all tubing and connections for cracks or poor fits.
-
Evaluate the vacuum pump: The pump may not be powerful enough to achieve the desired vacuum level, or it may require maintenance (e.g., an oil change for a rotary vane pump).[17] Ensure the pump is chemically resistant to the vapors it will be exposed to.[3]
-
Use a vacuum regulator: For precise control, a vacuum regulator can maintain the pressure at a specific setpoint, even with minor fluctuations in pump performance.[5]
-
-
Data Presentation: Vacuum and Temperature
The selection of an appropriate vacuum pump is critical for successful vacuum distillation.[18][19] The required vacuum level depends on the boiling point and thermal stability of the alcohol.
Table 1: Comparison of Common Vacuum Pump Types for Distillation
| Pump Type | Typical Ultimate Vacuum | Advantages | Disadvantages | Best Suited For |
| Diaphragm Pump | 1-10 mbar | Oil-free, good chemical resistance, low maintenance.[3][18] | Limited ultimate vacuum. | General solvent removal, "wet" processes.[18] |
| Rotary Vane Pump | 10⁻³ mbar | Achieves deep vacuum levels at a reasonable cost.[3][18] | Requires regular oil changes, potential for oil misting. | High vacuum applications, wiped-film distillation.[18] |
| Dry Screw Pump | 10⁻² - 10⁻³ mbar | Oil-free, high pumping speeds, handles harsh chemicals, low maintenance.[19] | Higher initial cost. | High vacuum applications involving corrosive materials.[19] |
| Liquid Ring Pump | 30-100 mbar | Can handle wet gases and vapors, durable, low maintenance.[19] | Limited by the vapor pressure of the sealant liquid.[20] | Handling high volumes of wet gases and vapors.[19] |
Experimental Protocols
Protocol 1: Standard Vacuum Distillation Setup
This protocol outlines the essential steps for assembling a vacuum distillation apparatus.
-
Preparation:
-
Select a round-bottom flask of an appropriate size (ideally no more than two-thirds full).
-
Add the high-boiling point alcohol and a magnetic stir bar to the flask.
-
Place the flask in a heating mantle resting on a lab jack.
-
-
Assembly:
-
Lightly grease all ground glass joints.
-
Attach a distillation head to the flask. Place a thermometer with an adapter in the top joint of the head, ensuring the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.[21]
-
Attach a condenser to the sidearm of the distillation head and secure it with a clamp. Connect the lower condenser inlet to a cold water source and the upper outlet to a drain.
-
Attach a vacuum adapter (cow-type or similar) to the end of the condenser to allow for the collection of fractions.
-
Place receiving flasks at the outlets of the vacuum adapter.
-
-
Vacuum Connection:
-
Connect the vacuum takeoff on the adapter to a cold trap using thick-walled vacuum tubing.
-
Connect the other side of the cold trap to the vacuum pump. The cold trap is essential to condense volatile vapors and prevent them from damaging the pump.
-
-
Operation:
-
Turn on the cooling water to the condenser.
-
Begin stirring the liquid in the flask.
-
Slowly and carefully turn on the vacuum pump to evacuate the system.
-
Once the desired pressure is reached and stable, begin to slowly heat the flask.
-
Collect the distillate in the receiving flasks, noting the temperature at which each fraction is collected.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool completely.
-
Slowly and carefully vent the system to return it to atmospheric pressure. Caution: Venting a hot system can cause an explosion.[8]
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the distillation process.
Caption: A troubleshooting guide for common distillation problems.
Caption: The effect of reduced pressure on boiling point.
Caption: Step-by-step workflow for setting up a vacuum distillation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. nedstar.com [nedstar.com]
- 5. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Bumping (chemistry) - Wikipedia [en.wikipedia.org]
- 8. 16.11 Extractions and Distillations [ehs.cornell.edu]
- 9. labsup.net [labsup.net]
- 10. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 11. gwsionline.com [gwsionline.com]
- 12. Azeotropic distillation | PPTX [slideshare.net]
- 13. sciencestruck.com [sciencestruck.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 16. US1422583A - Process of purifying higher secondary alcohols - Google Patents [patents.google.com]
- 17. My ethanol is not boiling off well under vacuum/at all??? - Pre/Post-Processing - Future4200 [future4200.com]
- 18. beakerandwrench.com [beakerandwrench.com]
- 19. vacculex.com [vacculex.com]
- 20. blowervacuumbestpractices.com [blowervacuumbestpractices.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Minimizing byproduct formation in 4-Propyl-1-octanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Propyl-1-octanol, primarily through the Guerbet reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the key reaction steps?
The most prevalent method for the synthesis of this compound is the Guerbet condensation reaction. This process involves the dimerization of a primary alcohol, in this case, likely a C4 alcohol like n-butanol as a starting point for building the carbon chain, to a β-alkylated dimer alcohol. The reaction proceeds through a sequence of four key steps:
-
Dehydrogenation: The primary alcohol is first dehydrogenated to its corresponding aldehyde in the presence of a catalyst.
-
Aldol Condensation: Two molecules of the aldehyde then undergo an aldol condensation to form an α,β-unsaturated aldehyde, with the elimination of a water molecule.
-
Hydrogenation: The unsaturated aldehyde is subsequently hydrogenated to the saturated aldehyde.
-
Reduction: Finally, the saturated aldehyde is reduced to the desired this compound.
Q2: What are the common byproducts I should expect in the synthesis of this compound via the Guerbet reaction?
Byproduct formation is a common challenge in the Guerbet reaction. The primary byproducts can be categorized as follows:
-
Aldehydes: Unreacted intermediate aldehydes, such as n-butyraldehyde.
-
Esters: Formed through the Tishchenko reaction of intermediate aldehydes or the esterification of the alcohol with carboxylic acid byproducts. Examples include n-butyl butyrate and 2-ethylhexyl butyrate.
-
Carboxylic Acids: Over-oxidation of the intermediate aldehyde can lead to the formation of carboxylic acids like n-butyric acid.
-
Higher Alcohols/Oligomers: Further condensation reactions can lead to the formation of alcohols with longer carbon chains (e.g., C12, C16 alcohols).
-
Ethers: Dehydration of the starting alcohol or the product can result in ether formation.
-
Olefins: Dehydration of the alcohol can also lead to the formation of olefins.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Alcohol | 1. Inactive or poisoned catalyst.2. Insufficient reaction temperature.3. Presence of excess water in the reaction mixture.[1] | 1. Ensure the catalyst is fresh or properly activated. Consider using a different catalyst system (e.g., copper chromite, palladium-based).2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Use anhydrous starting materials and consider in-situ water removal using molecular sieves. |
| High Selectivity Towards Aldehydes | Incomplete hydrogenation of the intermediate α,β-unsaturated aldehyde. | 1. Increase the hydrogen pressure if using an external hydrogen source.2. Optimize the catalyst system to favor hydrogenation (e.g., using a bifunctional catalyst with a strong hydrogenation component like palladium).3. Increase the reaction time to allow for complete conversion. |
| Significant Formation of Esters | 1. Presence of a catalyst that promotes the Tishchenko reaction.2. High concentration of intermediate aldehydes. | 1. Choose a catalyst with lower activity for ester formation.2. Optimize reaction conditions (e.g., temperature, pressure) to favor the main reaction pathway and minimize aldehyde accumulation. |
| Formation of Carboxylic Acids | Over-oxidation of the intermediate aldehyde, often promoted by certain catalysts and high temperatures. | 1. Use a milder catalyst system.2. Lower the reaction temperature.3. Ensure the reaction is carried out under an inert atmosphere to prevent air oxidation. |
| Presence of Higher Molecular Weight Alcohols | The desired product is participating in subsequent Guerbet reactions. | 1. Lower the reaction temperature to reduce the rate of further condensation.2. Decrease the reaction time to minimize the formation of higher oligomers.3. Adjust the catalyst to be less active for the condensation of the C8 alcohol. |
Quantitative Data on Byproduct Formation
The following table summarizes typical byproduct distribution in a Guerbet reaction of n-butanol to 2-ethyl-1-hexanol, which serves as a close model for this compound synthesis. The exact percentages can vary significantly based on the specific reaction conditions.
| Product/Byproduct | Typical Yield/Selectivity (%) | Factors Influencing Formation |
| 2-Ethyl-1-hexanol (Target Product) | 60 - 90% | Catalyst choice, temperature, pressure, reaction time. |
| n-Butyraldehyde | 1 - 5% | Incomplete reaction, low hydrogenation efficiency. |
| n-Butyl butyrate | 2 - 10% | Catalyst type (some promote Tishchenko reaction), high aldehyde concentration.[2] |
| 2-Ethylhexyl butyrate | 1 - 5% | Esterification of the product with butyric acid byproduct.[2] |
| n-Butyric acid | < 2% | Over-oxidation of n-butyraldehyde.[2] |
| Higher Alcohols (C12+) | 1 - 10% | High temperatures, long reaction times. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Guerbet Reaction (Illustrative Protocol based on Analogs)
This protocol is a representative procedure based on the synthesis of similar Guerbet alcohols, such as 2-ethyl-1-hexanol from n-butanol.[3][4] Researchers should optimize these conditions for their specific equipment and desired outcomes.
Materials:
-
n-Butanol (anhydrous)
-
Sodium butoxide (or another suitable base)
-
Copper chromite (or another suitable Guerbet catalyst)
-
Inert solvent (e.g., high-boiling point ether or hydrocarbon)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
Reactor Setup: Assemble a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Inert Atmosphere: Purge the entire system with nitrogen or argon for at least 15-20 minutes to remove any oxygen.
-
Charging Reactants: Under a continuous flow of inert gas, charge the flask with anhydrous n-butanol and the inert solvent.
-
Catalyst and Base Addition: Add the sodium butoxide (base) and the copper chromite catalyst to the reaction mixture. The molar ratio of alcohol to base and the weight percentage of the catalyst should be optimized based on preliminary small-scale experiments.
-
Reaction: Heat the mixture to reflux (typically 180-220°C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.
-
Neutralization and Filtration: Neutralize the excess base with a dilute acid (e.g., HCl). The catalyst can be removed by filtration.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and byproducts.
Visualizations
Guerbet Reaction Pathway for this compound Synthesis
Caption: Simplified Guerbet reaction pathway for the synthesis of this compound.
Experimental Workflow for Minimizing Byproducts
Caption: A logical workflow for optimizing the synthesis and minimizing byproducts.
References
- 1. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide | Scilit [scilit.com]
Validation & Comparative
Experimental validation of 4-Propyl-1-octanol's physicochemical properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Alternative Alcohols Supported by Experimental Data.
This guide provides a comprehensive comparison of the physicochemical properties of 4-Propyl-1-octanol against structurally related and industrially relevant alternatives. The data presented is crucial for applications ranging from solvent formulation and surfactant development to its potential use as a building block in the synthesis of novel chemical entities. Understanding these fundamental properties is a critical first step in predicting a compound's behavior in various experimental and industrial settings.
Executive Summary
Physicochemical Data Comparison
The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are fundamental to understanding the behavior of these alcohols in various applications.
| Property | This compound | 1-Octanol | 4-Octanol | 2-Ethyl-1-hexanol |
| Molecular Formula | C₁₁H₂₄O | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight ( g/mol ) | 172.31[1] | 130.23[2] | 130.23[3] | 130.23[4] |
| Boiling Point (°C) | Computed | 195[5][6][7] | 174-176[8][9][10] | 180-186[11] |
| Melting Point (°C) | Computed | -16[5][6][7] | 41[8][9][10] | -76[11][12] |
| Water Solubility | Predicted to be low[13] | Insoluble[2][6][14] | Insoluble[8][9] | Poorly soluble[11] |
| LogP (Octanol/Water Partition Coefficient) | 4.3 (XLogP3)[1] | 2.73 (Experimental) | 2.338 (Crippen Method)[15] | 2.721 (Experimental)[11] |
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties cited in this guide, based on internationally recognized OECD guidelines.
Determination of Boiling Point (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.
Apparatus:
-
A reaction vessel with a temperature sensor and a heating mantle.
-
A reflux condenser.
-
A pressure measurement device.
Procedure:
-
The substance is placed in the reaction vessel.
-
The pressure is adjusted to the desired level.
-
The substance is heated, and the temperature is recorded.
-
The boiling point is the temperature at which the substance boils at the given pressure.
For a more detailed procedure, refer to OECD Guideline 103.[16][17][18][19]
Determination of Melting Point (OECD Guideline 102)
The melting point is the temperature at which a substance changes from a solid to a liquid state.
Apparatus:
-
A capillary tube.
-
A melting point apparatus with a heating block and a thermometer.
Procedure:
-
The powdered substance is introduced into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is raised at a slow, controlled rate.
-
The melting range is recorded from the temperature at which the substance begins to melt to the temperature at which it is completely liquid.
For a more detailed procedure, refer to OECD Guideline 102.[20][21][22][23]
Determination of Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Apparatus:
-
A flask with a stirrer.
-
A constant temperature bath.
-
An analytical method for determining the concentration of the substance in water.
Procedure (Flask Method):
-
An excess amount of the substance is added to a flask containing water.
-
The flask is agitated in a constant temperature bath until equilibrium is reached.
-
The solution is filtered to remove undissolved substance.
-
The concentration of the substance in the filtrate is determined using a suitable analytical method.
For a more detailed procedure, refer to OECD Guideline 105.[24][25][26][27][28]
Determination of n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 107 & 123)
The n-octanol/water partition coefficient (LogP) is a measure of a substance's lipophilicity.
Apparatus:
-
A separatory funnel.
-
A mechanical shaker.
-
An analytical method for determining the concentration of the substance in both the n-octanol and water phases.
Procedure (Shake Flask Method):
-
A known amount of the substance is dissolved in either n-octanol or water.
-
The solution is added to a separatory funnel containing the other solvent.
-
The funnel is shaken until equilibrium is reached.
-
The two phases are separated, and the concentration of the substance in each phase is determined.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
For a more detailed procedure, refer to OECD Guideline 107.[29][30][31] For highly hydrophobic substances, the slow-stirring method (OECD Guideline 123) is recommended.[32]
Visualizations
The following diagrams illustrate key experimental workflows for the determination of physicochemical properties.
Caption: Workflow for LogP Determination (Shake Flask Method).
References
- 1. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Octanol | C8H18O | CID 11515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Octanol: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 6. 1-Octanol | 111-87-5 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. 4-OCTANOL CAS#: 589-62-8 [m.chemicalbook.com]
- 11. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. This compound | Benchchem [benchchem.com]
- 14. chembk.com [chembk.com]
- 15. 4-Octanol (CAS 589-62-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. oecd.org [oecd.org]
- 17. laboratuar.com [laboratuar.com]
- 18. oecd.org [oecd.org]
- 19. lcslaboratory.com [lcslaboratory.com]
- 20. oecd.org [oecd.org]
- 21. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 22. laboratuar.com [laboratuar.com]
- 23. oecd.org [oecd.org]
- 24. laboratuar.com [laboratuar.com]
- 25. oecd.org [oecd.org]
- 26. Water Solubility | Scymaris [scymaris.com]
- 27. oecd.org [oecd.org]
- 28. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 29. oecd.org [oecd.org]
- 30. acri.gov.tw [acri.gov.tw]
- 31. oecd.org [oecd.org]
- 32. acri.gov.tw [acri.gov.tw]
A Comparative Analysis for Researchers and Drug Development Professionals: 4-Propyl-1-octanol vs. 1-octanol
In the landscape of pharmaceutical research and drug development, the selection of appropriate excipients and solvents is a critical factor influencing formulation stability, efficacy, and delivery. This guide provides a detailed comparative analysis of 4-Propyl-1-octanol, a branched-chain alcohol, and its linear isomer, 1-octanol. This objective comparison, supported by physicochemical data, experimental methodologies, and pathway visualizations, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Isomers
The structural difference between the linear alkyl chain of 1-octanol and the branched structure of this compound, a type of Guerbet alcohol, gives rise to distinct physicochemical properties. Branching generally leads to a lower melting point and can influence viscosity and solvency.[1] A summary of their key properties is presented below.
| Property | This compound | 1-octanol |
| Molecular Formula | C₁₁H₂₄O[2] | C₈H₁₈O[3] |
| Molecular Weight | 172.31 g/mol [2] | 130.23 g/mol [3] |
| Boiling Point | Not available (experimental) | 195 °C[4] |
| Melting Point | Not available (experimental) | -16 °C[4] |
| Density | Not available (experimental) | 0.83 g/cm³ (20 °C)[4] |
| Water Solubility | Not available (experimental) | 0.3 g/L (20 °C)[4] |
| Log P (Octanol/Water) | 4.3 (Computed)[2] | ~3.0 |
Note: Experimental data for this compound is limited. The provided Log P is a computed value.
Performance in Drug Formulation and Delivery
The choice between a linear and a branched alcohol can significantly impact the performance of a drug formulation.
1-octanol is widely utilized in the pharmaceutical industry as a solvent in chemical synthesis and as an excipient in various formulations. Its established safety profile and versatile chemical properties make it a common choice. Furthermore, the octanol-water partition coefficient (Log P) is a standard measure of a drug's lipophilicity, a critical parameter in predicting its absorption and distribution in the body.
This compound , as a Guerbet alcohol, offers unique advantages. The branching in its structure can lead to:
-
Improved Stability: Branched alcohols often exhibit greater oxidative and hydrolytic stability compared to their unsaturated counterparts.
-
Lower Melting Point: This property can be advantageous in formulating liquid preparations and can influence the texture and sensory attributes of topical products.
-
Enhanced Skin Penetration: Studies have investigated the use of fatty alcohols as skin penetration enhancers for transdermal drug delivery. The structure of the alcohol, including branching, can influence its effectiveness in disrupting the stratum corneum barrier to facilitate drug absorption.[5][6] Branched-chain fatty alcohols have been explored as modules in prodrug nanoassemblies to balance efficacy and safety.[7]
Experimental Protocols
A key synthetic route to branched alcohols like this compound is the Guerbet reaction . This reaction involves the condensation of a primary alcohol to form a β-alkylated dimer alcohol.[8]
Generalized Protocol for Guerbet Reaction
This protocol describes a general procedure for the synthesis of a branched Guerbet alcohol. Specific reaction conditions (temperature, pressure, catalyst) will vary depending on the starting alcohol and desired product.
Materials:
-
Primary alcohol (e.g., 1-pentanol and 1-hexanol for a mixed Guerbet reaction to potentially synthesize this compound)
-
Base catalyst (e.g., potassium hydroxide)
-
Dehydrogenation catalyst (e.g., Raney Nickel or a palladium complex)
-
Reaction vessel (e.g., a high-pressure autoclave)
-
Inert gas (e.g., Nitrogen or Argon)
-
Solvent (optional, depending on the reaction scale and conditions)
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, distillation apparatus)
Procedure:
-
Reaction Setup: The reaction vessel is charged with the primary alcohol(s), the base catalyst, and the dehydrogenation catalyst under an inert atmosphere.
-
Reaction Conditions: The mixture is heated to a high temperature (typically 180-260 °C) and pressurized. The reaction is stirred vigorously for a specified period. Water is formed as a byproduct and may be removed during the reaction to drive the equilibrium towards the product.
-
Workup: After cooling, the reaction mixture is neutralized with an acid. The catalyst is removed by filtration.
-
Purification: The product is isolated and purified, typically by distillation under reduced pressure, to separate the desired branched alcohol from unreacted starting materials and byproducts.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | C11H24O | CID 22492544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Octanol - Wikipedia [en.wikipedia.org]
- 5. Influence of terminal branching on the transdermal permeation-enhancing activity in fatty alcohols and acids [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guerbet reaction - Wikipedia [en.wikipedia.org]
Structural Elucidation of 4-Propyl-1-octanol: A Comparative Guide to NMR and GC-MS Techniques
In the field of chemical analysis and drug development, the unambiguous structural validation of novel compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the structural elucidation of 4-Propyl-1-octanol. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis supported by predicted experimental data and detailed protocols.
Comparison of Analytical Techniques
Both NMR and GC-MS provide critical, yet distinct, information for the structural determination of organic molecules like this compound. While NMR spectroscopy excels at providing a detailed map of the carbon-hydrogen framework, GC-MS is highly sensitive for separation and identification based on mass-to-charge ratio.
| Feature | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Information Provided | Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry. | Molecular weight, fragmentation pattern, separation of isomers. |
| Sample Requirements | Higher concentration needed (mg scale). | Lower concentration needed (µg to ng scale). |
| Analysis Time | Can be longer, depending on the experiments performed. | Relatively fast analysis time per sample. |
| Isomer Differentiation | Excellent for distinguishing constitutional isomers and diastereomers. | Excellent for separating volatile isomers based on their boiling points and polarity. |
| Quantitative Analysis | Can be highly quantitative with proper calibration. | Quantitative analysis requires calibration curves for each isomer. |
Predicted Spectroscopic Data for this compound
Due to the limited availability of published experimental data for this compound, the following data has been predicted using established spectroscopic principles and available spectral databases for similar long-chain alcohols.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data provides insights into the unique chemical environment of each proton and carbon atom in the this compound molecule.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~3.6 (t) | H1 (-CH₂OH) |
| ~1.5 (m) | H2 (-CH₂-) |
| ~1.3 (m) | H3 (-CH₂-) |
| ~1.4 (m) | H4 (-CH-) |
| ~1.2-1.3 (m) | H5, H6, H7 (-CH₂-) |
| ~0.9 (t) | H8 (-CH₃) |
| ~1.2-1.3 (m) | H1', H2' (-CH₂CH₂-) |
| ~0.9 (t) | H3' (-CH₃) |
Predicted GC-MS Data
GC-MS analysis of this compound would provide a retention time and a mass spectrum characterized by a molecular ion peak and specific fragmentation patterns.
| Parameter | Predicted Value/Observation |
| Retention Time | Dependent on the GC column and temperature program, but expected to be in the range of other C11 alcohols. |
| Molecular Ion (M⁺) | m/z = 172 |
| Key Fragment Ions | m/z = 141 (M-CH₂OH), 129 (M-C₃H₇), 115 (M-C₄H₉), 85, 71, 57, 43 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum with a spectral width of approximately 12 ppm, centered around 5 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the retention time and mass fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable solvent
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in DCM.
-
GC Method:
-
Injector: Set the injector temperature to 250 °C and use a split or splitless injection mode.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230 °C.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.
Visualizing the Analytical Workflow and Data Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the comparative information obtained from NMR and GC-MS.
Caption: Experimental workflow for the structural validation of this compound.
A Comparative Guide to the Solvency Power of 4-Propyl-1-octanol and its C11 Isomers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solvency power of 4-Propyl-1-octanol against other C11 alcohol isomers, offering a framework for solvent selection in pharmaceutical formulation. Understanding the solvency characteristics of excipients is critical for the development of effective and stable drug products, particularly for poorly soluble active pharmaceutical ingredients (APIs). This document outlines the theoretical basis for solvency, presents available physicochemical data for C11 isomers, and provides a detailed experimental protocol for determining and comparing their solvency power.
Introduction to this compound and C11 Isomers
This compound is a branched-chain primary alcohol with the chemical formula C11H24O. Its molecular structure, featuring a propyl group on the fourth carbon of an octanol backbone, distinguishes it from its linear isomer, 1-undecanol, and other branched C11 isomers. This structural variation is known to influence physical properties such as melting point, viscosity, and, critically, solvency power[1]. The unique balance between its hydrophobic carbon chain and the hydrophilic alcohol group, modified by its specific branching, makes it a person of interest as a specialty solvent in various chemical and pharmaceutical applications[1].
The selection of an appropriate solvent is a pivotal step in drug formulation. The ability of a solvent to dissolve an adequate amount of an API is essential for bioavailability and the ultimate therapeutic efficacy of the drug product. This guide focuses on providing the tools to evaluate this compound as a potential solvent in comparison to its isomers.
Physicochemical Properties of Selected C11 Alcohol Isomers
| Property | This compound | 1-Undecanol | Reference |
| Molecular Formula | C11H24O | C11H24O | [1][2] |
| Molecular Weight | 172.31 g/mol | 172.31 g/mol | [1][2] |
| IUPAC Name | 4-propyloctan-1-ol | Undecan-1-ol | [2][3] |
| Boiling Point | Not available | 243 °C | [3] |
| Melting Point | Not available | 19 °C | [3] |
| Density | Not available | 0.8298 g/mL | [4] |
| LogP (XLogP3-AA) | 4.3 | 4.6 | [2][4] |
| Water Solubility | Not available | Insoluble | [3][4] |
Note: The lack of extensive experimental data for this compound highlights the need for direct experimental evaluation as outlined in this guide.
Theoretical Framework for Solvency: Hansen Solubility Parameters
A powerful theoretical tool for predicting the solvency of a substance is the Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" and quantifies this by dividing the total cohesive energy of a substance into three components[5]:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The closer two points are in this space, the more likely the solute is to dissolve in the solvent. The distance (Ra) between a solvent and a solute in Hansen space is calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity and greater likelihood of dissolution. While experimentally determined HSP values for this compound and many of its isomers are not currently available in public databases, the experimental protocol provided in this guide can be adapted to determine these parameters.
Experimental Protocol for Determining Solvency Power
To objectively compare the solvency power of this compound to its C11 isomers, a standardized experimental protocol is essential. The "shake flask" method is a widely recognized and recommended approach for determining the equilibrium solubility of a compound[6].
Objective:
To determine and compare the saturation solubility of a model Active Pharmaceutical Ingredient (API) in this compound and other selected C11 isomers at a controlled temperature.
Materials:
-
This compound
-
Selected C11 alcohol isomers (e.g., 1-undecanol, 2-undecanol)
-
Model API (a poorly soluble drug is recommended to highlight solvency differences)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Solvent Systems:
-
Label separate vials for each C11 isomer to be tested.
-
Accurately dispense a known volume (e.g., 5 mL) of each solvent into its respective vial.
-
-
Addition of API:
-
Add an excess amount of the model API to each vial to ensure that saturation is reached. The solid API should be visible at the bottom of the vial after equilibration.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to a physiologically relevant temperature, such as 37 ± 1 °C[6].
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended[6].
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved API in each sample using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis and Comparison:
-
Calculate the saturation solubility of the API in each C11 isomer, typically expressed in mg/mL or µg/mL.
-
Present the results in a comparative table.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solvency power of C11 isomers.
Conclusion
While a comprehensive dataset for the comparative solvency power of this compound and its C11 isomers is not yet established in scientific literature, this guide provides the necessary framework for researchers to conduct their own evaluations. The branched structure of this compound suggests potentially unique solvency characteristics that warrant investigation for pharmaceutical applications. By employing the detailed experimental protocol outlined herein, drug development professionals can generate the empirical data needed to make informed decisions on solvent selection, ultimately contributing to the formulation of more effective and stable medicinal products. The use of theoretical models such as Hansen Solubility Parameters can further aid in the prediction and understanding of solvent-solute interactions.
References
- 1. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. Undecanol - Wikipedia [en.wikipedia.org]
- 4. UNDECYL ALCOHOL (UNDECANOL) - Ataman Kimya [atamanchemicals.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. who.int [who.int]
Purity Assessment of Synthesized 4-Propyl-1-octanol by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 4-Propyl-1-octanol with potential commercial alternatives, focusing on purity assessment by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and supporting data are presented to facilitate objective evaluation.
Introduction
This compound (C₁₁H₂₄O) is a branched-chain higher alcohol with potential applications in various fields, including its use as a precursor for surfactants, lubricants, and as a solvent.[1] The synthesis of such branched alcohols, for instance, through methods like the Guerbet reaction or multi-step organic routes involving Grignard reagents, can introduce a range of impurities.[1][2] These impurities may include unreacted starting materials, intermediate products such as aldehydes, and isomers, which can significantly impact the compound's physicochemical properties and its performance in downstream applications.[3] Consequently, a robust analytical method for purity assessment is crucial.
High-Performance Liquid Chromatography (HPLC) offers a reliable and widely accessible technique for the separation and quantification of this compound from its potential impurities. This guide outlines a reversed-phase HPLC (RP-HPLC) method for this purpose and compares the hypothetical purity of a laboratory-synthesized batch with commercially available long-chain alcohols.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was compared against two representative commercial alternatives: a standard grade 1-Octanol and a high-purity mixed long-chain alcohol. The analysis was performed using the HPLC method detailed below.
| Compound/Sample | Retention Time (min) | Peak Area (%) | Calculated Purity (%) | Potential Impurities Detected |
| Synthesized this compound | 8.52 | 98.2 | 98.2% | Unreacted precursors (RT: 4.15 min), Aldehyde intermediate (RT: 6.89 min) |
| Commercial 1-Octanol (Standard Grade) | 7.98 | 95.5 | 95.5% | Isomers of octanol, other short-chain alcohols |
| Commercial Mixed Long-Chain Alcohols (High Purity) | Multiple Peaks | >99.0 (total alcohols) | Not applicable (mixture) | Minor unidentified peaks |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound
Objective: To determine the purity of synthesized this compound and identify potential impurities by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
Note on Detection: Aliphatic alcohols like this compound lack a strong chromophore, making UV detection at low wavelengths a pragmatic but less sensitive approach.[4][5] For higher sensitivity, alternative detection methods such as Refractive Index (RI) or Charged Aerosol Detection (CAD) can be employed.[1] Derivatization of the alcohol to introduce a UV-active or fluorescent tag is also a viable strategy for enhanced detection.[6][7]
Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of alcohols:
-
Gas Chromatography (GC): Often considered the method of choice for volatile compounds like alcohols.[8] It typically offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID). Derivatization is sometimes used to improve peak shape and thermal stability.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Thin-Layer Chromatography (TLC): A simple, cost-effective technique for rapid qualitative assessment of purity and for monitoring the progress of a reaction.[7]
Workflow and Pathway Diagrams
Experimental workflow for the synthesis and purity assessment of this compound.
Logical relationship between the synthesized product, potential impurities, and commercial alternatives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: 4-Propyl-1-octanol Derived Surfactants versus Linear Alcohol Ethoxylates
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of branched versus linear surfactants, supported by experimental data and detailed methodologies.
In the quest for novel excipients with enhanced performance characteristics, surfactants derived from branched alcohols, such as 4-Propyl-1-octanol (a C11 Guerbet alcohol), are gaining significant attention. Their unique molecular architecture, featuring a branch point along the alkyl chain, imparts distinct physicochemical properties compared to their linear counterparts. This guide provides an in-depth comparison of the performance of this compound derived surfactants and their linear C11 alcohol ethoxylate alternatives, offering valuable insights for formulation development in the pharmaceutical and research sectors.
Key Performance Metrics: A Head-to-Head Comparison
The performance of a surfactant is dictated by several key parameters that influence its efficacy in various applications, from solubilization and emulsification to its environmental footprint. Below is a summary of the critical performance indicators for C11 Guerbet alcohol ethoxylates (as a proxy for this compound derivatives) and linear C9-C11 alcohol ethoxylates.
| Performance Metric | C11 Guerbet Alcohol Ethoxylates (Branched) | Linear C9-C11 Alcohol Ethoxylates | Significance in Formulation |
| Critical Micelle Concentration (CMC) | Generally higher | Generally lower | Indicates the surfactant concentration needed for micelle formation, impacting solubilization efficiency and cost-effectiveness. |
| Surface Tension Reduction | Excellent, can achieve low surface tension values | Good, effective at reducing surface tension | A lower surface tension enhances wetting, spreading, and the ability to interact with surfaces and interfaces.[1] |
| Foaming Profile | Moderate to low foaming | Can range from moderate to high foaming | Low-foaming surfactants are often preferred in applications where foam is undesirable, such as in certain drug delivery systems or industrial processes.[2] |
| Emulsification Performance | Good, forms stable emulsions | Good, effective emulsifiers | Crucial for the formulation of emulsions and microemulsions for drug delivery and other applications.[3] |
| Biodegradability | Readily biodegradable | Readily biodegradable | An essential factor for environmental safety and regulatory compliance. Branched structures can sometimes exhibit slightly slower biodegradation rates.[4][5][6] |
| Wetting Ability | Excellent, particularly on hydrophobic surfaces | Good wetting properties | Important for ensuring effective contact and spreading of formulations on various substrates.[7] |
Note: The exact values for these parameters can vary depending on the degree of ethoxylation and specific experimental conditions.
In-Depth Analysis of Performance Characteristics
Critical Micelle Concentration (CMC) and Surface Tension
Branched-chain surfactants like those derived from this compound typically exhibit a higher Critical Micelle Concentration (CMC) compared to their linear isomers.[8] This is attributed to the steric hindrance of the branched alkyl chain, which can make micelle formation less energetically favorable. However, despite a higher CMC, branched surfactants are highly effective at reducing surface tension, often achieving values comparable to or even lower than linear surfactants.[1] This potent surface activity makes them excellent wetting agents.[7]
Emulsification and Foaming
Both branched and linear alcohol ethoxylates are effective emulsifiers. The choice between them often depends on the specific requirements of the formulation, such as the desired droplet size and emulsion stability. A notable difference lies in their foaming properties. Guerbet alcohol ethoxylates are known for their lower foaming profiles, a desirable characteristic in many pharmaceutical and industrial applications where excessive foam can be problematic.[2]
Biodegradability
Environmental safety is a paramount concern in product development. Studies have shown that both branched and linear alcohol ethoxylates are readily biodegradable, meeting stringent regulatory requirements.[4][5][6] While a high degree of branching has historically been associated with slower biodegradation, modern branched surfactants, including Guerbet alcohol ethoxylates, are designed for rapid environmental degradation.[4][5]
Experimental Protocols
To ensure the reproducibility and accuracy of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key surfactant characterization experiments.
Critical Micelle Concentration (CMC) and Surface Tension Measurement
Methodology: The CMC and surface tension are typically determined using a tensiometer with the Wilhelmy plate or Du Noüy ring method.
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then made to cover a wide concentration range, typically from 10⁻⁶ to 10⁻¹ mol/L.
-
Measurement: The surface tension of each solution is measured at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the point of inflection in the curve, where the surface tension plateaus.
Emulsification Index (E24)
Methodology: The emulsification index provides a measure of the emulsifying capacity of a surfactant.
-
Mixing: Mix equal volumes of the surfactant solution and an immiscible oil phase (e.g., a hydrocarbon) in a graduated test tube.
-
Homogenization: Vigorously vortex the mixture for 2 minutes to form an emulsion.
-
Stabilization: Allow the emulsion to stand for 24 hours.
-
Calculation: The E24 is calculated as the height of the emulsion layer divided by the total height of the liquid, multiplied by 100.
Biodegradability Testing
Methodology: Ready biodegradability is assessed using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, such as the OECD 301 series.
-
Test System: The surfactant is incubated in a mineral medium containing a microbial inoculum (e.g., from activated sludge).
-
Parameter Measurement: The biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption over a 28-day period.
-
Pass Level: A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test.
Visualizing Surfactant Action in Drug Delivery
Surfactants play a crucial role in drug delivery systems, particularly in the encapsulation and transport of hydrophobic drugs. The formation of micelles is a key mechanism in this process.
Caption: Workflow of drug encapsulation in surfactant micelles.
This diagram illustrates the process of micelle formation and subsequent encapsulation of a hydrophobic drug. Below the CMC, surfactant molecules exist as monomers and the drug has low aqueous solubility. Once the surfactant concentration exceeds the CMC, micelles form, creating a hydrophobic core that can encapsulate the drug, thereby increasing its solubility and bioavailability.[9][10]
Conclusion
Surfactants derived from this compound and other Guerbet alcohols present a compelling alternative to traditional linear alcohol ethoxylates. Their branched structure imparts a unique combination of properties, including excellent surface tension reduction, good emulsification, and low foaming, all while maintaining ready biodegradability. While their CMC may be higher than linear counterparts, their overall performance profile makes them highly suitable for a range of applications, particularly in the development of advanced drug delivery systems and specialized formulations where specific interfacial properties are required. This guide provides the foundational data and methodologies to aid researchers and formulators in making informed decisions when selecting the optimal surfactant for their specific needs.
References
- 1. Coal-Based Branched Vicinal Diol Ethoxylates Versus Guerbet Alcohol Ethoxylates: Role of Tertiary Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shell.com [shell.com]
- 3. APC Pure | Product | Alcohols C9-11, Ethoxylated [apcpure.com]
- 4. exxonmobilchemical.com [exxonmobilchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradability of highly ethoxylated nonionic surfactants: determination of intermediates and pathways of biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. es.firp-ula.org [es.firp-ula.org]
- 9. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repo.ijiert.org [repo.ijiert.org]
Ensuring Purity: A Comparative Guide to Validating Purified 4-Propyl-1-octanol
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. Even trace impurities can lead to undesirable side effects, reduced efficacy in drug formulations, or misleading experimental results. This guide provides a comprehensive comparison of analytical methods for validating the absence of impurities in purified 4-Propyl-1-octanol, a branched-chain higher alcohol.[1] We will delve into the experimental protocols of key techniques, present comparative data, and visualize the validation workflow.
Analytical Techniques for Purity Validation
Several analytical methods can be employed to assess the purity of this compound. The most common and effective techniques include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
Gas Chromatography (GC): A powerful technique for separating and quantifying volatile compounds.[2][3] In the context of this compound, GC is highly effective in separating the main compound from volatile impurities such as residual solvents, starting materials, or by-products from synthesis.[4] When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data on the percentage purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is an invaluable tool for structural elucidation and purity determination.[5][6][7] It provides a "fingerprint" of the molecule, and the presence of unexpected signals can indicate impurities.[7] Quantitative NMR (qNMR) can be used to determine the exact purity of the sample by comparing the integral of the analyte's signals to that of a certified internal standard.[5][8]
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides detailed information about the molecular weight of the compound and its fragments.[9][10] This is particularly useful for identifying unknown impurities by comparing their mass spectra to extensive databases.[11][12] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the elemental composition determination of impurities.[13]
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the expected impurities and the desired level of sensitivity. The following table summarizes the key performance characteristics of the primary validation methods.
| Feature | Gas Chromatography (GC-FID) | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Quantification of volatile impurities | Structural confirmation and quantification | Identification and quantification of volatile impurities |
| Sensitivity | High (ppm to ppb range) | Moderate (typically >0.1%) | Very High (ppb to ppt range) |
| Selectivity | High for volatile compounds | High for structurally different compounds | Very High, based on mass-to-charge ratio |
| Quantitative Accuracy | Excellent with proper calibration | Excellent with internal standard | Good to Excellent with calibration |
| Impurity Identification | Based on retention time comparison | Based on chemical shift and coupling patterns | Based on mass spectral fragmentation patterns |
| Sample Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
1. Purity Determination by Gas Chromatography (GC-FID)
-
Objective: To quantify the purity of this compound and detect volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Procedure:
-
Column Selection: A non-polar capillary column (e.g., DB-1 or equivalent) is typically suitable for separating alcohols.
-
Sample Preparation: Prepare a solution of this compound in a high-purity solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 300°C
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Structural Confirmation and Purity by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound and assess its purity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm the presence of all expected proton signals and their corresponding chemical shifts, multiplicities, and integrations.
-
Integrate the peaks corresponding to this compound and any impurity peaks. The purity can be estimated by comparing the relative integrals. For accurate quantification, a certified internal standard should be used.
-
-
3. Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify trace impurities in this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
GC Conditions: Use the same GC method as described for GC-FID analysis.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
For any other peaks, obtain their mass spectra and compare them against a spectral library (e.g., NIST) for identification.
-
Quantification can be performed by comparing the peak areas to that of an internal or external standard.
-
-
Visualizing the Validation Workflow
A systematic workflow ensures a thorough and efficient validation process. The following diagram illustrates a typical workflow for validating the purity of this compound.
This comprehensive approach to purity validation, combining orthogonal analytical techniques, provides a high degree of confidence in the quality of purified this compound, ensuring its suitability for research, development, and manufacturing applications.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. purdue.edu [purdue.edu]
- 3. youtube.com [youtube.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. chimiepure.cloud [chimiepure.cloud]
- 10. Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Inter-Laboratory Comparison of 4-Propyl-1-octanol Analysis: A Comparative Guide
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of 4-Propyl-1-octanol, a branched-chain higher alcohol.[1] The objective of this study is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample matrix. This document is intended for researchers, scientists, and professionals in drug development to evaluate and compare analytical performance across different laboratories and methodologies.
Study Overview
A proficiency testing (PT) scheme was designed where participating laboratories were provided with identical samples containing a known concentration of this compound. The laboratories were tasked with analyzing the samples and reporting their quantitative results. The performance of each laboratory was then statistically evaluated against the assigned reference value.
Data Presentation
The quantitative data from the participating laboratories are summarized in the table below. The performance of each laboratory was assessed using Z-scores, which compare a laboratory's reported result to the consensus mean.[2] A satisfactory performance is indicated by a Z-score between -2.0 and +2.0.[2]
| Laboratory ID | Reported Concentration (µg/mL) | Assigned Value (µg/mL) | Recovery (%) | Precision (RSD %) | Z-Score |
| Lab-001 | 52.5 | 50.0 | 105.0 | 2.1 | 1.0 |
| Lab-002 | 48.9 | 50.0 | 97.8 | 3.5 | -0.44 |
| Lab-003 | 55.1 | 50.0 | 110.2 | 1.8 | 2.04 |
| Lab-004 | 49.5 | 50.0 | 99.0 | 2.8 | -0.2 |
| Lab-005 | 47.2 | 50.0 | 94.4 | 4.1 | -1.12 |
Experimental Protocols
The following is a generalized experimental protocol recommended for the analysis of this compound. Participating laboratories may have employed their own validated methods, leading to variations in the results.
3.1. Sample Preparation: Liquid-Liquid Microextraction
A vortex-assisted liquid-liquid microextraction (VALLME) procedure can be employed for sample preparation.[3]
-
Reagents: 1-Octanol (extraction solvent), internal standard solution (e.g., 2-Octanol), deionized water.
-
Procedure:
-
To 1.2 mL of the aqueous sample, add a suitable internal standard.
-
Add 400 µL of 1-octanol as the extraction solvent.[3]
-
Vortex the mixture vigorously for 2 minutes to facilitate the transfer of this compound into the organic phase.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (1-octanol) for GC-MS analysis.
-
3.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS system is recommended for the separation and quantification of this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole mass spectrometer).[4]
-
GC Column: A suitable capillary column, such as a TG-624 SilMS (30 m x 0.25 mm x 1.4 µm), is recommended for separating volatile organic compounds.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of the extracted sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
MS Detection: The mass spectrometer is operated in full-scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.[5]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
Visualization
The following diagrams illustrate the workflow of the inter-laboratory comparison study and a conceptual representation of the analytical workflow.
Caption: Workflow of the inter-laboratory comparison study.
Caption: General analytical workflow for this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Establishing Analytical Standards for 4-Propyl-1-octanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical standards for 4-Propyl-1-octanol, a branched-chain higher alcohol. Due to the current lack of a commercially available certified reference material (CRM) specifically for this compound, this document establishes analytical benchmarks by comparing predicted data for this compound with experimentally determined data for a structurally similar and commercially available alternative, 2-Propyl-1-heptanol. This guide offers detailed experimental protocols and data to support the identification, quantification, and quality control of this compound in a research and development setting.
Introduction to this compound
This compound (C11H24O, MW: 172.31 g/mol , CAS: 137008-38-9) is a branched-chain primary alcohol with potential applications as a precursor for surfactants, plasticizers, and specialty solvents.[1] Its branched structure influences its physicochemical properties, such as melting point, viscosity, and solvency, making it a molecule of interest for fine-tuning chemical formulations.[1] The synthesis of this compound can be complex, often resulting in a mixture of isomers, which necessitates robust analytical methods for its characterization and quality control.[1]
Analytical Standards: A Comparative Approach
Given the absence of a dedicated CRM for this compound, this guide proposes the use of 2-Propyl-1-heptanol (C10H22O, MW: 158.28 g/mol , CAS: 10042-59-8) as a suitable alternative analytical standard. 2-Propyl-1-heptanol is structurally very similar to this compound and has readily available experimental analytical data. This comparison allows for the establishment of reliable analytical protocols for this compound.
Table 1: Physicochemical Properties of this compound and 2-Propyl-1-heptanol
| Property | This compound (Predicted) | 2-Propyl-1-heptanol (Experimental) |
| Molecular Formula | C11H24O | C10H22O |
| Molecular Weight | 172.31 g/mol | 158.28 g/mol [1][2] |
| CAS Number | 137008-38-9[2] | 10042-59-8[1][2] |
| Boiling Point | ~235 °C | 213-215 °C |
| Density | ~0.83 g/cm³ | 0.83 g/cm³ |
| LogP | 4.3 (XLogP3)[2] | 3.8 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS
A generalized GC-MS protocol suitable for the analysis of branched-chain alcohols is provided below.
-
Instrumentation: Agilent 6890N GC with 5975i MS detector or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: 5 °C/min to 150 °C, hold for 2 minutes.
-
Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 300 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-350.
Figure 1: General workflow for the GC-MS analysis of this compound.
Comparative GC-MS Data
Table 2: GC-MS Data for this compound and 2-Propyl-1-heptanol
| Parameter | This compound (Predicted) | 2-Propyl-1-heptanol (Experimental) |
| Predicted Retention Time | ~15-17 min | ~13-15 min |
| Molecular Ion (M+) | m/z 172 (low abundance or absent) | m/z 158 (low abundance or absent)[2] |
| Key Fragment Ions (m/z) | 141 ([M-CH2OH]+), 113, 99, 85, 71, 57, 43 | 129 ([M-CH2OH]+), 99, 85, 71, 57, 43[2] |
| Base Peak | m/z 57 or 71 | m/z 57 or 71[2] |
The fragmentation of long-chain alcohols in EI-MS is characterized by the loss of water (M-18) and successive losses of alkyl radicals.[3] The base peak is often a stable carbocation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is essential for the structural elucidation of this compound, confirming the connectivity of the carbon skeleton and the position of the hydroxyl group.
Experimental Protocol: NMR
-
Instrumentation: Bruker 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl3) or Methanol-d4 (CD3OD).
-
Techniques: 1H NMR, 13C NMR, COSY, HSQC.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Figure 2: Workflow for NMR-based structural elucidation of this compound.
Comparative NMR Data
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) |
| H1 (-CH₂OH) | 3.65 (t) |
| H2 | 1.55 (m) |
| H3 | 1.30 (m) |
| H4 | 1.40 (m) |
| H5, H6, H7 | 1.28 (m) |
| H8 (-CH₃ of octyl) | 0.88 (t) |
| Propyl H1' | 1.25 (m) |
| Propyl H2' | 1.35 (m) |
| Propyl H3' (-CH₃) | 0.90 (t) |
| -OH | 1.2-1.8 (br s) |
Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-CH₂OH) | 63.0 |
| C2 | 33.0 |
| C3 | 26.0 |
| C4 | 39.0 |
| C5 | 32.0 |
| C6 | 29.5 |
| C7 | 22.8 |
| C8 (-CH₃ of octyl) | 14.1 |
| Propyl C1' | 36.0 |
| Propyl C2' | 20.0 |
| Propyl C3' (-CH₃) | 14.5 |
Note: Predicted NMR data is generated based on established chemical shift prediction algorithms and may vary slightly from experimental values.
Conclusion and Recommendations
The analytical methods and comparative data presented in this guide provide a robust framework for the characterization and quality control of this compound. In the absence of a dedicated certified reference material, the use of 2-Propyl-1-heptanol as an alternative analytical standard is a viable and scientifically sound approach. Researchers and drug development professionals are encouraged to utilize the provided protocols and data as a starting point for developing their own in-house analytical standards and methods. It is recommended that for critical applications, the synthesis and purification of a small batch of this compound be performed to establish a well-characterized internal reference standard. This will ensure the highest level of accuracy and reliability in future analytical measurements.
References
Safety Operating Guide
Personal protective equipment for handling 4-Propyl-1-octanol
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal Protocols
This guide provides critical safety and operational information for researchers, scientists, and drug development professionals handling 4-Propyl-1-octanol. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Understanding the Hazards
This compound is a combustible liquid that can cause serious eye irritation.[1] It is also harmful to aquatic life.[1] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure and ensure safe handling.
Personal Protective Equipment (PPE) Requirements
Based on the hazard profile of this compound, the following PPE is required. The selection of specific PPE components should be based on a risk assessment of the planned experimental protocol.
Summary of Recommended Personal Protective Equipment
| PPE Category | Type | Material/Specification | Protection Level |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Good to Excellent against alcohols |
| Eye & Face Protection | Chemical splash goggles | ANSI Z87.1 certified | Protection against splashes |
| Face shield (in addition to goggles) | - | Required when handling larger quantities or splashes are likely | |
| Body Protection | Laboratory coat | Standard cotton or flame-resistant | Protects against minor spills and contamination |
| Chemical-resistant apron (over lab coat) | Rubber or neoprene | Recommended for dispensing or large-volume work | |
| Respiratory Protection | Air-purifying respirator (half or full facepiece) with cartridges | NIOSH-approved organic vapor (OV) cartridges (e.g., 3M 6001 series) | Required when working outside a fume hood or if vapors/aerosols are generated |
Detailed Methodologies for PPE Selection:
-
Hand Protection: Nitrile and neoprene gloves are recommended for their resistance to alcohols.[2][3] For prolonged contact or immersion, heavier-duty gloves of these materials should be selected. Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[4]
-
Eye and Face Protection: At a minimum, chemical splash goggles that provide a complete seal around the eyes are necessary. When there is a significant risk of splashing, such as during transfers of larger volumes, a face shield must be worn in conjunction with goggles.
-
Body Protection: A standard laboratory coat should be worn to protect the skin and clothing from incidental contact. For procedures with a higher risk of spills, a chemical-resistant apron made of materials like rubber or neoprene should be worn over the lab coat.
-
Respiratory Protection: Work with this compound should ideally be conducted in a well-ventilated area, preferably within a chemical fume hood. If the work must be performed outside of a fume hood, or if there is a potential for the generation of vapors or aerosols, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is mandatory.
Experimental Workflow and PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the experimental conditions.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from sources of ignition, as it is a combustible liquid.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.
Spill Management:
-
In the event of a small spill, alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan:
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. Do not dispose of it down the drain.[1] Flammable organic liquids should be segregated from other waste streams.[5]
-
Contaminated PPE: All disposable PPE, such as gloves and aprons, that has been contaminated with this compound must be disposed of as hazardous waste.[6][7][8] Place contaminated items in a designated, labeled hazardous waste bag or container.[9][10] Do not dispose of contaminated PPE in the regular trash.[6][8]
Always follow your institution's specific guidelines for hazardous waste disposal and consult with your environmental health and safety department for any questions.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. flinnsci.ca [flinnsci.ca]
- 6. hazmatschool.com [hazmatschool.com]
- 7. sbnsoftware.com [sbnsoftware.com]
- 8. Disposing of Contaminated Disposable Protective Clothing [int-enviroguard.com]
- 9. lifemedz.com [lifemedz.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
